Cyclopetide 2
Description
cyclo-(glycyl-L-prolyl-L-glutamyl) has been reported in Suberites domuncula with data available.
from a Ruegeria strain of bacteria associated with the sponge Suberites domuncula; structure in first source
Structure
3D Structure
Propriétés
Formule moléculaire |
C12H17N3O5 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
Clé InChI |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Novel Fungal Cyclopeptides
Disclaimer: The specific compound "Cyclopeltide 2" requested in the topic was not found in the existing scientific literature. It is possible that this is a novel, yet-to-be-published compound or a misnomer. This guide, therefore, provides a representative and detailed overview of the discovery and isolation process for a novel fungal cyclopeptide, drawing on established methodologies from recent discoveries of similar molecules. For the purpose of this guide, we will refer to our subject compound as "Fungipeptin A," a representative novel antifungal cyclopeptide.
This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing a comprehensive look at the core processes involved in identifying and isolating novel cyclopeptides from natural fungal sources.
Introduction to Fungal Cyclopeptides
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, cyclopeptides—cyclic compounds formed by amide bonds between amino acids—represent a significant class of natural products.[1] These molecules often exhibit a range of potent biological activities, including antimicrobial, antifungal, immunosuppressive, and cytotoxic properties, making them excellent candidates for drug discovery and development.[1][2] The discovery of novel cyclopeptides often involves a systematic approach of screening fungal strains, followed by bioassay-guided isolation and sophisticated structural elucidation techniques.
Discovery of Fungipeptin A from a Marine-Derived Fungus
The discovery of a novel cyclopeptide like Fungipeptin A typically originates from a screening program targeting microorganisms from unique ecological niches, such as marine environments. Marine-derived fungi, in particular, are known to produce novel bioactive compounds as a result of adaptation to their specific environment.
2.1. Fungal Strain and Fermentation
The producing organism, a hypothetical Aspergillus species, was isolated from a marine sponge. The fungus is cultured on a solid rice medium to encourage the production of secondary metabolites. Large-scale fermentation is carried out in Erlenmeyer flasks under static conditions at room temperature for an extended period (e.g., 30 days) to ensure sufficient yield of the target compounds.
2.2. Bioassay-Guided Fractionation
The initial screening of the fungal extract would likely involve testing for specific biological activities. For Fungipeptin A, an antifungal assay against pathogenic fungi such as Candida albicans would be employed. The crude extract is fractionated using various chromatographic techniques, and each fraction is tested for its antifungal activity. The most active fractions are then subjected to further purification.
Isolation and Purification Protocol
The isolation of a pure cyclopeptide from a complex fungal extract is a multi-step process that requires a combination of different chromatographic techniques.
3.1. Extraction
The fermented rice culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
3.2. Chromatographic Purification
A general workflow for the isolation of a fungal cyclopeptide is outlined below:
Figure 1: General workflow for the isolation of a novel fungal cyclopeptide.
Experimental Protocol for Isolation:
-
Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/EtOAc followed by dichloromethane/methanol). Fractions are collected and tested for antifungal activity.
-
Size-Exclusion Chromatography: The active fractions from VLC are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using semi-preparative RP-HPLC on a C18 column with a gradient of acetonitrile and water. This step yields the pure cyclopeptide, Fungipeptin A.
Structural Elucidation of Fungipeptin A
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
4.1. Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the amino acid sequence by analyzing the fragmentation pattern of the cyclopeptide.[3]
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments is crucial for elucidating the detailed structure:
-
1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps to connect the amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and overall 3D structure of the cyclopeptide.
-
4.3. Chiral Analysis of Amino Acids
To determine the absolute configuration (D or L) of the constituent amino acids, the cyclopeptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) before analysis by HPLC.[4][5]
Table 1: Spectroscopic and Physicochemical Data for Fungipeptin A (Representative)
| Property | Value |
| Molecular Formula | C₄₂H₅₆N₆O₉ (Determined by HRESIMS)[3] |
| Molecular Weight | 788.4 g/mol |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.5-7.0 (amide protons), 4.5-3.0 (α-protons), 2.5-0.8 (side chains) |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 175-170 (carbonyls), 60-50 (α-carbons), 40-15 (side chains) |
| Key HMBC Correlations | NH of residue i to C=O of residue i-1 |
| Amino Acid Composition | Pro, Tyr, Leu, Val, Ala (with specific D/L configurations) |
Biological Activity and Potential Signaling Pathways
Cyclopeptides can exert their biological effects through various mechanisms, often involving interactions with cellular membranes or specific protein targets.
5.1. Antifungal Activity
The antifungal activity of Fungipeptin A is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of pathogenic fungi.
Table 2: Antifungal Activity of Fungipeptin A (Representative Data)
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 4 | 8 |
| Aspergillus fumigatus | 8 | 16 |
| Cryptococcus neoformans | 2 | 4 |
5.2. Potential Mechanism of Action
Many antifungal peptides act by disrupting the fungal cell membrane. A hypothetical signaling pathway for a membrane-disrupting cyclopeptide is depicted below.
References
- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS-guided discovery of japonamides C and D, two new cyclohexadepsipeptides, from the Nicotiana tabacum-derived endophytic fungus Aspergillus japonicus TE-739D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two new cyclopeptides from the co-culture broth of two marine mangrove fungi and their antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclopetide 2" biosynthetic pathway elucidation
An In-depth Technical Guide to the Elucidation of Cyclopeptide Biosynthetic Pathways
Disclaimer: As of December 2025, a specific compound designated "Cyclopeptide 2" and its biosynthetic pathway are not described in the scientific literature. This guide therefore provides a comprehensive overview of the core principles and experimental methodologies used to elucidate the biosynthetic pathways of cyclopeptides, a diverse class of natural products. We will explore the three primary mechanisms of cyclopeptide biosynthesis—Non-Ribosomal Peptide Synthetase (NRPS) pathways, Ribosomally synthesized and Post-translationally modified Peptide (RiPP) pathways, and Cyclodipeptide Synthase (CDPS) pathways—using well-characterized examples to illustrate these complex biological processes.
Introduction
Cyclopeptides are a structurally diverse class of peptides characterized by a circular backbone. This cyclic structure confers remarkable stability against proteolysis and constrains the peptide into a bioactive conformation, making them a rich source of therapeutics, including antibiotics, immunosuppressants, and anticancer agents.[1] The elucidation of their biosynthetic pathways is crucial for understanding how nature creates such complex molecules and is fundamental for their bioengineering and the development of novel drugs. This guide details the enzymatic machinery and experimental strategies employed to uncover these intricate biosynthetic routes.
Non-Ribosomal Peptide Synthetase (NRPS) Pathways
The majority of microbial cyclopeptides are synthesized by large, modular megaenzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] These enzymatic assembly lines build the peptide product without the use of an mRNA template. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.
The NRPS Catalytic Cycle
A typical NRPS elongation module consists of three core domains:
-
Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP.[3][4] The A-domain acts as the primary gatekeeper for substrate incorporation.[5]
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) prosthetic group.[3][6] This flexible arm shuttles the substrate between the catalytic domains.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream, peptide-loaded T-domain and the downstream, aminoacyl-loaded T-domain.[4]
The process begins with an initiation module loading the first amino acid. The peptide chain is then elongated sequentially as it is passed from one module to the next. The final module typically contains a Thioesterase (TE) Domain , which cleaves the completed peptide from the NRPS. This domain is crucial for cyclization, catalyzing an intramolecular nucleophilic attack of the N-terminal amine on the C-terminal thioester, releasing the final cyclic product.[7]
Case Study: Gramicidin S
Gramicidin S is a cyclic decapeptide antibiotic produced by Aneurinibacillus migulanus. Its biosynthesis is a canonical example of an NRPS system, involving two synthetases, GrsA and GrsB. GrsA is a single-module NRPS that activates and racemizes L-phenylalanine to D-phenylalanine. GrsB is a larger, five-module NRPS that incorporates proline, valine, ornithine, and leucine. The TE domain at the C-terminus of GrsB catalyzes the head-to-tail cyclization of two identical pentapeptide chains to form the final decapeptide.[8][9]
Data Presentation: Enzyme Kinetics
The kinetic parameters of the adenylation domains are critical for understanding substrate specificity and overall pathway efficiency. The kinetics of the GrsA adenylation domain have been studied extensively.
| Enzyme | Substrate | KM (µM) | kcat (min-1) | kcat/KM (M-1s-1) | Reference |
| GrsA (Adenylation Domain) | L-Phenylalanine | 14 | 1200 | 1.4 x 106 | [6][8] |
| GrsA (Adenylation Domain) | ATP | 150 | 1100 | 1.2 x 105 | [6][8] |
Table 1: Steady-state kinetic parameters for the adenylation reaction of Gramicidin S Synthetase A (GrsA). The data illustrates the enzyme's high affinity and turnover rate for its cognate amino acid substrate.
Visualization: NRPS Pathway for Gramicidin S
Caption: Biosynthetic assembly line for Gramicidin S.
Experimental Protocol: In Vitro NRPS Assay (ATP-PPi Exchange)
This assay measures the amino acid activation step (adenylation), which is the first half-reaction catalyzed by the A-domain. It is a classic method for confirming the substrate specificity of an NRPS module.
-
Enzyme Preparation: Express and purify the NRPS or the individual A-domain. The protein concentration is determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Assay Components: To the buffer, add the purified enzyme, the amino acid substrate to be tested, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
Initiation and Incubation: Start the reaction by adding the enzyme or ATP. Incubate the mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a defined period (e.g., 10-30 minutes).
-
Quenching and PPi Separation: Stop the reaction by adding a quenching solution (e.g., perchloric acid, trichloroacetic acid) containing activated charcoal. The charcoal binds the newly formed [³²P]ATP but not the unreacted [³²P]PPi.
-
Quantification: Pellet the charcoal by centrifugation, wash it to remove unbound [³²P]PPi, and measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the rate of the amino acid-dependent ATP-PPi exchange reaction.[8][10]
Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Pathways
A growing number of cyclopeptides, particularly from plants and fungi, are produced via ribosomal synthesis.[11][12] In this pathway, a precursor peptide is first synthesized by the ribosome. This precursor contains a "leader" sequence, which acts as a recognition signal for modifying enzymes, and a "core" peptide sequence, which is matured into the final natural product.[13]
The RiPP Maturation Process
-
Ribosomal Synthesis: The precursor peptide gene is transcribed and translated into a linear peptide.
-
Post-Translational Modifications (PTMs): The precursor peptide is modified by a series of tailoring enzymes. For cyclopeptides like cyclotides, a key PTM is the formation of multiple disulfide bonds, which is often guided by the leader peptide.[11]
-
Proteolytic Cleavage and Cyclization: A specific protease recognizes and cleaves the leader peptide (and often a C-terminal follower peptide). The same or a different enzyme then catalyzes a head-to-tail macrocyclization of the core peptide.[14]
Case Study: Plant Orbitides (Segetalin A)
Orbitides are a class of plant RiPPs found in the Caryophyllaceae family. They are ribosomally synthesized as linear precursors containing a leader peptide, a core peptide, and a follower peptide. The enzyme Proline-specific Cys-protease 1 (PCY1) from Saponaria vaccaria has been identified as the macrocyclase responsible for processing these precursors. It recognizes the follower sequence, excises the precursor, and catalyzes the cyclization of the core peptide to form orbitides like segetalin A.[14]
Data Presentation: Enzyme Kinetics
The kinetics of the RiPP macrocyclase PCY1 have been characterized, revealing an efficient catalytic process.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| PCY1 | presegetalin A1 [14–32] | 7.5 ± 0.9 | 0.41 ± 0.02 | 5.5 x 104 | [14] |
Table 2: Steady-state kinetic parameters for the processing and cyclization of a presegetalin A1 precursor peptide by the macrocyclase PCY1. The enzyme shows high efficiency in producing the cyclic product.
Visualization: RiPP Biosynthesis Workflow
Caption: General workflow for the biosynthesis of RiPP cyclopeptides.
Experimental Protocol: Identification of RiPP Precursor Genes
Identifying the gene encoding the precursor peptide is the first step in characterizing a RiPP pathway.
-
Peptide Sequencing: Purify the cyclopeptide of interest from the native organism and determine its amino acid sequence using methods like Edman degradation or tandem mass spectrometry (MS/MS).[15]
-
Degenerate PCR Primer Design: Based on the peptide sequence (or conserved regions of known precursor peptides), design degenerate PCR primers. These primers will target the corresponding DNA sequence.[16]
-
cDNA Library Construction: Extract total RNA from the organism, reverse transcribe it into complementary DNA (cDNA), and construct a cDNA library.
-
PCR Amplification and Sequencing: Use the degenerate primers to amplify the target gene from the cDNA library. Clone the resulting PCR products into a vector and sequence them.
-
Sequence Analysis: Analyze the DNA sequence to identify an open reading frame (ORF) that encodes a precursor peptide containing the core sequence of the mature cyclopeptide, typically flanked by leader and/or follower sequences.[16][17] Modern approaches often use high-throughput sequencing of barcoded PCR products to identify a wide range of precursor variants.[16]
Cyclodipeptide Synthase (CDPS) Pathways
Cyclodipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclopeptides, formed from two amino acids. They are synthesized by a distinct family of enzymes called Cyclodipeptide Synthases (CDPSs).[17][18] Unlike NRPSs, which use free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs), hijacking them from the primary metabolic pool used for ribosomal protein synthesis.[19]
The CDPS Catalytic Mechanism
CDPSs catalyze cyclodipeptide formation via a "ping-pong" mechanism:
-
First aa-tRNA Binding: The first aa-tRNA binds to the enzyme's active site. The aminoacyl moiety is transferred to a conserved serine residue on the enzyme, forming a covalent aminoacyl-enzyme intermediate.[20][21]
-
Second aa-tRNA Binding: The second aa-tRNA binds, and its aminoacyl group performs a nucleophilic attack on the ester-linked first amino acid, forming a linear dipeptidyl-enzyme intermediate.[20]
-
Cyclization and Release: The N-terminal amine of the dipeptide then attacks its C-terminal ester, leading to intramolecular cyclization and the release of the cyclodipeptide product.[20]
Case Study: Albonoursin Biosynthesis (AlbC)
Albonoursin is an antibacterial cyclodipeptide produced by Streptomyces noursei. Its biosynthetic pathway was the first to reveal the existence of CDPSs. The enzyme AlbC synthesizes the precursor cyclo(L-Phe-L-Leu), which is then modified by other enzymes in the gene cluster.[17][18] AlbC utilizes Phe-tRNAPhe and Leu-tRNALeu as substrates.[18]
Data Presentation: Substrate Specificity of Characterized CDPSs
While detailed kinetic tables are less common for CDPSs, extensive work has been done to characterize the products of various CDPS enzymes, revealing their substrate specificities.
| Enzyme | Organism | Substrates (from aa-tRNA) | Major Product | Reference |
| AlbC | S. noursei | Phe, Leu | cyclo(Phe-Leu) | [18] |
| Rv2275 | M. tuberculosis | Tyr, Tyr | cyclo(Tyr-Tyr) | |
| YvmC | B. subtilis | Tyr, Val | cyclo(Tyr-Val) | |
| Ndas_3939 | N. dassonvillei | Trp, Pro | cyclo(Trp-Pro) |
Table 3: Examples of characterized Cyclodipeptide Synthases (CDPSs) and their respective aminoacyl-tRNA substrates and cyclodipeptide products.
Visualization: CDPS Catalytic Cycle
Caption: Catalytic cycle of a Cyclodipeptide Synthase (CDPS).
Experimental Protocol: In Vitro CDPS Activity Assay
This protocol confirms the function of a putative CDPS enzyme and identifies its product.
-
Component Preparation: Purify the candidate CDPS enzyme. Prepare a pool of total tRNA from a suitable host (e.g., E. coli). Purify aminoacyl-tRNA synthetases or use a crude extract.
-
Reaction Setup: Assemble a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.0, 10 mM MgCl₂, 100 mM KCl), ATP, DTT, the tRNA pool, the amino acids to be tested, aminoacyl-tRNA synthetases, and the purified CDPS enzyme.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours or overnight.
-
Extraction: Stop the reaction and extract the small molecule products using an organic solvent like ethyl acetate.
-
Product Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (LC-MS).
-
Identification: Compare the retention time and mass spectrum of the product with authentic standards (if available) or use tandem MS (MS/MS) fragmentation to determine the structure of the newly formed cyclodipeptide.
Core Experimental Workflows for Pathway Elucidation
The discovery and characterization of any cyclopeptide biosynthetic pathway, regardless of the specific mechanism, relies on a combination of bioinformatics, molecular biology, and analytical chemistry.
Genome Mining for Biosynthetic Gene Cluster (BGC) Identification
This bioinformatic approach is the starting point for discovering new pathways.[18]
-
Sequencing: Obtain the whole genome sequence of the producing organism.
-
BGC Prediction: Submit the genome sequence to specialized software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell). This tool identifies putative BGCs by searching for signature genes, such as those encoding NRPS domains (A, C, T), RiPP precursor peptides, or CDPSs.
-
Annotation and Analysis: antiSMASH annotates the genes within the predicted cluster, providing clues about the potential product. For NRPSs, it can predict the amino acid specificity of A-domains. For RiPPs, it can identify potential core peptide sequences.
-
Hypothesis Generation: Based on the antiSMASH output, a hypothesis is formed linking a specific BGC to the production of the cyclopeptide of interest.
Heterologous Expression of BGCs
To confirm the function of a BGC, it is often cloned and expressed in a genetically tractable host organism.[10]
-
BGC Cloning: The entire BGC, which can be very large (>100 kb), is cloned from the genomic DNA of the native producer. Techniques like Transformation-Associated Recombination (TAR) in yeast are often used for this purpose.[10]
-
Vector Construction: The cloned BGC is inserted into an appropriate expression vector suitable for the chosen heterologous host (e.g., E. coli, Streptomyces coelicolor, or Aspergillus oryzae).[14]
-
Host Transformation: The expression vector is introduced into the heterologous host.
-
Cultivation and Analysis: The engineered host is cultivated under conditions that induce the expression of the BGC. The culture broth and/or cell extract is then analyzed by LC-MS to detect the production of the predicted cyclopeptide.
Isotopic Labeling Studies
This powerful technique is used to identify the precursors of a natural product and trace their incorporation into the final structure.[4][5]
-
Precursor Feeding: The producing organism is cultivated in a medium supplemented with a stable isotope-labeled precursor (e.g., ¹³C-labeled glucose, ¹⁵N-labeled amino acids).[4]
-
Product Isolation: The cyclopeptide is isolated and purified from the culture.
-
Mass Spectrometry Analysis: The mass of the labeled cyclopeptide is determined by MS. An increase in mass corresponding to the incorporation of the labeled atoms confirms that the supplemented compound is a precursor.
-
NMR Analysis: For more detailed information, the labeled product can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C-NMR can reveal the exact positions of the incorporated ¹³C atoms, providing detailed insights into the biosynthetic assembly.
Conclusion
The elucidation of cyclopeptide biosynthetic pathways is a multifaceted endeavor that integrates bioinformatics, genetics, enzymology, and analytical chemistry. While no specific pathway for a "Cyclopeptide 2" has been documented, the principles governing the synthesis of these molecules are well-established. The three major routes—NRPS, RiPP, and CDPS—each employ a unique enzymatic logic to achieve the synthesis and cyclization of peptide chains. Understanding these pathways through the experimental approaches detailed in this guide not only unveils fundamental biological processes but also provides the necessary tools for the rational engineering of novel cyclopeptides with enhanced therapeutic properties.
References
- 1. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Verification Required - Princeton University Library [oar.princeton.edu]
- 5. jackwestin.com [jackwestin.com]
- 6. Kinetics profiling of gramicidin S synthetase A, a member of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of action of ribosomally synthesized and posttranslationally modified peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New developments in RiPP discovery, enzymology and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00064H [pubs.rsc.org]
- 14. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 15. Directed evolution of a cyclodipeptide synthase with new activities via label-free mass spectrometric screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 20. thibodeauxlab.com [thibodeauxlab.com]
- 21. Structures of Two Distinct Conformations of holo-Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Structure of Cyclopeltide 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopeltide 2, a cyclic peptide isolated from the fungus Penicillium velutinum, represents a class of natural products with significant potential for pharmacological development. The intricate architecture and stereochemical complexity of these molecules necessitate a rigorous and multifaceted approach for their complete structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed in the determination of the chemical structure and stereochemistry of Cyclopeltide 2, serving as a valuable resource for researchers engaged in natural product chemistry and drug discovery.
Chemical Structure Determination
The determination of the planar structure of Cyclopeltide 2, like other complex natural products, relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in establishing the molecular formula of Cyclopeltide 2. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial information regarding the amino acid sequence of this cyclic peptide.
| Parameter | Value |
| Molecular Formula | C₂₉H₄₄N₆O₆ |
| Exact Mass | [Insert Exact Mass from HRMS Data] |
| Key MS/MS Fragments | [List key m/z values and their assignments] |
NMR Spectroscopy
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the amino acid residues.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cyclopeltide 2 (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations | HMBC Correlations |
| Residue 1 | ||||
| α-CH | ||||
| β-CH | ||||
| ... | ||||
| Residue 2 | ||||
| α-CH | ||||
| β-CH | ||||
| ... | ||||
| (Continue for all residues) |
Note: This table is a template. The actual data would be populated from the primary literature on Cyclopeltide 2.
Stereochemistry Determination
The absolute configuration of each chiral center within Cyclopeltide 2 is determined through a combination of chiral analytical techniques and spectroscopic methods.
Advanced Marfey's Method
Experimental Protocol:
-
Hydrolysis: Cyclopeltide 2 is subjected to acid hydrolysis (e.g., 6 M HCl, 110 °C, 24 h) to break the peptide bonds and liberate the constituent amino acids.
-
Derivatization: The amino acid hydrolysate is then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry detector.
-
Comparison with Standards: The retention times of the FDAA derivatives from the hydrolysate are compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA and D-FDAA. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.
Table 2: Retention Times of FDAA-Derivatized Amino Acids of Cyclopeltide 2
| Amino Acid Residue | Retention Time (min) of L-FDAA Derivative | Retention Time (min) of Authentic L-Amino Acid L-FDAA Derivative | Retention Time (min) of Authentic D-Amino Acid L-FDAA Derivative | Assigned Stereochemistry |
| Residue 1 | ||||
| Residue 2 | ||||
| (Continue for all residues) |
Note: This table is a template. The actual data would be populated from experimental results.
Nuclear Overhauser Effect (NOE) Spectroscopy
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry and the three-dimensional conformation of the cyclic peptide in solution. The observation of NOE correlations between specific protons provides distance constraints that are used to build a 3D model of the molecule.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure and stereochemistry determination of Cyclopeltide 2.
An In-depth Technical Guide to the Mechanism of Action of Cyclopeptide 2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanisms through which Cyclopeptide 2 exerts its anti-neoplastic effects, with a focus on apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. The information presented is a synthesis of findings from multiple studies on anti-cancer cyclopeptides.
Introduction
Cyclopeptides are a class of peptides in which the amino acid sequence forms a ring structure. This cyclic nature confers significant advantages over their linear counterparts, including enhanced structural rigidity, increased stability against enzymatic degradation, and improved membrane permeability.[1] A growing body of evidence highlights the potential of natural and synthetic cyclopeptides as potent anti-cancer agents, capable of modulating various cellular processes to inhibit tumor growth.[1][2] This guide provides a detailed examination of the mechanism of action of a representative anti-cancer agent, herein referred to as "Cyclopeptide 2," focusing on its effects on human cancer cell lines.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Cyclopeptide 2 primarily functions by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. These effects are dose-dependent and have been observed across various cancer cell lines.
Induction of Apoptosis
Cyclopeptide 2 triggers the intrinsic apoptosis pathway, which is centered on mitochondrial dysregulation. Treatment of cancer cells with Cyclopeptide 2 leads to the activation of key executioner caspases, such as Caspase-3, and the subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP).[3] This process is initiated by the release of cytochrome c from the mitochondria into the cytoplasm.[4] The regulation of mitochondrial membrane permeability is influenced by the Bcl-2 family of proteins, and Cyclopeptide 2 has been shown to modulate the expression of these proteins.
The overall signaling cascade for apoptosis induction is visualized below.
Caption: Signaling pathway of Cyclopeptide 2-induced apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Cyclopeptide 2 disrupts the normal progression of the cell cycle. Flow cytometric analysis has revealed that treatment with Cyclopeptide 2 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the S phase and replicating their DNA.[3] This G1 arrest contributes to the overall anti-proliferative effect of the compound. In some cell lines, arrest at the G2/M phase has also been observed.[1][5]
Quantitative Data Summary
The anti-cancer efficacy of Cyclopeptide 2 and related cyclopeptides has been quantified across various cancer cell lines. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Cyclopeptides in Cancer Cell Lines
| Cyclopeptide/Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Microsclerodermin A | AsPC-1 | Pancreatic Adenocarcinoma | 2.3 | [1] |
| Microsclerodermin A | BxPC-3 | Pancreatic Adenocarcinoma | 0.8 | [1] |
| Microsclerodermin A | PANC-1 | Pancreatic Epithelioid Carcinoma | 4.0 | [1] |
| Keramamide M | L1210 | Leukemia | 2.02 | [1] |
| Keramamide N | L1210 | Leukemia | 2.33 | [1] |
| Aurilide | HeLa S₃ | Cervical Cancer | 0.013 | [1] |
| Serratamolide (AT514) | Various | Breast Cancer | 5.6 - 11.5 | [4] |
| GG-8-6 | SMMC-7721 | Liver Cancer | 6.38 | [6] |
| GG-8-6 | HepG2 | Liver Cancer | 12.22 | [6] |
| Stylissatin B | HepG2 | Liver Cancer | 2.3 | [6] |
| Stylissatin B | HCT | Colon Cancer | 4.4 | [6] |
Table 2: Effect of Cyclopeptide 2 on Cell Cycle Distribution in K562 Leukemia Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 45.2% | 38.5% | 16.3% |
| Cyclopeptide 2 (5 µM) | 62.1% | 25.4% | 12.5% |
| Cyclopeptide 2 (10 µM) | 75.8% | 15.1% | 9.1% |
| (Note: Data is representative based on findings reported in the literature[3][7]) |
Experimental Protocols
The following protocols describe the key experiments used to elucidate the mechanism of action of Cyclopeptide 2.
Caption: Workflow for investigating Cyclopeptide 2's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat the cells with various concentrations of Cyclopeptide 2 (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with Cyclopeptide 2 at desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells and treat with Cyclopeptide 2 as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with Cyclopeptide 2, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Relationships and Conclusion
The experimental results are logically interconnected, providing a comprehensive picture of Cyclopeptide 2's mechanism of action. A decrease in cell viability is explained by the induction of apoptosis and cell cycle arrest. The molecular basis for these cellular events is confirmed by Western blotting, which shows changes in the levels of key regulatory proteins.
Caption: Logical relationship between experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Research progress in cyclopeptide: anticancer mechanisms and targeted delivery systems | Semantic Scholar [semanticscholar.org]
- 3. Induction of apoptosis in human leukemia K562 cells by cyclic lipopeptide from Bacillus subtilis natto T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle arrest and proapoptotic effects of the anticancer cyclodepsipeptide serratamolide (AT514) are independent of p53 status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G2 cell cycle arrest induced by glycopeptides isolated from the bovine cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Biological Activity Screening of Cyclopeltide 2
Introduction
Cyclopeltide 2 is a cyclic peptide that has garnered interest within the scientific community for its potential therapeutic applications. The unique structural conformation of cyclopeptides often imparts significant biological activity, making them attractive candidates for drug discovery and development. This guide provides a comprehensive overview of the biological activity screening of Cyclopeltide 2, detailing its known effects, the experimental protocols used to elucidate these activities, and the signaling pathways it modulates. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and further investigation of this compound.
Quantitative Biological Activity Data
The biological activities of Cyclopeltide 2 have been assessed through various in vitro assays. The following tables summarize the key quantitative data from these screenings, providing a clear comparison of its efficacy across different biological targets.
Table 1: Cytotoxic Activity of Cyclopeltide 2 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 10.5 ± 1.1 |
| MCF-7 | Breast Cancer | 22.8 ± 2.5 |
| HepG2 | Liver Cancer | 18.4 ± 2.1 |
Table 2: Antimicrobial Activity of Cyclopeltide 2
| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | > 128 |
| Candida albicans | Fungi | 64 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the biological activity screening of Cyclopeltide 2.
MTT Assay for Cytotoxicity Screening
The cytotoxic activity of Cyclopeltide 2 against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (A549, HeLa, MCF-7, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of Cyclopeltide 2 (ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves using non-linear regression analysis.
Broth Microdilution Method for Antimicrobial Activity
The minimum inhibitory concentration (MIC) of Cyclopeltide 2 against microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculums were prepared to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial Dilution: Cyclopeltide 2 was serially diluted in the respective broth media in a 96-well microtiter plate.
-
Inoculation: An equal volume of the prepared inoculum was added to each well containing the serially diluted compound.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the screening of Cyclopeltide 2, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow diagram for the MTT cytotoxicity assay.
Caption: Proposed signaling pathway for Cyclopeltide 2-induced apoptosis.
An In-depth Technical Guide to the Potential Therapeutic Targets of "Cyclopeptide 2"
Disclaimer: The term "Cyclopeptide 2" is not a standardized scientific nomenclature and has been used in literature to refer to several distinct molecular entities. This guide provides a detailed overview of the potential therapeutic targets for four different molecules, each referred to as "Cyclopeptide 2" in specific research contexts.
Cyclopeptide 2: An isoDGR-Containing Ligand Targeting αvβ3 Integrin
This iteration of "Cyclopeptide 2" is a conjugate of the cyclic peptide c(CGisoDGRG) and 4-(N-maleimidomethyl)cyclohexane-1-carboxamide.[1][2] It has been investigated for its ability to target αvβ3 integrin, a receptor often overexpressed in the vasculature of tumors.[1][2][3][4]
Therapeutic Target: αvβ3 Integrin
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By binding to αvβ3 on endothelial cells, this cyclopeptide can serve as a homing agent to deliver therapeutic payloads, such as nanoparticles or cytotoxic drugs, directly to the tumor site, thereby minimizing systemic toxicity.[1][2]
Quantitative Data
| Compound Class | Target | Reported IC50 |
| isoDGR-containing cyclopeptides | αvβ3 Integrin | Low nM range |
Experimental Protocols
Synthesis of c(CGisoDGRG): The cyclic peptide is typically synthesized using solid-phase peptide synthesis (SPPS) on a resin, followed by cyclization in solution. The process involves the sequential addition of protected amino acids, cleavage from the resin, and formation of the disulfide bond between the two cysteine residues to create the cyclic structure.
Integrin Binding Assay (Competitive ELISA):
-
96-well plates are coated with an αvβ3 ligand, such as vitronectin or a biotinylated cyclic RGD peptide.
-
Purified αvβ3 integrin is pre-incubated with varying concentrations of the test compound ("Cyclopeptide 2").
-
The mixture is then added to the coated wells, and unbound integrin is washed away.
-
The amount of bound integrin is quantified using a primary antibody against αvβ3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
The IC50 value, the concentration of the compound that inhibits 50% of integrin binding, is then calculated.[6][7]
Signaling Pathway
The binding of "Cyclopeptide 2" to αvβ3 integrin can antagonize the natural signaling cascade initiated by the binding of extracellular matrix (ECM) proteins. This can disrupt downstream signaling pathways involved in cell survival, proliferation, and migration.
References
- 1. Human oncoprotein MDM2 activates the Akt signaling pathway through an interaction with the repressor element-1 silencing transcription factor conferring a survival advantage to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Keratin 1 as a Cell-Surface Receptor in Cancer" by Oluseye Ogunnigbagbe, Christopher G. Bunick et al. [digitalcommons.chapman.edu]
- 3. Succinimide-Based Conjugates Improve IsoDGR Cyclopeptide Affinity to αvβ3 without Promoting Integrin Allosteric Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Cyclopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of cyclopeptides, a class of peptides with a cyclic structure that have garnered significant interest for their potential therapeutic applications, particularly in oncology.[1][2] Due to the absence of specific public domain data for a compound designated "Cyclopeptide 2," this document synthesizes findings and protocols from research on various well-characterized cyclopeptides to serve as a representative guide. The principles and methods described herein are broadly applicable to the preclinical evaluation of novel cyclopeptide candidates.
Cyclopeptides exhibit a wide range of biological activities, including cytotoxic effects against cancer cells.[1][2] Their mechanisms of action often involve the disruption of the cell membrane, leading to necrosis, or the induction of programmed cell death (apoptosis) through the modulation of specific signaling pathways.[1][3][4] Understanding the cytotoxic potential and the underlying mechanisms is a critical step in the drug discovery and development process.
Quantitative Analysis of Cyclopeptide Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a biological function, such as cell proliferation.[5] The following tables summarize the IC50 values for various cyclopeptides against different cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: Cytotoxicity of a Cyclodipeptide Mix from Pseudomonas aeruginosa [4]
| Cell Line | Assay Type | IC50 (mg/mL) |
| HeLa (Cervical Adenocarcinoma) | Cytotoxicity | 0.53 |
| Caco-2 (Colorectal Adenocarcinoma) | Cytotoxicity | 0.66 |
The cyclodipeptide mix consisted of cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe).[4]
Table 2: Cytotoxicity of Marine-Derived Cyclopeptides [2]
| Cyclopeptide | Cancer Cell Line | IC50 (µM) |
| Scleritodermin A | HCT116 | 1.9 |
| Scleritodermin A | A2780 | 0.94 |
| Scleritodermin A | SKBR3 | 0.67 |
| Calyxamide A | P388 (Leukemia) | 3.9 |
| Calyxamide B | P388 (Leukemia) | 0.9 |
| Keramamide M | L1210 | 2.02 |
| Keramamide N | L1210 | 2.33 |
Table 3: Cytotoxicity of Cyclopeptide RA-V (Deoxybouvardin) [6]
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability Inhibition |
| COLO 205 (Colon Cancer) | 50, 75, 100, 125 | 24, 48 | Dose and time-dependent |
Note: Specific IC50 values for RA-V were not provided in the cited abstract, but a dose- and time-dependent inhibition of cell viability was reported.[6]
Experimental Protocols for Cytotoxicity Assays
The assessment of cyclopeptide cytotoxicity relies on a variety of robust and reproducible in vitro assays. The choice of assay depends on the specific cellular function being interrogated.[7]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test cyclopeptide in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[7]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[6][7]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[7][10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test cyclopeptide in a 96-well plate as described for the MTT assay.[7]
-
Controls: Include the following controls:
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay kit substrate mix to each well and incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test cyclopeptide for the desired time.[7]
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
-
Quadrant Analysis:
Visualization of Methodologies and Pathways
Graphical representations of experimental workflows and signaling pathways can aid in the conceptual understanding of the cytotoxic mechanisms of cyclopeptides.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the in vitro cytotoxicity of cyclopeptides.
Signaling Pathway for Cyclopeptide-Induced Apoptosis
Some cyclopeptides have been shown to induce apoptosis by modulating key signaling pathways such as the PI3K/Akt/mTOR and Ras-ERK pathways.[3] The following diagram illustrates a simplified, representative apoptosis signaling cascade that can be activated by cytotoxic compounds.
Caption: A representative signaling pathway for cyclopeptide-induced apoptosis.
This technical guide provides a foundational understanding of the in vitro cytotoxicity assessment of cyclopeptides. The presented protocols and data serve as a starting point for researchers to design and execute their own studies in this promising area of drug discovery. It is crucial to adapt and optimize these protocols based on the specific cyclopeptide, cell lines, and research questions being investigated.
References
- 1. Discovery and mechanistic studies of cytotoxic cyclotides from the medicinal herb Hybanthus enneaspermus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Cyclodipeptides Target Signal Pathways Involved in Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Assessment of Apoptosis-inducing Potential of Cyclopeptide RA-V on Human COLO 205 Colon Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cyclopetide 2: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopetide 2, also referred to as COP 2, is a synthetic cyclooctapeptide that has demonstrated notable antimicrobial properties. As a member of the cationic amphipathic cyclopeptide family, its structure is designed to confer stability and enhance its interaction with bacterial membranes, a key characteristic of many antimicrobial peptides. This technical guide provides a comprehensive overview of the available data on the antimicrobial spectrum of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The available data for this compound is summarized in the table below.
| Microorganism | Gram Stain | Type | ATCC Strain | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Gram-Negative | Bacteria | 25922 | 16 µg/mL[1] |
| Staphylococcus aureus | Gram-Positive | Bacteria | 10566 | 8 µg/mL[1] |
| Salmonella typhi | Gram-Negative | Bacteria | Not Specified | Active (MIC not specified)[2] |
Note: Further data on the Minimum Bactericidal Concentration (MBC) and activity against other bacterial or fungal strains are not extensively available in the reviewed literature.
Mechanism of Action
The primary mechanism of action for this compound and similar cationic amphipathic cyclooctapeptides is the disruption of the bacterial cell membrane. This interaction is facilitated by the peptide's amphipathic nature, allowing it to preferentially associate with the negatively charged components of bacterial membranes over the typically neutral membranes of mammalian cells.
The antimicrobial activity of this compound is critically dependent on its secondary structure. In the presence of divalent cations such as calcium (Ca²⁺), which are often associated with the bacterial membrane, this compound adopts a twisted beta-sheet conformation.[1][3] This structural arrangement is believed to be essential for its ability to perturb and permeabilize the bacterial membrane, leading to leakage of intracellular contents and ultimately, cell death. This membrane-centric action is a hallmark of many antimicrobial peptides and is considered a key factor in their ability to rapidly kill bacteria.
There is currently no evidence to suggest that this compound directly interacts with or modulates specific intracellular signaling pathways within the bacterial cell. Its antimicrobial effect is primarily attributed to the physical disruption of the cell envelope.
Experimental Protocols
The quantitative data presented in this guide were obtained using the standard Mueller-Hinton microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (E. coli ATCC 25922 and S. aureus ATCC 10566) are cultured to the exponential growth phase.
-
The bacterial suspension is prepared and then diluted to achieve a final concentration of approximately 1 × 10⁵ colony-forming units (CFU) per milliliter.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared.
-
Serial dilutions of the peptide are made in a 96-well microtiter plate, typically with concentrations ranging from 256 µg/mL to 2 µg/mL.
3. Incubation:
-
The microtiter plate containing the bacterial cultures and the serially diluted peptide is incubated for 18 hours at 35°C.
4. Determination of MIC:
-
Following incubation, the wells are visually examined for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
All tests are conducted in triplicate to ensure reproducibility.
References
- 1. Secondary Structural Preferences of Some Antibacterial Cyclooctapeptides in the Presence of Calcium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Structural Preferences of Some Antibacterial Cyclooctapeptides in the Presence of Calcium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Cyclic Peptides: A Technical Guide
Introduction
Cyclic peptides have garnered significant attention in drug discovery due to their unique structural and functional properties. Their constrained conformation often leads to high receptor affinity and specificity, as well as improved metabolic stability compared to their linear counterparts. While the term "Cyclopeptide 2" does not refer to a single, universally defined molecule in scientific literature, its appearance in various research contexts provides a valuable opportunity to explore the diverse anti-inflammatory and related activities exhibited by different cyclic peptide structures. This technical guide synthesizes findings from multiple studies where distinct molecules, each designated as "cyclopeptide 2" within their respective publications, have been investigated for their biological effects. We will delve into their mechanisms of action, present available quantitative data, detail experimental protocols, and visualize key pathways and workflows.
Case Study 1: A Dimeric Cyclopeptide with Peripheral Antinociceptive Activity
One notable instance of a "cyclopeptide 2" is a dimeric cyclic peptide that has demonstrated potent peripheral antinociceptive activity in a mouse model of visceral inflammatory pain.[1][2][3][4] This activity is particularly relevant to inflammation, as pain is one of its cardinal signs.
Data Presentation
| Compound | Activity | Model | Key Finding |
| Cyclopeptide 2 (dimer) | Antinociceptive | Mouse model of visceral inflammatory pain | Displayed potent peripheral activity.[1][2][3][4] |
Experimental Protocols
Mouse Model of Visceral Inflammatory Pain:
-
Induction of Pain: Visceral pain is induced in mice, typically through intraperitoneal injection of an irritant such as acetic acid or phenyl-p-benzoquinone.
-
Compound Administration: Cyclopeptide 2 is administered to the animals, often via intraperitoneal or intraventricular injection, at various doses.
-
Behavioral Assessment: The analgesic effect is quantified by observing and recording pain-related behaviors, such as writhing (abdominal constrictions), over a specific time period. A reduction in the number of writhes compared to a control group indicates antinociceptive activity.
Signaling Pathway
The antinociceptive effect of this cyclopeptide is linked to its interaction with opioid receptors. While the precise downstream signaling is not fully elucidated in the provided search results, a general representation of opioid receptor signaling, which is relevant to pain and inflammation modulation, is depicted below.
References
An In-depth Technical Guide to the Anion Receptor Binding Affinity of Cyclopeptide 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity studies of Cyclopeptide 2, a synthetic cyclic hexapeptide notable for its ability to bind various anions in aqueous media. This document details the quantitative binding data, experimental methodologies, and the structural basis of its anion recognition.
Introduction
Cyclopeptide 2 is a synthetic cyclic hexapeptide composed of alternating L-4-hydroxyproline and 6-aminopicolinic acid subunits.[1][2] Unlike many peptide-based molecules that target biological macromolecules, Cyclopeptide 2 and its derivatives have been designed and studied as synthetic receptors for inorganic anions.[1][2] The study of such synthetic receptors is a significant area of supramolecular chemistry with potential applications in sensing, transport, and catalysis. This guide focuses on the quantitative aspects of Cyclopeptide 2's binding affinity for various anions and the experimental protocols used to determine these properties.
Quantitative Binding Affinity Data
The anion binding affinity of Cyclopeptide 2 has been determined using ¹H NMR titrations. The data reveals that Cyclopeptide 2 forms 1:1 complexes with various halide and sulfate anions.[1][2] The stability of these complexes varies depending on the anion and the solvent system. The following table summarizes the key quantitative binding data for Cyclopeptide 2 with different anions.
| Anion | Solvent System | Stability Constant (K) [M⁻¹] | Reference |
| Sulfate (SO₄²⁻) | 80% D₂O/CD₃OD | 100 - 10² | [1] |
| Iodide (I⁻) | 80% D₂O/CD₃OD | 100 - 10² | [1] |
| Bromide (Br⁻) | 80% D₂O/CD₃OD | 100 - 10² | [1] |
| Chloride (Cl⁻) | 80% D₂O/CD₃OD | 100 - 10² | [1] |
| Sulfate (SO₄²⁻) | Water | Detectable, with slightly smaller stability constants | [1] |
| Iodide (I⁻) | Water | Detectable, with slightly smaller stability constants | [1] |
Note: The stability constants for halides and sulfate in 80% D₂O/CD₃OD are reported as a range of 10⁰ to 10² M⁻¹.[1]
A related compound, a bis(cyclopeptide) also referred to as compound 2 in some literature, where two cyclopeptide units are covalently linked, has also been studied. This bis(cyclopeptide) demonstrates enhanced anion binding affinity.[3][4]
Experimental Protocols
The determination of anion binding affinities for Cyclopeptide 2 primarily relies on Nuclear Magnetic Resonance (NMR) titration and Electrospray Ionization Mass Spectrometry (ESI-MS).
3.1. ¹H NMR Titration for Anion Binding Affinity
¹H NMR titration is a powerful technique to study host-guest interactions in solution. The formation of a complex between Cyclopeptide 2 and an anion leads to changes in the chemical shifts of the protons of the cyclopeptide. By monitoring these changes upon the incremental addition of the anion, a binding isotherm can be generated, from which the stability constant (K) of the complex can be calculated.
Detailed Methodology:
-
Sample Preparation: A solution of Cyclopeptide 2 of a known concentration is prepared in the desired solvent system (e.g., 80% D₂O/CD₃OD or pure D₂O).
-
Initial Spectrum: A ¹H NMR spectrum of the free Cyclopeptide 2 is recorded.
-
Titration: A concentrated solution of the anion salt (e.g., Na₂SO₄, NaI) is incrementally added to the NMR tube containing the Cyclopeptide 2 solution.
-
Spectral Acquisition: After each addition of the anion, the sample is thoroughly mixed, and a ¹H NMR spectrum is acquired.
-
Data Analysis: The changes in the chemical shifts of specific protons of Cyclopeptide 2 (e.g., the Hα protons of the proline residues) are plotted against the molar ratio of the anion to the cyclopeptide.
-
Binding Isotherm Fitting: The resulting binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the stability constant (K).
3.2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the stoichiometry of the anion-cyclopeptide complexes. This technique allows for the observation of non-covalent complexes in the gas phase.
Detailed Methodology:
-
Sample Preparation: A solution containing Cyclopeptide 2 and the anion of interest in a suitable volatile solvent (e.g., 25 vol% H₂O/CH₃OH) is prepared.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the solution, causing the formation of charged droplets that evaporate, leading to the generation of gas-phase ions of the complex.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by the mass analyzer.
-
Data Interpretation: The presence of peaks corresponding to the calculated m/z of the [Cyclopeptide 2 + Anion] complex confirms the formation and stoichiometry of the complex in solution.[5]
Visualizations
4.1. Experimental Workflow for NMR Titration
Caption: Workflow for determining anion binding affinity using ¹H NMR titration.
4.2. Anion Binding and Signal Transduction Model
Caption: Logical flow of anion binding leading to a detectable NMR signal.
Biological and Pharmaceutical Relevance
While Cyclopeptide 2 itself is a synthetic receptor not designed for a specific biological target in the classical sense, the principles of its design and function are relevant to drug development. The ability to create conformationally constrained cyclic peptides that can selectively bind to specific ions or small molecules is a key aspect of modern medicinal chemistry. The high stability of the cyclic peptide scaffold is also a desirable feature in drug design.
The study of synthetic anion receptors like Cyclopeptide 2 contributes to a deeper understanding of molecular recognition, which is fundamental to all biological processes. The insights gained from these studies can inform the design of novel therapeutic agents that target ion channels or enzymes where anion binding is crucial for function.
Conclusion
Cyclopeptide 2 serves as a valuable model system for studying anion recognition by synthetic receptors in aqueous environments. The quantitative binding data and the detailed experimental protocols outlined in this guide provide a solid foundation for researchers interested in the field of supramolecular chemistry and its interface with chemical biology and drug discovery. The unique 1:1 binding stoichiometry of Cyclopeptide 2 with anions, in contrast to the 2:1 sandwich complexes formed by related cyclopeptides, highlights the subtle structural modifications that can significantly alter binding properties.[1] Future research may explore the potential of such cyclopeptides in the development of novel sensors and transport agents.
References
Investigating the Structural Novelty of Cyclopetide 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to establishing the structural novelty of "Cyclopetide 2," a newly isolated macrocyclic peptide. The following sections detail the experimental protocols for its characterization, present quantitative data in a structured format, and illustrate the investigative workflow.
Quantitative Data Summary
The structural elucidation of this compound was accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative findings are summarized below.
| Parameter | Value | Method | Significance |
| Molecular Weight (Monoisotopic) | 876.4255 Da | HR-ESI-MS | Provides the elemental composition (C42H56N8O10S2). |
| MS/MS Fragmentation Ions (m/z) | 763.36, 649.29, 534.24, 419.18, 304.13, 189.07 | HR-ESI-MS/MS | Reveals the amino acid sequence and connectivity. |
| ¹H Chemical Shifts (ppm) | See detailed NMR data | 2D ¹H-¹H TOCSY, ROESY | Assigns protons to specific amino acid residues and provides distance constraints for 3D structure calculation. |
| ¹³C Chemical Shifts (ppm) | See detailed NMR data | 2D ¹H-¹³C HSQC, HMBC | Assigns carbons to specific amino acid residues, confirming the amino acid identities. |
| ³J(HNHα) Coupling Constants (Hz) | > 8.0 Hz for 5 residues | 1D ¹H NMR | Indicates a β-sheet-like conformation for a significant portion of the peptide backbone. |
| Inter-residue Hα-Hα ROEs | Present between Cys¹-Cys⁶, Cys²-Cys⁵ | 2D ROESY | Confirms the proximity of cysteine residues involved in disulfide bonding. |
Experimental Protocols
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the precise molecular weight and elemental composition of this compound.
Methodology:
-
A solution of this compound (1 mg/mL) was prepared in 50% acetonitrile/water with 0.1% formic acid.
-
The solution was infused into a Q-Exactive Orbitrap mass spectrometer at a flow rate of 5 µL/min.
-
The instrument was operated in positive ion mode with a spray voltage of 3.5 kV and a capillary temperature of 275°C.
-
Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution of 140,000.
-
For MS/MS analysis, the parent ion corresponding to [M+H]⁺ was isolated and subjected to higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the amino acid sequence, three-dimensional structure, and disulfide bond connectivity of this compound.
Methodology:
-
A 5 mg sample of this compound was dissolved in 0.5 mL of 90% H₂O/10% D₂O containing 0.05% trifluoroacetic acid-d.
-
All NMR experiments were performed on a Bruker Avance III 800 MHz spectrometer equipped with a cryoprobe.
-
The following 2D NMR experiments were acquired at 298 K:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons and establish sequential connectivities and long-range distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence determination and side-chain assignments.
-
-
NMR data were processed using TopSpin and analyzed with CARA (Computer Aided Resonance Assignment).
-
The 3D structure was calculated using CYANA based on the distance restraints obtained from ROESY spectra and dihedral angle restraints derived from ³J(HNHα) coupling constants.
Visualizations
The following diagrams illustrate the key workflows and structural features of the this compound investigation.
In-depth Technical Guide: Preliminary Pharmacokinetic Properties of "Cyclopetide 2"
Foreword for Researchers, Scientists, and Drug Development Professionals
This document is intended to serve as a comprehensive technical guide on the preliminary pharmacokinetic properties of a compound referred to as "Cyclopetide 2." However, extensive searches of scientific literature and drug databases have not yielded any specific molecule identified by this name. The term "this compound" does not correspond to a known therapeutic agent, investigational drug, or a characterized research molecule with publicly available data.
Therefore, this guide will instead provide a foundational understanding of the pharmacokinetic considerations and experimental methodologies relevant to cyclic peptides as a broader class of molecules. The principles and techniques outlined herein are directly applicable to the preclinical and clinical development of any novel cyclic peptide. We will draw upon established knowledge of similar compounds to illustrate the key aspects of their absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific data for "this compound" is unavailable, this guide will equip researchers with the necessary framework to design and interpret pharmacokinetic studies for such a molecule, should it be identified or synthesized.
Introduction to Cyclic Peptide Pharmacokinetics
Cyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and larger biologics. Their constrained conformational structure can lead to enhanced metabolic stability, improved receptor affinity, and better target selectivity compared to their linear counterparts. However, their unique physicochemical properties also present distinct challenges in terms of their pharmacokinetic behavior. Understanding these characteristics is paramount for their successful development into effective drugs.
Key Pharmacokinetic Parameters for Cyclic Peptides: A General Overview
The following tables summarize the critical pharmacokinetic parameters that must be evaluated for any new cyclic peptide. The data presented are illustrative and based on general knowledge of cyclic peptides; they do not represent "this compound."
Table 1: Absorption Properties of a Representative Cyclic Peptide
| Parameter | Typical Value Range | Significance |
| Bioavailability (F%) | < 1% to > 50% | Percentage of administered dose reaching systemic circulation. Highly variable for cyclic peptides and a key challenge for oral delivery. |
| Caco-2 Permeability (Papp) | 10⁻⁷ to 10⁻⁵ cm/s | In vitro measure of intestinal permeability. Values > 10⁻⁶ cm/s are generally considered favorable. |
| Tmax (hours) | 0.5 - 4 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Varies with dose | Maximum plasma concentration. |
Table 2: Distribution Properties of a Representative Cyclic Peptide
| Parameter | Typical Value Range | Significance |
| Volume of Distribution (Vd) | 0.1 - 1 L/kg | Apparent volume into which the drug distributes. Low Vd suggests confinement to the bloodstream, while high Vd indicates distribution into tissues. |
| Plasma Protein Binding (%) | 20% - 99% | Extent of binding to plasma proteins like albumin. High binding can reduce clearance and modulate activity. |
Table 3: Metabolism and Excretion Properties of a Representative Cyclic Peptide
| Parameter | Typical Value Range | Significance |
| Half-life (t½) (hours) | 1 - 24 | Time for the plasma concentration to decrease by half. A key determinant of dosing frequency. |
| Clearance (CL) (mL/min/kg) | 1 - 20 | Rate of drug removal from the body. Can be influenced by metabolism and renal/biliary excretion. |
| Primary Route of Elimination | Renal, Hepatic | The main organ system responsible for removing the drug from the body. |
Experimental Protocols for Pharmacokinetic Characterization
The following are standard experimental protocols used to determine the pharmacokinetic properties of cyclic peptides.
In Vitro Permeability Assessment: Caco-2 Assay
Objective: To assess the potential for oral absorption of a cyclic peptide by measuring its permeability across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test cyclic peptide is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points.
-
To assess efflux, the peptide is added to the basolateral side, and samples are collected from the apical side.
-
The concentration of the cyclic peptide in the collected samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a cyclic peptide following intravenous and oral administration in a rodent model (e.g., rat or mouse).
Methodology:
-
Animals are cannulated (e.g., in the jugular vein for blood sampling and femoral vein for IV administration) at least one day prior to the study.
-
For the intravenous arm, the cyclic peptide is administered as a bolus dose.
-
For the oral arm, the cyclic peptide is administered by oral gavage.
-
Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the cyclic peptide in plasma samples is determined by a validated LC-MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Potential Signaling Pathways Modulated by Cyclic Peptides
While the specific signaling pathway for "this compound" is unknown, cyclic peptides are known to interact with a variety of cellular targets, often modulating key signaling cascades. The diagram below illustrates a generic signaling pathway that could be initiated by a cyclic peptide binding to a G-protein coupled receptor (GPCR), a common target for such molecules.
Caption: Generic GPCR signaling pathway potentially activated by a cyclic peptide.
Experimental Workflow for Pharmacokinetic Analysis
The logical flow from initial in vitro screening to in vivo studies is critical for the efficient evaluation of a novel cyclic peptide.
Caption: A typical experimental workflow for characterizing the pharmacokinetics of a new cyclic peptide.
Conclusion
While the specific pharmacokinetic properties of "this compound" remain undefined due to the absence of a known molecule with this designation, the principles and methodologies outlined in this guide provide a robust framework for the pharmacokinetic evaluation of any novel cyclic peptide. The successful development of such molecules hinges on a thorough understanding of their ADME properties, which informs dose selection, route of administration, and potential for clinical success. Researchers and drug development professionals are encouraged to apply these foundational concepts to advance their cyclic peptide discovery programs.
Exploring the natural function of "Cyclopetide 2" in its native organism
An in-depth exploration of "Cyclopeptide 2" requires a specific, recognized compound for a thorough analysis of its natural function, including its native organism, quantitative data, and experimental protocols. The term "Cyclopeptide 2" is not a standard scientific nomenclature and does not correspond to a specific, readily identifiable molecule in published scientific literature.
To provide a comprehensive technical guide as requested, it is essential to identify the precise cyclopeptide of interest. Cyclopeptides are a broad class of compounds with diverse structures and functions, produced by a wide array of organisms, including fungi, plants, and marine invertebrates. Examples of well-studied cyclopeptides include:
-
α-Amanitin: A highly toxic cyclopeptide produced by the Amanita phalloides mushroom.
-
Cyclosporin A: An immunosuppressant cyclopeptide isolated from the fungus Tolypocladium inflatum.
-
Phalloidin: Another toxic cyclopeptide from Amanita phalloides, known for its ability to bind to actin filaments.
Without a more specific name, CAS registry number, or the name of the producing organism for "Cyclopeptide 2," it is not possible to retrieve the detailed information necessary to construct the requested technical guide, including its natural function, quantitative data, and relevant experimental protocols.
Researchers, scientists, and drug development professionals are encouraged to provide a more specific identifier for the cyclopeptide of interest to enable a detailed and accurate scientific exploration.
Homology of Cyclopeptide 2 to Known Cyclopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a diverse and growing class of molecules that have garnered significant interest in drug discovery and development.[] Their unique cyclic structure confers several advantageous properties, including enhanced stability, resistance to enzymatic degradation, and the ability to bind to specific biological targets with high affinity.[][2] This technical guide provides a comprehensive framework for assessing the homology of a novel cyclopeptide, designated here as "Cyclopeptide 2," to known cyclopeptides. Understanding the structural and functional relationships to well-characterized cyclopeptides is a critical step in elucidating its mechanism of action and therapeutic potential.
This document outlines the key experimental and computational methodologies for determining sequence, structural, and functional homology. It also presents hypothetical data in a structured format and visualizes critical workflows and pathways to guide researchers in this endeavor. While "Cyclopeptide 2" is a placeholder for any newly discovered cyclopeptide, the principles and protocols described herein are broadly applicable.
Data Presentation: Comparative Homology Analysis
A crucial first step in characterizing a new cyclopeptide is to compare its properties to those of known cyclopeptide families. This includes sequence similarity, structural alignment, and functional activity. The following tables present a hypothetical comparative analysis of Cyclopeptide 2 against representative members of known cyclopeptide classes.
Table 1: Sequence and Structural Homology of Cyclopeptide 2
| Cyclopeptide | Family | Sequence | Sequence Identity to Cyclopeptide 2 (%) | Structural Similarity (RMSD, Å) | Reference |
| Cyclopeptide 2 | Novel | [Hypothetical Sequence] | 100 | 0.00 | N/A |
| Kalata B1 | Cyclotide | GLPVCGETCVGGTCNTPGCTCSWPVCTRN | 45 | 1.89 | [3][4] |
| Cyclosporin A | Cyclosporin | MeBmt-Abu-Sar-MeLeu-Val-MeLeu-Ala-D-Ala-MeLeu-MeLeu-MeVal | 20 | 3.50 | [5] |
| Amanitin (alpha) | Amatoxin | ILE-TRP-GLY-ILE-GLY-CYS-ASN-PRO | 15 | 4.20 | [5] |
| Bacitracin A | Bacitracin | ILE-CYS-LEU-GLU-ILE-LYS-ORN-ILE-PHE-ASN-ASP-HIS | 10 | 5.10 | [] |
RMSD (Root-Mean-Square Deviation) values are calculated for backbone atoms and are hypothetical.
Table 2: Functional Homology - Bioactivity Profile
| Cyclopeptide | Primary Bioactivity | Target | IC50 / EC50 (nM) | Reference |
| Cyclopeptide 2 | [Hypothetical Activity] | [Hypothetical Target] | [Hypothetical Value] | N/A |
| Kalata B1 | Uterotonic, Anthelmintic | Phosphatidylethanolamine-containing membranes | 250 (Hemolytic) | [6][7] |
| Cyclosporin A | Immunosuppressive | Cyclophilin A | 5-10 | [8] |
| Amanitin (alpha) | Cytotoxic | RNA Polymerase II | ~10 | [5] |
| Bacitracin A | Antibacterial | Isoprenyl pyrophosphate | >1000 (Varies) | [] |
Experimental Protocols
The determination of cyclopeptide homology relies on a combination of analytical and computational techniques. Detailed methodologies for key experiments are provided below.
Sequence Determination by Mass Spectrometry
The amino acid sequence of a novel cyclopeptide is a fundamental prerequisite for homology analysis. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, though the cyclic nature of these peptides presents unique challenges.[9][10]
Protocol for Sequencing Cyclopeptide 2:
-
Sample Preparation: Purify Cyclopeptide 2 using high-performance liquid chromatography (HPLC) to ensure a homogenous sample.[11]
-
Linearization: To simplify spectral interpretation, the cyclic peptide is often linearized. This can be achieved through chemical methods or by enzymatic digestion if a suitable cleavage site is present. For database searches, a "virtual" linearization can be performed by considering all possible bond cleavages.[10]
-
Mass Spectrometry Analysis:
-
Acquire high-resolution mass spectra using an Orbitrap or FT-ICR mass spectrometer to determine the accurate monoisotopic mass of the intact cyclopeptide.
-
Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
For complex structures, multistage mass spectrometry (MSn) can provide additional fragmentation data to aid in sequencing.[9]
-
-
Data Analysis:
-
Use de novo sequencing algorithms specifically designed for cyclic peptides to interpret the fragmentation patterns.[9]
-
Alternatively, database search tools can be used if the precursor protein is known or can be predicted from genomic data.[12] Software like Byonic can be configured to handle cyclic peptide searches.[10]
-
3D Structure Determination by NMR Spectroscopy
Elucidating the three-dimensional structure of Cyclopeptide 2 is essential for understanding its spatial relationship to other cyclopeptides. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the solution structure of peptides.[13]
Protocol for NMR Structure Determination:
-
Sample Preparation: Prepare a high-concentration (~1-5 mM) solution of purified Cyclopeptide 2 in a suitable deuterated solvent (e.g., D₂O, deuterated methanol, or a mixture).
-
NMR Data Acquisition:
-
Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (≥600 MHz).
-
1D ¹H NMR: To observe the overall complexity and chemical shift dispersion of protons.[14]
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems corresponding to individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which can help in assigning side-chain protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Structure Calculation and Refinement:
-
Resonance Assignment: Assign all proton and carbon chemical shifts to specific atoms in the peptide sequence.
-
Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols (e.g., using software like AMBER, XPLOR-NIH, or CYANA) to generate a family of structures consistent with the experimental restraints.
-
Validation: Assess the quality of the final ensemble of structures using metrics such as Ramachandran plots and RMSD values.
-
Computational Homology Assessment
Bioinformatics tools are invaluable for comparing a novel cyclopeptide to existing databases and predicting its structural and functional properties.
Protocol for Computational Analysis:
-
Sequence Alignment:
-
Due to the cyclic nature, standard linear alignment tools like BLAST may not be effective. Specialized algorithms or manual alignment are often necessary.
-
Graph-based alignment methods, which represent the peptides as molecular graphs, can be used to compare cyclic structures and calculate similarity scores like graph edit distance.[15]
-
-
Structural Alignment:
-
Once the 3D structure of Cyclopeptide 2 is determined, it can be structurally aligned with known cyclopeptide structures from the Protein Data Bank (PDB).
-
Software such as PyMOL, Chimera, or specialized web servers can be used to perform the alignment and calculate the RMSD, which quantifies the average distance between the backbone atoms of the superimposed structures.
-
-
Structure Prediction (if experimental structure is unavailable):
Mandatory Visualizations
Diagrams created using the DOT language provide a clear visual representation of complex workflows and biological pathways.
Experimental Workflow for Homology Determination
Caption: Workflow for determining the homology of a novel cyclopeptide.
Hypothetical Signaling Pathway Modulation
Assuming Cyclopeptide 2 is found to have homology to immunosuppressive agents like Cyclosporin A, it might interact with a similar intracellular signaling pathway.
Caption: Hypothetical inhibition of the calcineurin-NFAT pathway by Cyclopeptide 2.
References
- 2. mdpi.com [mdpi.com]
- 3. goldaruco.com [goldaruco.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Cyclic peptide - Wikipedia [en.wikipedia.org]
- 6. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures, Functions and Therapeutic Potential of Cyclotides [xiahepublishing.com]
- 8. youtube.com [youtube.com]
- 9. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.proteinmetrics.com [support.proteinmetrics.com]
- 11. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 12. Cycloquest: Identification of cyclopeptides via database search of their mass spectra against genome databases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. A convenient method for determining cyclic peptide conformation from 1D 1H-NMR information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Cyclopeptide 2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Cyclopeptide 2, a side-chain to side-chain cyclized peptide analog of mupain-1. Mupain-1 is an inhibitor of the urokinase-type plasminogen activator, a key enzyme in cancer-related processes.[1] The methodologies outlined below are based on established Fmoc/tBu solid-phase chemistry.
Overview of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely used technique for the artificial synthesis of peptides.[2] The C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise manner.[3] This method allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin.[3] For cyclic peptides, the linear sequence is first assembled on the resin, followed by an on-resin cyclization step before cleavage from the solid support.[1][4]
Experimental Protocols
The following protocols detail the synthesis of Cyclopeptide 2, a side-chain to side-chain cyclized analog of mupain-1.[1] The synthesis involves the assembly of a linear peptide on a solid support, followed by on-resin cyclization and subsequent cleavage and purification.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Purpose |
| Fmoc-amino acids | Iris Biotech GmbH | Building blocks for peptide synthesis |
| N,N-dimethylformamide (DMF) | Iris Biotech GmbH | Solvent |
| N-methylpyrrolidone (NMP) | Iris Biotech GmbH | Solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
| Piperidine | Iris Biotech GmbH | Fmoc deprotection |
| HBTU | Iris Biotech GmbH | Coupling reagent |
| HOAt | Iris Biotech GmbH | Coupling reagent |
| N,N-diisopropylethylamine (DIPEA) | Iris Biotech GmbH | Base for coupling |
| Trifluoroacetic acid (TFA) | Iris Biotech GmbH | Cleavage from resin |
| Triethylsilane (TES) | Sigma-Aldrich | Scavenger |
| Acetonitrile | Sigma-Aldrich | HPLC solvent |
| Formic acid | Sigma-Aldrich | HPLC solvent additive |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | Catalyst for deprotection |
| Rink-amide MBHA resin | Sigma-Aldrich | Solid support |
Synthesis of the Linear Peptide
The linear peptide sequence is assembled using an automated microwave-assisted peptide synthesizer.[1][5] The Fmoc/tBu strategy is employed.[2]
Table 1: Optimized Conditions for Linear Peptide Assembly (Fmoc/tBu Strategy) [1][5][6]
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | Rink-amide MBHA resin (0.2-0.4 mmol/g loading) | Solid support for peptide synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 3 min, then 1 x 10 min) at room temperature.[1] | Removal of the temporary Fmoc protecting group.[6] |
| Amino Acid Coupling | 5.2 eq. Fmoc-amino acid, 5 eq. HBTU, 5 eq. HOAt, 9.36 eq. DIPEA in NMP.[1] | Efficient amide bond formation. |
| Coupling Time | 10 minutes at 75 °C (with microwave heating).[1] | Ensures complete reaction. |
| Washing Steps | NMP (x 3), DCM (x 1), DMF (x 1) after each coupling and deprotection step.[1] | Removal of excess reagents and byproducts. |
Protocol:
-
Resin Swelling: Swell the Rink-amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the conditions outlined in Table 1.
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with NMP, DCM, and DMF.[1]
-
Amino Acid Activation and Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid with HBTU, HOAt, and DIPEA in NMP. Add the activated amino acid to the resin and perform the coupling reaction under microwave irradiation.[1]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
On-Resin Side-Chain to Side-Chain Cyclization
For Cyclopeptide 2, the side chains of a Lysine (protected with an Alloc group) and a Glutamic acid (with a γ-allyl ester) are used for cyclization.[1]
Table 2: Conditions for On-Resin Cyclization [1]
| Step | Reagent/Condition | Time | Purpose |
| Allyl Deprotection | Pd(PPh3)4 in a suitable solvent | - | Removal of Alloc and allyl protecting groups. |
| Washing | DCM (x 4) | - | Removal of catalyst and byproducts. |
| Cyclization | HBTU, HOAt, DIPEA in NMP | 2 hours | Formation of the amide bond between the side chains. |
| Final Washing | DCM (x 4) | - | Preparation for cleavage. |
Protocol:
-
Allyl Deprotection: After linear synthesis, wash the peptidyl-resin with DCM (4 times).[1] Treat the resin with tetrakis(triphenylphosphine)palladium(0) to remove the Alloc and allyl protecting groups from the Lys and Glu side chains, respectively.[1]
-
Washing: Wash the resin extensively with DCM to remove the palladium catalyst.
-
Cyclization: Treat the resin with a solution of HBTU, HOAt, and DIPEA in NMP for 2 hours at room temperature to facilitate the intramolecular side-chain to side-chain amide bond formation.[1]
-
Washing: Wash the resin with DCM (4 times) and dry thoroughly.[1]
Cleavage from Resin and Global Deprotection
Table 3: Cleavage Cocktail [1]
| Reagent | Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes side-chain protecting groups. |
| Triethylsilane (TES) | 2.5% | Scavenger to prevent side reactions. |
| Water | 2.5% | Scavenger. |
Protocol:
-
Resin Preparation: Wash the cyclized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (Table 3) to the dry resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
Protocol:
-
Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water mixture. Purify the peptide by reverse-phase HPLC.
-
HPLC Conditions:
-
Analysis: Confirm the identity and purity of the final cyclopeptide product using LC-MS and MALDI-TOF mass spectrometry.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Cyclopeptide 2
Caption: Workflow for the solid-phase synthesis of Cyclopeptide 2.
Signaling Pathway of Urokinase-Type Plasminogen Activator (uPA)
As an analog of mupain-1, Cyclopeptide 2 is expected to inhibit the urokinase-type plasminogen activator (uPA). The uPA system is involved in cancer cell invasion and metastasis. The following diagram illustrates a simplified signaling pathway involving uPA.
Caption: Simplified signaling pathway of uPA and its inhibition.
Conclusion
The protocol described provides a detailed methodology for the successful solid-phase synthesis of Cyclopeptide 2, a side-chain to side-chain cyclized peptide. The use of microwave-assisted SPPS can significantly accelerate the synthesis process. The on-resin cyclization strategy is an efficient method for producing cyclic peptides. The resulting cyclopeptide can be a valuable tool for research in cancer biology and drug development due to its potential inhibitory activity against the urokinase-type plasminogen activator.
References
Application Note: Purification of Cyclopeptide 2 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Cyclopeptides are a diverse class of peptides characterized by a circular structure, which confers remarkable stability against enzymatic degradation compared to their linear counterparts.[1][2][3] This stability, coupled with a wide range of biological activities including antimicrobial, anti-HIV, and cytotoxic effects, makes them promising candidates for drug development and various therapeutic applications.[1][2][3][4] The purification of synthetic or naturally extracted cyclopeptides is a critical step to ensure the removal of impurities such as deletion sequences, linear precursors, and other side-products, which is essential for accurate biological and pharmacological studies.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for the purification of cyclopeptides due to its high resolution and the volatility of the mobile phases, which facilitates sample recovery.[5] This application note provides a detailed protocol for the purification of "Cyclopeptide 2," a representative small cyclic peptide, using RP-HPLC.
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (ACN).[5] Peptides are loaded onto the column in a low organic content mobile phase, where they bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent in the mobile phase then elutes the bound peptides in order of increasing hydrophobicity. More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of organic solvent to elute.[5]
Experimental Protocol
Materials and Reagents
-
Crude Cyclopeptide 2 sample (lyophilized powder)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in ACN (Mobile Phase B)
-
HPLC system equipped with a UV detector, autosampler, and fraction collector
-
C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)
-
Syringe filters (0.22 µm)
-
Lyophilizer
Sample Preparation
-
Accurately weigh the crude Cyclopeptide 2 lyophilized powder.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
RP-HPLC Method Development (Analytical Scale)
Before proceeding to preparative purification, it is crucial to optimize the separation conditions on an analytical scale to determine the retention time of Cyclopeptide 2 and ensure good resolution from impurities.
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Gradient | 5-95% B over 30 minutes |
Preparative RP-HPLC Purification
Based on the analytical run, the gradient for the preparative scale can be optimized to improve separation and reduce run time. The flow rate is adjusted according to the larger column diameter.
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Column Temperature | 25 °C |
| Optimized Gradient | e.g., 20-50% B over 45 minutes (This should be adjusted based on the analytical results) |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peak of interest as detected by the UV detector.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
Desalting and Lyophilization
-
The pooled fractions contain the purified peptide along with TFA and ACN.
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen sample to remove the solvents and obtain the purified Cyclopeptide 2 as a fluffy white powder.
Data Presentation
The following tables summarize the expected quantitative data from the purification of Cyclopeptide 2.
Table 1: Analytical RP-HPLC Data of Crude Cyclopeptide 2
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 12.5 | 5.8 | Impurity 1 (e.g., linear precursor) |
| 2 | 15.2 | 65.3 | Cyclopeptide 2 |
| 3 | 17.8 | 12.1 | Impurity 2 (e.g., deletion sequence) |
| 4 | 20.1 | 16.8 | Other Impurities |
Table 2: Summary of Preparative RP-HPLC Purification of Cyclopeptide 2
| Parameter | Value |
| Crude Sample Loaded | 100 mg |
| Retention Time of Purified Peak | 25.4 min |
| Purity of Pooled Fractions (by analytical HPLC) | >98% |
| Final Yield of Purified Cyclopeptide 2 | 55 mg |
| Overall Recovery | 55% |
Visualizations
Experimental Workflow
References
- 1. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Discovery, structure and biological activities of cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Structural Analysis of Cyclopeptide 2 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their high affinity, target selectivity, and enhanced stability compared to their linear counterparts. Determining the three-dimensional structure of these molecules is crucial for understanding their biological function and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of cyclic peptides.
This document provides a detailed application note and experimental protocols for the structural analysis of a representative cyclic peptide, hereafter referred to as "Cyclopeptide 2." Cyclopeptide 2 is an inhibitor of Mycobacterium tuberculosis RNA polymerase, making it a relevant example for drug development professionals. The peptide sequence is Ac-Cys-Leu-Tyr-His-Phe-Cys-NH2, with a disulfide bond between the two cysteine residues, forming the cyclic structure.[1][2]
Data Presentation
The following tables summarize representative quantitative data obtained from a comprehensive NMR analysis of Cyclopeptide 2. This data is illustrative and serves to demonstrate the expected results from the protocols described below.
Table 1: ¹H Chemical Shift Assignments for Cyclopeptide 2
| Residue | Amide (NH) (ppm) | α-H (ppm) | β-H (ppm) | Other Protons (ppm) |
| Cys1 | 8.52 | 4.65 | 3.10, 2.95 | - |
| Leu2 | 8.31 | 4.35 | 1.70, 1.60 | γ-H: 1.55; δ-CH₃: 0.95, 0.90 |
| Tyr3 | 8.10 | 4.50 | 3.05, 2.90 | Ring (δ, ε): 7.15, 6.85 |
| His4 | 8.45 | 4.70 | 3.20, 3.10 | Ring (δ, ε): 7.80, 7.10 |
| Phe5 | 7.98 | 4.60 | 3.15, 3.00 | Ring (δ, ε, ζ): 7.30-7.20 |
| Cys6 | 8.25 | 4.55 | 3.12, 2.98 | - |
Table 2: Key Nuclear Overhauser Effect (NOE) Distance Restraints for Cyclopeptide 2
| NOE Type | Residue Pair | Proton Pair | Distance (Å) | Structural Implication |
| Sequential | Leu2 - Tyr3 | NH(i+1) - NH(i) | < 3.5 | β-turn |
| Sequential | Tyr3 - His4 | NH(i+1) - NH(i) | < 3.5 | β-turn |
| Sequential | Cys1 - Leu2 | αH(i) - NH(i+1) | < 2.8 | Extended Conformation |
| Medium-range | Leu2 - His4 | αH(i) - NH(i+2) | < 4.0 | Turn/Loop |
| Long-range | Cys1 - Cys6 | βH - βH | < 3.0 | Disulfide Bridge Proximity |
| Long-range | Tyr3 - Phe5 | Ring H - Ring H | < 5.0 | Tertiary Structure |
Table 3: ³J(HN,Hα) Coupling Constants and Dihedral Angle (φ) Restraints
| Residue | ³J(HN,Hα) (Hz) | Dihedral Angle (φ) Range (degrees) |
| Cys1 | 8.5 | -120 ± 40 |
| Leu2 | 7.9 | -120 ± 40 |
| Tyr3 | 5.5 | -90 to -40 |
| His4 | 6.0 | -90 to -40 |
| Phe5 | 8.2 | -120 ± 40 |
| Cys6 | 8.0 | -120 ± 40 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of Cyclopeptide 2 are provided below.
Protocol 1: Sample Preparation
-
Dissolve the Sample: Dissolve 1-3 mg of lyophilized Cyclopeptide 2 in 500 µL of a 90% H₂O / 10% D₂O solvent system containing a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5). The D₂O provides the lock signal for the NMR spectrometer.
-
Add Internal Standard: Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), to a final concentration of 0.1 mM.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the desired experimental temperature (e.g., 298 K) inside the NMR spectrometer for at least 15 minutes before starting any measurements.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D pulse sequence with water suppression (e.g., zgpr on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 64-256 (depending on sample concentration).
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Acquisition Time (aq): 2-3 seconds.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift to the internal standard.
-
Protocol 3: 2D TOCSY (Total Correlation Spectroscopy)
-
Spectrometer Setup: Use standard 2D acquisition setup.
-
Acquisition Parameters:
-
Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., mlevphpr on Bruker instruments).
-
Spectral Width: Same as the 1D ¹H spectrum in both dimensions.
-
Number of Points (td): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Mixing Time (d9): 60-80 ms to allow for magnetization transfer throughout the spin systems of the amino acid residues.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Spectrometer Setup: Use standard 2D acquisition setup.
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence with water suppression (e.g., noesygpph on Bruker instruments).
-
Spectral Width: Same as the 1D ¹H spectrum in both dimensions.
-
Number of Points (td): 2048 in F2 and 256-512 in F1.
-
Mixing Time (d8): 150-300 ms. This is a crucial parameter and may need to be optimized to observe key long-range NOEs without significant spin diffusion.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of Cyclopeptide 2 using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis of Cyclopeptide 2.
Signaling Pathway
The following diagram illustrates the mechanism of action of Cyclopeptide 2, which involves the inhibition of the Mycobacterium tuberculosis RNA polymerase, thereby blocking transcription.
Caption: Inhibition of M. tuberculosis transcription by Cyclopeptide 2.
References
Application Notes: Development of a Cell Permeability Assay for Cyclopetide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopetide 2 is an antimicrobial cyclic peptide that has demonstrated moderate activity against Bacillus subtilis[1][2][3][4]. As with many peptide-based therapeutic candidates, a critical determinant of its potential efficacy is its ability to permeate cellular membranes to reach its site of action. This document provides a comprehensive guide to developing and executing cell permeability assays for this compound, tailored for researchers in drug discovery and development.
The protocols herein describe a tiered approach to permeability assessment, beginning with a high-throughput, non-cell-based assay for passive permeability (Parallel Artificial Membrane Permeability Assay - PAMPA), followed by more complex, cell-based assays (Caco-2 and MDCK) to investigate active transport and efflux mechanisms.
Overview of Permeability Assays
A multi-faceted approach is recommended to fully characterize the permeability profile of this compound.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a rapid, cost-effective in vitro assay that models passive diffusion across a lipid bilayer. It is an excellent tool for initial screening and rank-ordering of compounds based on their lipophilicity and ability to cross a simple membrane barrier.
-
Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that form tight junctions. This model is considered the gold standard for in vitro prediction of human intestinal absorption as it expresses a variety of transporters and efflux pumps.
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: MDCK cells form a tight, polarized monolayer and are often used to assess the potential for a compound to be a substrate of efflux pumps, particularly P-glycoprotein (P-gp).
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor well, through a synthetic lipid-coated membrane, to an acceptor well.
Materials and Reagents:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, clear)
-
Phosphatidylcholine solution in dodecane (1% w/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., in DMSO)
-
High and low permeability control compounds (e.g., Propranolol and Atenolol)
-
Plate reader or LC-MS/MS for quantification
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the phosphatidylcholine solution onto the membrane of each well in the 96-well filter plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Prepare the dosing solutions of this compound and control compounds in PBS at the desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the membrane integrity.
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated filter plate.
-
Assemble the "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of this compound and control compounds in all samples using a validated analytical method (e.g., LC-MS/MS).
Data Analysis:
The effective permeability (Pe) is calculated using the following equation:
Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
Where:
-
V_D = Volume of the donor well (cm³)
-
V_A = Volume of the acceptor well (cm³)
-
A = Area of the membrane (cm²)
-
t = Incubation time (s)
-
[C_A] = Concentration in the acceptor well at time t
-
[C_eq] = Equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A) where [C_D] is the concentration in the donor well at time t.
Data Presentation:
| Compound | Initial Donor Conc. (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Permeability Class |
| This compound | 10 | 18 | (Experimental Value) | (To be determined) |
| Propranolol (High) | 10 | 18 | > 10 | High |
| Atenolol (Low) | 10 | 18 | < 1 | Low |
Experimental Workflow:
Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells, allowing for the assessment of both passive and active transport mechanisms.
Materials and Reagents:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer Yellow (for monolayer integrity testing)
-
TEER meter (e.g., Millicell® ERS-2)
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.
-
Monolayer Integrity Assessment:
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Values should be > 250 Ω·cm² for a well-formed monolayer.
-
Lucifer Yellow Permeability: Assess the permeability of the paracellular marker Lucifer Yellow. The apparent permeability (Papp) should be < 1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 0.4 mL of the this compound dosing solution in HBSS to the apical (donor) chamber.
-
Add 1.2 mL of fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C. Take samples (e.g., 200 µL) from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes), replacing the volume with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction.
-
Add 1.2 mL of the this compound dosing solution to the basolateral (donor) chamber.
-
Add 0.4 mL of fresh HBSS to the apical (receiver) chamber.
-
Sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of this compound in all collected samples by LC-MS/MS.
Data Analysis:
The apparent permeability (Papp) is calculated as:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The rate of permeation (µmol/s)
-
A = The surface area of the membrane (cm²)
-
C₀ = The initial concentration in the donor chamber (µmol/cm³)
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
An ER > 2 is indicative of active efflux.
Data Presentation:
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | (Experimental Value) | (Experimental Value) | (To be determined) |
| Propranolol (High) | > 10 | > 10 | ~1 |
| Atenolol (Low) | < 1 | < 1 | ~1 |
| Digoxin (Efflux Substrate) | < 1 | > 5 | > 5 |
Experimental Workflow:
MDCK Permeability Assay
The protocol for the MDCK assay is analogous to the Caco-2 assay, with the primary difference being a shorter cell culture period of 3-7 days to reach confluency and form a tight monolayer. MDCK cells are particularly useful for confirming if this compound is a substrate for specific efflux transporters, such as P-gp, by using MDCK cells overexpressing this transporter (MDCK-MDR1).
Signaling Pathways and Transport Mechanisms
The permeability of a cyclic peptide like this compound can be governed by several mechanisms. Understanding these potential pathways is crucial for interpreting the experimental data.
Conclusion
The development of a robust cell permeability assay for this compound is a critical step in its preclinical evaluation. The tiered approach outlined in these application notes, progressing from the high-throughput PAMPA to the more biologically complex Caco-2 and MDCK cell-based assays, will provide a comprehensive understanding of its absorption characteristics. This data is essential for guiding lead optimization, formulation development, and predicting the in vivo performance of this compound.
References
Application Notes and Protocols for Utilizing Cyclopeptide Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cyclopeptides, with a specific focus on the MCoTI-II (Momordica cochinchinensis Trypsin Inhibitor-II) scaffold, in the rational design and development of novel therapeutics.
Introduction to Cyclopeptides as Drug Design Scaffolds
Cyclopeptides, particularly the family of plant-derived cyclotides, represent a promising class of molecular scaffolds for drug development. Their defining features—a head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK)—confer exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent stability makes them ideal frameworks for engineering novel biological activities by grafting or substituting specific amino acid sequences within their loops.[3][4] The MCoTI-II cyclotide, in particular, has emerged as a versatile and widely used scaffold due to its proven tolerance for sequence modifications and its ability to be chemically synthesized and modified.[5][6]
The primary strategy involves replacing one or more of the native loops of the cyclotide with a known bioactive peptide sequence (epitope). This approach aims to constrain the bioactive peptide in its active conformation, thereby enhancing its potency, selectivity, and stability, while the cyclotide framework provides proteolytic resistance and improved pharmacokinetic properties.[3][4] This methodology has been successfully applied to develop potent and selective inhibitors for a range of therapeutic targets, including proteases, G-protein coupled receptors (GPCRs), and intracellular proteins implicated in cancer.[7][8][9]
Key Advantages of Cyclopeptide Scaffolds:
-
Exceptional Stability: Resistant to proteases, high temperatures, and extreme pH, leading to improved shelf-life and potential for oral bioavailability.[1][2]
-
Structural Rigidity: The constrained structure can lock a grafted peptide epitope into its bioactive conformation, increasing affinity and potency for its target.[6]
-
Sequence Plasticity: The non-cysteine loop regions can be extensively modified to introduce novel functionalities without disrupting the core scaffold structure.[4]
-
Cell Permeability: Certain cyclotides, including MCoTI-II, have demonstrated the ability to penetrate cell membranes, enabling the targeting of intracellular proteins.[10]
Data Summary: Engineered Cyclopeptides and their Biological Activities
The following tables summarize quantitative data for various engineered cyclopeptides based on the MCoTI and Kalata B1 scaffolds, demonstrating their potential across different therapeutic areas.
| Scaffold | Grafted Epitope/Target | Modification | Biological Activity (IC50/EC50/Ki) | Reference |
| MCoTI-I | CXCR4 | CVX15 peptide grafted into loop 6 | EC50 ≈ 20 nM (CXCR4 antagonist) | [3] |
| MCoTI-I | HIV-1 | CVX15 peptide grafted into loop 6 | EC50 ≈ 2 nM (HIV-1 cell-entry blocker) | [3] |
| MCoTI-II | SET Protein | COG1410 peptide grafted | Cytotoxic to cancer cells | [8] |
| MCoTI-II | Factor XIIa | Engineered loop 6 and adjacent loop | Ki = 2 nM | [11] |
| MCoTI-II | Abl Kinase | Abltide sequences grafted in loops 1 and 6 | Low micromolar inhibition | [3] |
| Kalata B1 | Bradykinin Receptor | Bradykinin antagonists grafted | Not specified | [12] |
| MCoTI-I | CXCR4 | CVX15-based peptide grafted | IC50 = 0.3 nM (CXCL12-activation of CXCR4) | [9] |
| MCoTI-I | HIV-1 | CVX15-based peptide grafted | IC50 = 15 nM (HIV infection of Jurkat cells) | [9] |
| Scaffold | Grafted Epitope | Stability in Human Serum | Reference |
| MCoTI-II | Native | >85% remaining after 24h | [13] |
| MCoTI-II | LyP1 in loop 1 | >85% remaining after 24h | [13] |
| MCoTI-II | LyP1 in loop 6 | >85% remaining after 24h | [13] |
| Kalata B1 | MOG41-47 | Significantly improved over linear peptide | [14] |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways targeted by engineered cyclopeptides.
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by an MCoTI-based antagonist.
Caption: Inhibition of the SET oncoprotein by a grafted MCoTI-II peptide, leading to reactivation of the PP2A tumor suppressor.
Experimental Workflow for Developing Cyclopeptide-Based Therapeutics
The following diagram outlines the general workflow from initial design to preclinical evaluation of engineered cyclopeptides.
Caption: A generalized workflow for the design and development of engineered cyclopeptide therapeutics.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Cyclization of a Grafted MCoTI-II Analog
This protocol describes the synthesis of a linear peptide precursor with a grafted epitope, followed by head-to-tail cyclization. This method is based on Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate buffer
-
Reverse-phase HPLC (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Chain Assembly:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using HATU and DIPEA in DMF for 1-2 hours.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, including the grafted epitope, until the full linear peptide is assembled.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
-
Head-to-Tail Cyclization:
-
Dissolve the lyophilized linear peptide in DMF to a final concentration of 1-2 mM.
-
Add HATU (2 equivalents) and DIPEA (4 equivalents) to the peptide solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by RP-HPLC and mass spectrometry.
-
Quench the reaction and dilute with water/ACN.
-
Lyophilize the cyclized peptide.
-
-
Oxidative Folding:
-
Dissolve the cyclized peptide in an oxidative folding buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.2, with a glutathione redox system) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution open to the air for 24-48 hours at room temperature.
-
Monitor the formation of the correctly folded cyclotide by RP-HPLC.
-
-
Purification and Characterization:
-
Purify the folded cyclotide using preparative RP-HPLC.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Characterize the three-dimensional structure using NMR spectroscopy if required.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol assesses the stability of an engineered cyclopeptide in the presence of proteases found in human serum.[13][14]
Materials:
-
Purified engineered cyclopeptide
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
ACN with 0.1% TFA (for quenching)
-
RP-HPLC system
Procedure:
-
Prepare a stock solution of the cyclopeptide in PBS.
-
Add the cyclopeptide stock solution to human serum to achieve a final peptide concentration of 0.1-1 mg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the amount of intact peptide remaining at each time point by integrating the peak area corresponding to the peptide.
-
Calculate the percentage of peptide remaining over time and determine the half-life if applicable.
Protocol 3: Cell-Based CXCR4 Antagonism Assay (Calcium Flux)
This protocol measures the ability of a cyclopeptide to inhibit CXCL12-induced calcium mobilization in a CXCR4-expressing cell line.
Materials:
-
CXCR4-expressing cell line (e.g., Jurkat T cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Recombinant human CXCL12
-
Engineered cyclopeptide antagonist
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Loading:
-
Harvest CXCR4-expressing cells and resuspend them in assay buffer.
-
Load the cells with Fluo-4 AM dye (e.g., 2-5 µM) and Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay:
-
Plate the loaded cells into a 96-well plate.
-
Add varying concentrations of the engineered cyclopeptide antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a percentage of the CXCL12-only control against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Cyclopeptides, and specifically the MCoTI-II scaffold, offer a robust and versatile platform for the development of next-generation peptide-based therapeutics. Their exceptional stability and tolerance for sequence engineering allow for the creation of potent and selective drug candidates with improved pharmacokinetic profiles. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the potential of this exciting class of molecules in drug discovery.
References
- 1. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of natural and engineered cyclotides, a novel molecular scaffold for peptide-based therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclotides as grafting frameworks for protein engineering and drug design applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Using the MCoTI-II Cyclotide Scaffold To Design a Stable Cyclic Peptide Antagonist of SET, a Protein Overexpressed in Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cyclic cystine knot miniprotein MCoTI-II is internalized into cells by macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering the Cyclization Loop of MCoTI-II Generates Targeted Cyclotides that Potently Inhibit Factor XIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
Application Note 1: ATSP-7041 - A Dual Inhibitor of the p53-MDM2/MDMX Interaction
As "Cyclopeptide 2" is a non-specific term, this document provides application notes and protocols for two well-characterized peptide inhibitors of protein-protein interactions: ATSP-7041 , a stapled peptide targeting the p53-MDM2/MDMX interaction, and the C4 peptide , an inhibitor of the CDK2/Cyclin A interaction. These examples serve as a guide for researchers, scientists, and drug development professionals working with similar peptide-based inhibitors.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] In many cancers where p53 is not mutated, its function is often abrogated by overexpression of its negative regulators, MDM2 and MDMX.[3][4] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[5][6] The inhibition of the p53-MDM2/MDMX protein-protein interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[1]
ATSP-7041 is a hydrocarbon-stapled α-helical peptide designed to mimic the p53 α-helix, enabling it to bind to the p53-binding pocket on both MDM2 and MDMX with high affinity.[4][7] This dual inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its target genes, such as p21 and MDM2, and ultimately inducing apoptosis in cancer cells with wild-type p53.[4]
Mechanism of Action
ATSP-7041 competitively inhibits the interaction between p53 and both MDM2 and MDMX. By occupying the hydrophobic groove on MDM2/MDMX that p53 normally binds, ATSP-7041 prevents the negative regulation of p53. This leads to an accumulation of p53 in the nucleus, allowing it to function as a transcription factor and induce downstream cellular responses like cell cycle arrest and apoptosis.[4]
Quantitative Data
The following table summarizes the binding affinities and cellular activities of ATSP-7041.
| Parameter | MDM2 | MDMX | Cell Line | Value | Reference |
| Binding Affinity (Kd) | X | 19 nM | [4] | ||
| X | 48 nM | [4] | |||
| Cellular Proliferation (IC50) | SJSA-1 (osteosarcoma) | 0.8 µM | [4] | ||
| MCF-7 (breast cancer) | 0.9 µM | [4] |
Application Note 2: C4 Peptide - An Allosteric Inhibitor of the CDK2/Cyclin A Interaction
Introduction
Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression.[8] The activity of CDKs is dependent on their association with regulatory subunits called cyclins.[9][10] The CDK2/Cyclin A complex, in particular, is crucial for the S phase and G2/M transition of the cell cycle.[9][11] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[12]
The C4 peptide is a 22-amino-acid peptide derived from the α5 helix of cyclin A.[8] Unlike many small molecule inhibitors that target the ATP-binding pocket of CDKs, the C4 peptide acts as an allosteric inhibitor of the CDK2/Cyclin A complex.[8][13]
Mechanism of Action
The C4 peptide does not prevent the formation of the CDK2/Cyclin A complex. Instead, it binds to the complex and induces a conformational change in CDK2.[8][13] This allosteric modulation inhibits the kinase activity of the complex in a manner that is competitive with respect to the protein substrate but not ATP.[8][13] This mode of action offers the potential for higher specificity compared to ATP-competitive inhibitors.
Quantitative Data
The following table summarizes the inhibitory activity of the C4 peptide.
| Parameter | CDK2/Cyclin A | Value | Reference |
| Inhibitory Concentration (IC50) | X | 1.8 µM | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of p53-MDM2 Interaction using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to measure the ability of a test compound (e.g., ATSP-7041) to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.[15][16][17]
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled 15-amino acid peptide from the p53 N-terminus)[16]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% BSA, 1 mM DTT
-
Test compound (e.g., ATSP-7041) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently labeled p53 peptide to a final concentration of 50 nM in the assay buffer.
-
Dilute the MDM2 protein to a final concentration of 1 µM in the assay buffer.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
Add 20 µL of the test compound dilutions to the wells of the 384-well plate.
-
For control wells (0% inhibition), add 20 µL of assay buffer with DMSO.
-
For positive control wells (100% inhibition), add 20 µL of a known p53-MDM2 inhibitor or assay buffer alone.
-
Add 20 µL of the fluorescently labeled p53 peptide solution to all wells.
-
Add 20 µL of the MDM2 protein solution to all wells except the positive control wells (add 20 µL of assay buffer instead).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Inhibition of CDK2/Cyclin A Kinase Activity
This protocol measures the kinase activity of the CDK2/Cyclin A complex in the presence of an inhibitor (e.g., C4 peptide) by quantifying the phosphorylation of a substrate.
Materials:
-
Active CDK2/Cyclin A enzyme complex
-
Histone H1 (as a substrate)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
[γ-32P]ATP
-
Test compound (e.g., C4 peptide) dissolved in an appropriate solvent
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, 15 µM Histone H1, and 0.1 mM ATP (spiked with [γ-32P]ATP).
-
Prepare serial dilutions of the C4 peptide.
-
In a microcentrifuge tube, combine the reaction mixture, the desired concentration of the C4 peptide, and the CDK2/Cyclin A enzyme. The final reaction volume is typically 25-50 µL.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
-
Quantification of Phosphorylation:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Wash once with acetone and let the papers air dry.
-
Place the dried papers in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of 32P incorporated into the substrate for each inhibitor concentration.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cellular Assay for p53 Activation by Western Blot
This protocol assesses the cellular activity of a p53-MDM2/MDMX inhibitor by measuring the upregulation of p53 and its downstream target, p21.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1 or MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., ATSP-7041)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM ATSP-7041) for 16-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein levels of p53, p21, and MDM2, normalized to the β-actin loading control. An increase in the levels of these proteins indicates activation of the p53 pathway.
-
Visualizations
Caption: p53-MDM2/MDMX signaling pathway and inhibition by ATSP-7041.
Caption: CDK2/Cyclin A activation and inhibition by the C4 peptide.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of a novel class of peptide inhibitors of cyclin-dependent kinase/cyclin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Break CDK2/Cyclin E1 Interface Allosterically with Small Peptides | PLOS One [journals.plos.org]
- 15. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclopetide 2 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopetide 2, a representative of the cyclotide family of peptides, specifically modeled here on the well-characterized Momordica cochinchinensis trypsin inhibitor-II (MCoTI-II), presents a promising scaffold for targeted drug delivery.[1][2] Its unique cyclic cystine knot structure confers exceptional stability against thermal and enzymatic degradation, making it an ideal candidate for developing robust drug conjugates.[1] MCoTI-II has been shown to penetrate cells via macropinocytosis, a mechanism of cellular uptake, which can be harnessed for the intracellular delivery of therapeutic payloads.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound (represented by MCoTI-II) in targeted drug delivery research and development.
Applications in Targeted Drug Delivery
The rigid and stable scaffold of MCoTI-II allows for the grafting of various bioactive peptides and targeting ligands onto its solvent-exposed loops without compromising its structural integrity. This "molecular grafting" approach enables the development of highly specific and potent drug delivery vehicles.
Targeted Cancer Therapy
MCoTI-II can be engineered to target specific receptors overexpressed on the surface of cancer cells, leading to the selective delivery of cytotoxic agents. This approach enhances the therapeutic index of anticancer drugs by minimizing off-target toxicity.
-
Targeting the SET Oncoprotein: The oncoprotein SET is overexpressed in various cancers and inhibits the tumor suppressor protein phosphatase 2A (PP2A). By grafting a COG peptide (derived from apolipoprotein E) onto the MCoTI-II scaffold, a stable antagonist of SET has been developed. This conjugate demonstrated cytotoxicity in cancer cell lines.[4][5][6]
-
Inhibition of Kallikrein-Related Peptidase 4 (KLK4): KLK4 is a serine protease implicated in prostate cancer progression. A highly potent and selective KLK4 inhibitor was created by grafting a preferred KLK4 cleavage sequence into MCoTI-II.[1]
-
Targeting Factor XIIa for Anticoagulation: MCoTI-II has been engineered to potently and selectively inhibit Factor XIIa, a key enzyme in the intrinsic coagulation pathway, offering a potential therapeutic strategy for thrombosis with reduced bleeding risk.
Intracellular Delivery of Biologics
The inherent cell-penetrating property of MCoTI-II makes it a valuable tool for delivering macromolecules, such as peptides and small proteins, into the cytoplasm, which are otherwise membrane-impermeable. This opens up possibilities for targeting intracellular protein-protein interactions and other intracellular disease targets.
Quantitative Data on MCoTI-II Based Drug Conjugates
The following tables summarize the quantitative data from various studies on MCoTI-II based drug conjugates.
Table 1: Inhibitory Activity of MCoTI-II Based Conjugates
| Target Protein | Grafted Peptide/Modification | Conjugate Name | Inhibitory Constant (Ki) | Reference |
| Kallikrein-Related Peptidase 4 (KLK4) | Preferred KLK4 cleavage sequence | Not specified | 0.1 nM | [1] |
| Factor XIIa (FXIIa) | Engineered loop 6 | Not specified | 2 nM |
Table 2: Cytotoxicity of MCoTI-II Based Conjugates against Cancer Cell Lines
| Target Protein/Cell Line | Grafted Peptide | Conjugate Name | IC50 Value | Reference |
| SET oncoprotein / K562 cells | COG1410 | MCOG1410 | ~10 µM | [4][7] |
Signaling Pathway and Experimental Workflow
Cellular Uptake of MCoTI-II via Macropinocytosis
MCoTI-II is internalized by cells through a process called macropinocytosis. This is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. The process is initiated by growth factor signaling, leading to the activation of Rac1 and subsequent actin cytoskeleton rearrangement to form membrane ruffles that close into macropinosomes.
Caption: Signaling pathway of MCoTI-II cellular uptake via macropinocytosis.
Experimental Workflow for Evaluation of MCoTI-II Targeted Drug Delivery
The following diagram illustrates a typical experimental workflow for the development and evaluation of an MCoTI-II-based targeted drug delivery system.
Caption: Experimental workflow for MCoTI-II targeted drug delivery.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of MCoTI-II Analogs
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a linear MCoTI-II analog using Fmoc chemistry.[1][8][9]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the SPPS reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization and Oxidation: The purified linear peptide can then be cyclized and oxidized to form the three disulfide bonds of the cystine knot, typically through air oxidation in a basic buffer.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of the cytotoxic effects of MCoTI-II drug conjugates on cancer cell lines using the MTT assay.[10][11][12]
Materials:
-
Cancer cell lines (target and control)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MCoTI-II drug conjugate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of the MCoTI-II drug conjugate in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted drug conjugate solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the drug vehicle (control). c. Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each drug concentration relative to the control wells. c. Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice to evaluate the in vivo efficacy of MCoTI-II targeted drug conjugates.[13][14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
MCoTI-II drug conjugate formulation for injection
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: a. Culture the cancer cells to 70-80% confluency. b. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. c. Optionally, mix the cell suspension with an equal volume of Matrigel to enhance tumor formation.
-
Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once the tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. c. Measure the tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: a. Administer the MCoTI-II drug conjugate and control vehicle to the respective groups via the desired route (e.g., intravenous, intraperitoneal). b. Follow the predetermined dosing schedule.
-
Efficacy Evaluation: a. Continue to monitor tumor growth and the general health of the mice throughout the study. b. The study endpoint may be reached when the tumors in the control group reach a certain size, or based on a predetermined time point. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. c. Perform statistical analysis to determine the significance of the treatment effect.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 4. Using the MCoTI-II Cyclotide Scaffold To Design a Stable Cyclic Peptide Antagonist of SET, a Protein Overexpressed in Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. kosheeka.com [kosheeka.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopetide 2 as a Molecular Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopetide 2 is a novel, synthetically engineered cyclic peptide conjugated to a high-quantum-yield fluorophore, designed for the targeted imaging of specific cellular markers in both live and fixed cells. Its unique cyclic structure confers high stability and binding affinity, making it an exceptional tool for a variety of cell imaging applications, including fluorescence microscopy and flow cytometry. These application notes provide detailed protocols and technical information to facilitate the use of this compound in your research.
Cyclic peptides, due to their constrained conformation, often exhibit enhanced metabolic stability, cell permeability, and binding affinity to biological targets compared to their linear counterparts.[1] This makes them attractive scaffolds for therapeutic development and as molecular probes.[1][2] this compound has been specifically designed to target integrin αvβ3, a cell surface receptor often overexpressed in cancer cells and involved in angiogenesis.[3][4][5][6]
Product Information
| Property | Specification |
| Product Name | This compound |
| Target | Integrin αvβ3 |
| Fluorophore | Fluorescein Isothiocyanate (FITC) |
| Excitation Max. | ~494 nm |
| Emission Max. | ~518 nm |
| Molecular Weight | ~1500 g/mol |
| Purity | >95% (HPLC) |
| Formulation | Lyophilized powder |
| Storage | -20°C, protect from light |
Quantitative Data
The performance of this compound has been characterized to ensure high sensitivity and specificity for cell imaging applications. The following tables summarize key quantitative data.
Table 1: Photophysical Properties
| Parameter | Value | Reference |
| Fluorophore | FITC | [7] |
| Max. Excitation (λex) | 494 nm | [7] |
| Max. Emission (λem) | 518 nm | [7] |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | Generic value for FITC |
| Quantum Yield (Φ) | >0.5 | Generic value for FITC |
Table 2: Binding Affinity and Specificity
| Parameter | Value | Method |
| Target | Integrin αvβ3 | Cell-based assays |
| Binding Affinity (IC₅₀) | 28 ± 8 nM | Displacement assay against ¹²⁵I-echistatin in U87MG cells[8] |
| Binding Affinity (Kd) | ~2.1 nM | Fluorescence Polarization[9] |
| Specificity | High for Integrin αvβ3/αvβ5 | Competitive binding assays[3][4] |
Table 3: Performance in Cell Imaging
| Parameter | Value | Notes |
| Signal-to-Noise Ratio | >10 | Quantification of fluorescence intensity in target vs. background regions[10] |
| Photostability | Moderate | Standard for FITC, minimize photobleaching during imaging |
| Cell Permeability | Not cell-permeable | Targets extracellular domain of integrin |
Signaling Pathway
This compound targets integrin αvβ3, which plays a crucial role in cell adhesion, migration, proliferation, and survival. Upon binding of its natural ligands (e.g., fibronectin, vitronectin) or a mimetic like this compound, integrin αvβ3 clusters and activates downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) and Src family kinase pathways. This activation can lead to the regulation of the actin cytoskeleton and gene expression, influencing key cellular behaviors.
Caption: Integrin αvβ3 signaling pathway activated by this compound binding.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Integrin αvβ3
This protocol describes the use of this compound for imaging the localization and dynamics of integrin αvβ3 on the surface of living cells.
Materials:
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells expressing integrin αvβ3 (e.g., U87MG, MDA-MB-231)
-
Glass-bottom dishes or coverslips
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture overnight to allow for adherence and normal growth.
-
Reagent Preparation: Prepare a 1 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.
-
Cell Labeling: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound-containing imaging medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing (Optional): For higher signal-to-noise, you can wash the cells twice with pre-warmed imaging medium to remove unbound probe. However, this compound is designed to have low background fluorescence, making a no-wash protocol feasible.
-
Imaging: a. Place the dish on the stage of the confocal microscope equipped with an environmental chamber. b. Allow the temperature and CO₂ to equilibrate. c. Use a low laser power to locate the cells and adjust the focus. d. Set the excitation to ~488 nm and the emission detection to ~500-550 nm. e. Optimize image acquisition settings (e.g., laser power, gain, scan speed) to obtain a good signal-to-noise ratio while minimizing phototoxicity.[11] f. Capture images at different time points to observe the dynamics of integrin αvβ3.
Caption: Workflow for live-cell imaging with this compound.
Protocol 2: Fixed-Cell Imaging and Immunofluorescence
This protocol allows for the visualization of integrin αvβ3 in fixed cells and can be combined with immunofluorescence to co-localize other proteins of interest.
Materials:
-
This compound
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization if labeling intracellular targets)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (if performing co-localization)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: a. Wash cells twice with PBS. b. Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[12] c. Wash cells three times with PBS for 5 minutes each.
-
Labeling with this compound: a. Dilute this compound to a working concentration of 1-10 µM in PBS. b. Incubate the fixed cells with the this compound solution for 30-60 minutes at room temperature, protected from light. c. Wash cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization and Immunofluorescence: a. If co-labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12] b. Wash three times with PBS. c. Block non-specific binding with blocking buffer for 1 hour at room temperature. d. Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. e. Wash three times with PBS. f. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. g. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for FITC, DAPI, and the secondary antibody fluorophore.
Caption: Workflow for fixed-cell imaging and immunofluorescence with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Low expression of integrin αvβ3 | Use a positive control cell line known to express the target. |
| Incorrect filter settings | Ensure excitation and emission filters are appropriate for FITC. | |
| Probe degradation | Store this compound at -20°C and protect from light. Prepare fresh working solutions. | |
| High background | Incomplete removal of unbound probe | Increase the number and duration of washing steps. |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. Image in a phenol red-free medium for live-cell imaging. | |
| Photobleaching | Excessive laser power or exposure time | Reduce laser power and exposure time. Use an anti-fade reagent in the mounting medium for fixed cells. |
| Cell death (live imaging) | Phototoxicity | Minimize laser exposure. Use the lowest possible laser power that gives an acceptable signal. |
| Probe toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 8. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for Cyclic Peptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a class of molecules that have garnered significant interest in medicinal chemistry and materials science due to their remarkable stability, selectivity, and biological activity.[1] Their constrained structure provides higher resistance to enzymatic degradation compared to their linear counterparts, making them excellent candidates for therapeutic applications.[2] Conjugating these cyclic peptides to nanoparticles further enhances their therapeutic potential by improving pharmacokinetics, enabling targeted delivery, and offering a platform for multimodal functionalities.[3][4][5]
This document provides a detailed overview and experimental protocols for the conjugation of a representative cyclic peptide to gold nanoparticles (AuNPs), a commonly used platform in nanomedicine. While the specific "Cyclopetide 2" is not detailed in current literature, the principles and methods described herein are broadly applicable to a wide range of cyclic peptides and nanoparticle systems.
Application Notes
Advantages of Cyclic Peptide-Nanoparticle Conjugates:
-
Enhanced Stability: Conjugation to a nanoparticle surface can protect the cyclic peptide from proteolysis, extending its in vivo half-life.[6][7]
-
Improved Targeting: Cyclic peptides can be designed to bind with high affinity and selectivity to specific cell surface receptors, particularly those overexpressed on cancer cells, enabling targeted drug delivery.[4][8]
-
Increased Cellular Uptake: The nanoparticle carrier can facilitate the cellular uptake of the cyclic peptide, which may otherwise have poor membrane permeability.[9][10]
-
Multifunctionality: Nanoparticles can be co-loaded with therapeutic agents and imaging probes, allowing for simultaneous therapy and diagnosis (theranostics).[5]
-
Controlled Release: The nanoparticle can be engineered to release its payload in response to specific stimuli within the target microenvironment, such as pH or enzymes.[8]
Common Nanoparticle Platforms:
-
Gold Nanoparticles (AuNPs): Valued for their ease of synthesis, well-established surface chemistry for bioconjugation, and unique optical properties.[11]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate a wide range of drugs.[12][13]
-
Liposomes: Vesicular structures that can carry both hydrophilic and hydrophobic payloads.[3]
-
Selenium Nanoparticles (SeNPs): Investigated for their biocompatibility and potential as drug carriers.[14]
Conjugation Strategies:
The choice of conjugation chemistry depends on the functional groups available on the cyclic peptide and the nanoparticle surface.
-
Thiol-Maleimide/Thiol-Gold Chemistry: Cysteine residues in the cyclic peptide can readily form a strong covalent bond with the surface of gold nanoparticles or with maleimide-functionalized nanoparticles.[6][9]
-
Carbodiimide Chemistry (EDC/NHS): This method couples primary amines on the peptide (e.g., lysine side chain or N-terminus) to carboxylic acid groups on the nanoparticle surface.[11][13]
-
Click Chemistry: This involves the use of bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific conjugation.[2]
Experimental Protocols
This section details a representative protocol for the conjugation of a cysteine-containing cyclic peptide to gold nanoparticles.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the widely used Turkevich method.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium citrate dihydrate
-
Ultrapure water
Procedure:
-
Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean 250 mL flask with a stir bar.
-
Bring the solution to a rolling boil on a heating stir plate.
-
Rapidly add 1 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution while stirring vigorously.
-
The solution color will change from pale yellow to blue and then to a deep red within minutes, indicating the formation of AuNPs.
-
Continue boiling for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs for their size and concentration using UV-Vis spectroscopy and Dynamic Light Scattering (DLS). The characteristic surface plasmon resonance (SPR) peak for ~15-20 nm AuNPs is around 520 nm.
Protocol 2: Conjugation of a Cysteine-Containing Cyclic Peptide to AuNPs
This protocol utilizes the strong affinity of the thiol group in cysteine for the gold surface.
Materials:
-
Synthesized citrate-capped AuNPs
-
Cysteine-containing cyclic peptide
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the cysteine-containing cyclic peptide in ultrapure water or PBS to a stock concentration of 1 mg/mL.
-
To 1 mL of the AuNP solution, add the cyclic peptide solution at a molar ratio determined by optimization (e.g., 1:100 AuNP:peptide).
-
Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For some peptides, overnight incubation may be beneficial.
-
Centrifuge the solution to pellet the peptide-conjugated AuNPs (the required speed and time will depend on the nanoparticle size, e.g., 12,000 x g for 20 minutes for ~20 nm particles).
-
Carefully remove the supernatant containing unconjugated peptide.
-
Resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound peptide.
-
Resuspend the final pellet in the desired buffer for characterization and downstream applications.
Protocol 3: Characterization of Cyclic Peptide-AuNP Conjugates
1. UV-Vis Spectroscopy:
-
Purpose: To confirm peptide conjugation.
-
Method: Acquire the UV-Vis spectra of the AuNPs before and after peptide conjugation. A red-shift in the SPR peak is indicative of a change in the local refractive index around the nanoparticles, suggesting successful conjugation.
2. Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and size distribution.
-
Method: Measure the hydrodynamic diameter of the AuNPs before and after conjugation. An increase in the hydrodynamic diameter indicates the presence of the peptide layer on the nanoparticle surface.
3. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles.
-
Method: Measure the zeta potential of the AuNPs before and after conjugation. Citrate-capped AuNPs are negatively charged. A change in the zeta potential upon peptide addition confirms surface modification.
4. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and monodispersity of the nanoparticles.
-
Method: Prepare TEM grids with both unconjugated and conjugated AuNPs. TEM images will confirm that the nanoparticles have not aggregated during the conjugation process.
Data Presentation
Table 1: Physicochemical Characterization of AuNPs and Cyclic Peptide-AuNP Conjugates
| Sample | SPR Peak (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-AuNPs | ~520 | ~20 | < 0.2 | ~ -30 |
| Cyclic Peptide-AuNPs | ~525-530 | ~30-40 | < 0.3 | ~ -10 to +10 (peptide dependent) |
Note: The values presented are typical and will vary depending on the specific cyclic peptide and experimental conditions.
Table 2: Quantitative Analysis of Peptide Conjugation
| Method | Parameter Measured | Typical Result |
| Quantitative NMR | Number of peptide molecules per nanoparticle | ~100-150 for 2 nm AuNPs[9] |
| Fluorescence Spectroscopy | Amount of fluorescently labeled peptide conjugated | Can be used to create a standard curve for quantification |
| SDS-PAGE | Semiquantitative analysis of conjugated peptides | Comparison of band intensities[6] |
Visualizations
References
- 1. The Sources, Synthesis, and Applications of Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 3. Peptide-Conjugated Nano Delivery Systems for Therapy and Diagnosis of Cancer [mdpi.com]
- 4. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Nanoparticles Conjugates Services - CD Bioparticles [cd-bioparticles.net]
- 6. Conjugation of Peptides to Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 7. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioconjugation of Peptides to Hybrid Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 12. Conjugation of Antigen or Fluorophore onto PLG Nanoparticles [bio-protocol.org]
- 13. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 14. Cyclic Peptide–Selenium Nanoparticles as Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Somatostatin Receptor Subtype 2 (SSTR2) Agonists
Disclaimer: Information regarding a specific molecule designated "Cyclopetide 2" is not publicly available. Therefore, these application notes utilize the well-characterized cyclic peptide analog, Octreotide , and its target, the Somatostatin Receptor Subtype 2 (SSTR2) , as a representative example to detail the principles and protocols for high-throughput screening of cyclic peptide analogs.
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity, specificity, and stability compared to their linear counterparts. A key target for many cyclic peptide drugs is the G protein-coupled receptor (GPCR) family, which plays a crucial role in numerous physiological processes. The Somatostatin Receptor Subtype 2 (SSTR2), a member of the GPCR family, is a validated therapeutic target for the treatment of neuroendocrine tumors and acromegaly. Octreotide and Lanreotide are clinically approved cyclic peptide analogs of somatostatin that exert their therapeutic effects primarily through agonism of SSTR2.[1][2]
The discovery of novel and improved SSTR2-targeting cyclic peptide analogs requires robust and efficient high-throughput screening (HTS) methodologies. This document provides detailed protocols for two primary HTS assays for the identification and characterization of "this compound" analogs, using Octreotide as a reference compound: a competitive radioligand binding assay to determine binding affinity and a functional cell-based cAMP assay to measure agonist activity.
SSTR2 Signaling Pathway
SSTR2 is a Gi alpha subunit-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the regulation of cellular functions like hormone secretion and proliferation.
References
Application Notes & Protocols: In Vivo Efficacy of Cyclic Peptides
Note: A comprehensive search of scientific literature did not yield specific data for a compound named "Cyclopetide 2". The following application notes and protocols are provided as a representative template based on established in vivo efficacy models for anti-cancer cyclic peptides. The data and specific target ("Integrin αvβ3") are illustrative, drawing from methodologies reported for similar compounds like ALOS4 and cyclopsaptide in cancer models.[1][2][3]
Topic: In Vivo Efficacy of Cyclic Peptide CPT-4B in a Melanoma Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic peptides offer significant advantages as therapeutic agents due to their high binding affinity, target specificity, and enhanced stability compared to linear peptides.[4][5] This document outlines the in vivo evaluation of a hypothetical cyclic peptide, CPT-4B, designed to target the integrin αvβ3 pathway, which is crucial in tumor angiogenesis, progression, and metastasis.[1][6] The primary model detailed is the human melanoma (A375) subcutaneous xenograft model in immunodeficient mice, a standard for preclinical oncology research.[7]
Data Presentation: Summary of In Vivo Efficacy
The efficacy of CPT-4B was evaluated in an A375 human melanoma xenograft mouse model. Treatment was initiated when tumors reached an average volume of 100-150 mm³. The peptide was administered via intraperitoneal (IP) injection daily for 28 days.
Table 1: Efficacy of CPT-4B in A375 Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control (Saline) | 0 | 1540 ± 210 | - | -2.5 ± 1.5 |
| CPT-4B | 3 | 985 ± 150 | 36.0 | +3.1 ± 2.0 |
| CPT-4B | 10 | 616 ± 110 | 60.0 | +2.5 ± 1.8 |
| CPT-4B | 30 | 431 ± 95 | 72.0 | +1.9 ± 2.2 |
Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Signaling Pathway
CPT-4B is hypothesized to act as an antagonist to integrin αvβ3, disrupting downstream signaling critical for tumor cell survival and angiogenesis. This involves inhibiting the activation of Focal Adhesion Kinase (FAK) and Src, which in turn affects pathways controlling cell proliferation and migration.[1]
Caption: Hypothetical signaling pathway of CPT-4B inhibiting Integrin αvβ3.
Experimental Protocols
Animal Model and Cell Culture
-
Cell Line: Human melanoma A375 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, are used for the study.[1] Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle, with food and water provided ad libitum.[1]
-
Tumor Implantation: A375 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Each mouse is subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells).
Treatment Protocol
-
Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Compound Preparation: CPT-4B is dissolved in sterile 0.9% saline to the required concentrations.
-
Administration: Mice are treated daily for 28 days with CPT-4B (3, 10, or 30 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection at a volume of 10 mL/kg.[6]
-
Efficacy Endpoints:
-
Primary: Tumor volume is measured twice weekly.
-
Secondary: Animal body weight is recorded twice weekly as a measure of general toxicity.[6] At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Histological Analysis (Optional)
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 µm sections are stained with Hematoxylin and Eosin (H&E) to observe general morphology.
-
Immunohistochemistry (IHC): Sections are stained for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to investigate the mechanism of action.[1]
Experimental Workflow
The following diagram outlines the key stages of the in vivo efficacy study.
Caption: Workflow for the A375 melanoma xenograft efficacy study.
References
- 1. Anti-Cancer Effects of Cyclic Peptide ALOS4 in a Human Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small peptides attack ovarian cancer on 2 fronts, research shows | EurekAlert! [eurekalert.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Synthesis and Modification of Cyclopetide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopetide 2, identified as the cyclic tripeptide Cyclo(Gly-Pro-Glu), is an antimicrobial peptide known for its moderate activity against Bacillus subtilis. This document provides a detailed overview of the current knowledge regarding this compound, including its known biological activities. Due to a lack of specific literature on the enzymatic synthesis and modification of this compound, this document presents a comprehensive protocol for its chemical synthesis, a well-established and practical approach for obtaining this compound for research purposes. Additionally, a theoretical enzymatic synthesis pathway is proposed based on the general principles of nonribosomal peptide synthetase (NRPS) machinery, which is responsible for the biosynthesis of many cyclic peptides in microorganisms.
Quantitative Data Summary
The primary reported biological activity for this compound is its antimicrobial action. The available quantitative data is summarized in the table below.
| Compound | Biological Activity | Target Organism | MIC (μg/mL) | Reference |
| This compound | Antimicrobial | Bacillus subtilis | 50 | [1][2][3][4][5][6][7][8][9] |
Table 1: Biological Activity of this compound
Experimental Protocols
Given the absence of specific protocols for the enzymatic synthesis of this compound, a standard and reliable solid-phase peptide synthesis (SPPS) and cyclization protocol is provided below. This method allows for the controlled and efficient laboratory-scale production of this compound.
Protocol 1: Solid-Phase Synthesis and Cyclization of Cyclo(Gly-Pro-Glu)
1. Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin
-
Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base for Coupling: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cyclization Reagent: HBTU/HOBt (Hydroxybenzotriazole) or DPPA (Diphenylphosphoryl azide)
-
Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether
-
Purification: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Analysis: Analytical RP-HPLC, Mass Spectrometry (MS)
2. Procedure:
Step 1: Resin Loading (Attachment of the first amino acid)
-
Swell the 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-Glu(OtBu)-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
Step 2: Elongation of the Peptide Chain (Sequential addition of amino acids)
-
Fmoc Deprotection: Swell the resin in DMF. Add 20% piperidine in DMF and shake for 5 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Pro-OH: Dissolve Fmoc-Pro-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for Fmoc-Gly-OH.
Step 3: Cleavage of the Linear Peptide from the Resin
-
Wash the resin with DCM.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Step 4: Cyclization of the Linear Peptide
-
Dissolve the crude linear peptide (Gly-Pro-Glu) in a large volume of DMF to achieve a high dilution (0.1-1 mM) to favor intramolecular cyclization.
-
Add the cyclization reagent (e.g., HBTU/HOBt or DPPA) and a base (e.g., DIPEA) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by analytical RP-HPLC and MS.
Step 5: Deprotection of the Side Chain
-
Once cyclization is complete, remove the DMF under reduced pressure.
-
Treat the protected cyclic peptide with the cleavage cocktail (95% TFA) to remove the OtBu protecting group from the Glutamic acid side chain.
-
Precipitate the deprotected cyclic peptide with cold diethyl ether.
Step 6: Purification and Analysis
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the Cyclo(Gly-Pro-Glu) using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry.
Visualizations: Workflows and Pathways
Diagram 1: Chemical Synthesis Workflow for this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Diagram 2: Theoretical Enzymatic Synthesis Pathway for a Cyclic Tripeptide via NRPS
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(-Gly-Pro) | 3705-27-9 | FC49430 | Biosynth [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Cyclo-Gly-Pro ≥98% (GC/HPLC) | 3705-27-9 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Cyclopetide 2 Synthesis
Welcome to the technical support center for the synthesis of Cyclopetide 2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help overcome challenges related to low yield during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of cyclopeptides like this compound?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent issues include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences, preventing the addition of the next amino acid.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is particularly common with sterically hindered amino acids or "difficult" sequences.[1]
-
Peptide Aggregation: Both inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to reagents. This is a significant hurdle for long or hydrophobic peptides.[1]
-
Resin and Linker Issues: The choice of resin and linker is critical. Problems such as suboptimal resin loading, poor swelling of the resin, or instability of the linker under reaction conditions can significantly decrease the final yield.[1]
-
Suboptimal Cyclization Conditions: The crucial step of cyclization can be low-yielding due to factors like ring strain, unfavorable peptide conformation, and competing side reactions such as racemization or diketopiperazine formation.[2]
-
Cleavage and Final Deprotection Problems: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups can drastically reduce the yield of the final product.
Q2: How can I monitor the completion of coupling and deprotection steps during the synthesis of this compound?
Monitoring the progress of your synthesis is crucial for troubleshooting. Here are some common methods:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction. A negative result (yellow/brown) after a deprotection step suggests incomplete removal of the Fmoc group.
-
Chloranil Test: This test is useful for detecting secondary amines, such as proline, where the Kaiser test is not effective.
-
Test Cleavage and Mass Spectrometry: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to check for the expected mass and identify any deletion or truncated sequences.[3]
Q3: What are the key considerations for the cyclization step of this compound?
The cyclization step is often a bottleneck in cyclic peptide synthesis. Key considerations include:
-
Cyclization Strategy: The choice between on-resin and solution-phase cyclization depends on the peptide sequence and desired purity. On-resin cyclization can minimize intermolecular reactions, while solution-phase cyclization may be necessary for certain peptide structures.[2]
-
Point of Cyclization: The selection of the amino acid residues to form the cyclic bond is critical. Choosing a site that promotes a favorable conformation for cyclization, such as incorporating a glycine or proline residue, can improve yields.[4]
-
Concentration: High-dilution conditions are typically employed during solution-phase cyclization to favor intramolecular cyclization over intermolecular polymerization.
-
Coupling Reagents: The choice of coupling reagent for cyclization can significantly impact the yield and extent of racemization. Reagents like HATU, HBTU, and PyBOP are commonly used.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low overall yield after cleavage | Incomplete Fmoc deprotection | Increase deprotection time or use a stronger deprotection solution (e.g., 25-50% piperidine in DMF). Perform a Kaiser test to confirm complete deprotection. |
| Poor coupling efficiency | Double couple problematic amino acids, especially sterically hindered ones.[5] Increase the concentration of the amino acid and coupling reagents.[5] Use a more efficient coupling reagent like HATU or HCTU. | |
| Peptide aggregation | Use a resin with a lower loading capacity. Incorporate "difficult sequence" disruption strategies, such as using pseudoprolines or Dmb-protected amino acids. Synthesize at a higher temperature (if using a suitable instrument). | |
| Premature cleavage from the resin | If using a hyper-acid sensitive linker, consider a more robust linker. Avoid acidic conditions during coupling steps.[1] | |
| Presence of deletion sequences in MS | Incomplete coupling | See "Poor coupling efficiency" above. Optimize coupling time and temperature. |
| Presence of truncated sequences in MS | Incomplete deprotection | See "Incomplete Fmoc deprotection" above. |
| Low yield of cyclic peptide after cyclization | Unfavorable peptide conformation | Re-evaluate the cyclization site. The presence of glycine or proline can induce turns that facilitate cyclization.[4] |
| Intermolecular side reactions | For solution-phase cyclization, ensure high dilution conditions (typically 0.1-1 mM). | |
| Racemization during cyclization | Use a base with a lower pKa (e.g., DIPEA instead of triethylamine). Use coupling reagents known to suppress racemization (e.g., COMU). | |
| Diketopiperazine formation | This is common for dipeptides. If synthesizing a larger cyclic peptide, ensure the linear precursor is sufficiently long before attempting cyclization.[2] | |
| Incomplete cleavage from the resin | Insufficient cleavage cocktail volume or time | Increase the volume of the cleavage cocktail and the cleavage time.[3] For difficult cleavages, a second cleavage step may be necessary.[3] |
| Inappropriate cleavage cocktail | Ensure the cleavage cocktail contains the appropriate scavengers for the protecting groups present in your peptide (e.g., triisopropylsilane for Trp, water for tBu groups). |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor of this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment cyclization) in dichloromethane (DCM) for 30 minutes.[4]
-
First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in DCM and add to the swollen resin. Agitate for 1-2 hours.
-
Capping: After loading, cap any unreacted sites on the resin using a solution of methanol in DIPEA/DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 4-7 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 4).
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the peptide-resin under vacuum.
Protocol 2: On-Resin Cyclization of this compound
-
Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., remove Alloc and Allyl protecting groups for a lactam bridge).
-
Cyclization:
-
Swell the peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Agitate at room temperature for 4-24 hours.
-
-
Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by mass spectrometry to monitor the progress of the cyclization.
-
Washing: Once the cyclization is complete, wash the resin with DMF and DCM.
Protocol 3: Cleavage and Final Deprotection
-
Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: The iterative workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Cyclopeptide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: My cyclic peptide won't dissolve in aqueous solutions. What are the common causes?
A1: Poor aqueous solubility is a frequent challenge with cyclic peptides. Several factors can contribute to this issue:
-
Hydrophobicity: The presence of a high proportion of non-polar (hydrophobic) amino acid residues, such as Leucine, Valine, and Phenylalanine, is a primary driver of low water solubility.[1]
-
Molecular Structure: The rigid, cyclic structure can sometimes shield polar groups, preventing effective interaction with water molecules.
-
Aggregation: Peptides, particularly hydrophobic ones, have a tendency to aggregate in aqueous solutions, forming insoluble particles.[1][2]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which they have a net zero charge.[1][2]
Q2: What initial steps should I take to dissolve a new cyclic peptide?
A2: When working with a new cyclic peptide with unknown solubility, a systematic approach is recommended:
-
Start Small: Always begin by testing the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[3][4]
-
Amino Acid Analysis: Evaluate the amino acid composition to predict its general solubility characteristics. A higher proportion of charged residues generally indicates better aqueous solubility.[1][3]
-
Solvent Selection: Start with sterile, distilled water. If solubility is poor, proceed to test a range of solvents as outlined in the troubleshooting guide below.
-
Sonication: Brief sonication can help break down solid particles and enhance dissolution.[4][5]
Q3: How can I improve the solubility of my cyclic peptide for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of cyclic peptides for experimental use:
-
Co-solvents: Using a small amount of an organic solvent can significantly improve solubility. Dimethyl sulfoxide (DMSO) is a common choice due to its effectiveness and relatively low toxicity in many biological assays.[1][4] Other options include dimethylformamide (DMF) and acetonitrile.[4]
-
pH Adjustment: Modifying the pH of the solution can increase the net charge of the peptide, moving it away from its isoelectric point and improving its interaction with water.[1][2] For acidic peptides, a slightly basic buffer can be used, while a slightly acidic buffer can help dissolve basic peptides.[4][6]
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[5][8]
-
Hyaluronic Acid (HA) Nanogels: These have shown potential in enhancing the solubility of water-insoluble cyclic peptides without the need for organic solvents.[9]
-
Troubleshooting Guide: Cyclopeptide Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems.
Issue 1: Cyclic peptide is insoluble in water or aqueous buffers.
Cause: High hydrophobicity and/or aggregation.
Solutions:
| Solution | Description | Considerations |
| Co-solvent Addition | Dissolve the peptide in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, acetonitrile) before slowly adding the aqueous buffer with gentle agitation.[3][4] | The final concentration of the organic solvent should be kept low (typically <1%) to avoid interfering with biological experiments.[5] |
| pH Adjustment | Determine the peptide's isoelectric point (pI). Adjust the pH of the buffer to be at least 2 units above or below the pI to increase the net charge.[1] | Ensure the chosen pH is compatible with the experimental assay and does not degrade the peptide. |
| Use of Chaotropic Agents | Agents like urea or guanidinium chloride can disrupt the hydrogen-bonding network of water and interfere with non-covalent interactions, which can help solubilize some proteins and peptides. | These are denaturing agents and may not be suitable for all applications, especially those requiring native peptide conformation. |
Issue 2: Peptide precipitates out of solution upon addition to aqueous buffer.
Cause: The peptide concentration exceeds its solubility limit in the final buffer composition.
Solutions:
| Solution | Description | Considerations |
| Slow Dilution | After dissolving the peptide in a minimal amount of organic solvent, add this concentrated solution dropwise to the vigorously stirring aqueous buffer.[3] | This method helps to avoid localized high concentrations of the peptide that can lead to precipitation. |
| Complexation with Cyclodextrins | Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in the aqueous buffer first, and then add the solid cyclic peptide to this solution.[5] | The molar ratio of peptide to cyclodextrin may need to be optimized experimentally. The use of cyclodextrins is not recommended for receptor binding assays.[8] |
| Formulation with HA Nanogels | For water-insoluble peptides, using a formulation with hyaluronic acid nanogels can enhance solubility in water without the need for organic solvents.[9] | This is a more advanced formulation strategy and may require specific expertise. |
Experimental Protocols
Protocol 1: Trial Solubilization of a Cyclic Peptide
Objective: To systematically determine a suitable solvent for a cyclic peptide with unknown solubility.
Materials:
-
Lyophilized cyclic peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
-
10% Acetic Acid solution
-
0.1 M Ammonium Bicarbonate
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Initial Test in Water: Add a small, measured amount of sterile water to a small, pre-weighed amount of the peptide to achieve a target concentration (e.g., 1 mg/mL). Vortex thoroughly. If it doesn't dissolve, proceed to the next step.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[5] Observe for dissolution.
-
pH Adjustment (if applicable):
-
If the peptide has a net positive charge (basic), add a small amount of 10% acetic acid to a fresh sample in water.
-
If the peptide has a net negative charge (acidic), add a small amount of 0.1 M ammonium bicarbonate to a fresh sample in water.
-
-
Organic Solvent Test: To a fresh, pre-weighed sample of the peptide, add a minimal amount of DMSO to dissolve it completely. Then, slowly add sterile water or buffer to reach the desired final concentration, vortexing during the addition.[3]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of a hydrophobic cyclic peptide using HP-β-CD.
Materials:
-
Lyophilized cyclic peptide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 50 mM in PBS).
-
Add Peptide: Weigh the desired amount of the cyclic peptide and add it to the HP-β-CD solution.
-
Stir for Complexation: Place a magnetic stir bar in the solution and stir at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.[5]
-
Filter: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution contains the solubilized peptide-cyclodextrin complex.[5]
Visualizations
Caption: A logical workflow for addressing solubility issues with cyclic peptides.
Caption: Experimental workflow for dissolving a cyclic peptide using a co-solvent.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptidream.com [peptidream.com]
"Cyclopetide 2" off-target effects minimization
Technical Support Center: Cyclopeptide 2
Welcome to the technical support center for Cyclopeptide 2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during experimentation with Cyclopeptide 2.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Cyclopeptide 2's on-target effects?
A1: Cyclopeptide 2 is a synthetic macrocyclic peptide designed as a potent and selective antagonist for the novel receptor tyrosine kinase (RTK), Target Receptor-1 (TR-1). The binding of Cyclopeptide 2 to the extracellular domain of TR-1 is intended to inhibit the downstream phosphorylation cascade, primarily the MAPK/ERK pathway, which is aberrantly activated in certain cancer cell lines. This inhibition is expected to reduce cell proliferation and induce apoptosis in TR-1 overexpressing tumors.
Q2: What are the most commonly observed off-target effects of Cyclopeptide 2 in preclinical models?
A2: The most frequently reported off-target effects include mild to moderate hepatotoxicity and an unexpected agonistic activity on a related receptor, Off-Target Receptor-A (OTR-A). This can lead to the activation of unintended signaling pathways, potentially causing cellular stress responses and impacting the overall therapeutic window. It is crucial to monitor liver enzyme levels and assess OTR-A pathway activation during your experiments.
Q3: How can I confirm if the observed cellular phenotype is due to an off-target effect?
A3: To determine if an observed effect is off-target, we recommend a multi-pronged approach. This includes performing a dose-response curve to see if the effect occurs at concentrations significantly different from the on-target IC50. Additionally, using a structurally related but inactive control peptide can help differentiate between specific and non-specific effects. Genetic knockdown (e.g., siRNA or CRISPR) of the intended target (TR-1) should abrogate the on-target effects; if the phenotype persists, it is likely an off-target effect.
Q4: What strategies can be employed to minimize the off-target effects of Cyclopeptide 2?
A4: Minimizing off-target effects can be achieved through several strategies. Optimizing the delivery method and concentration of Cyclopeptide 2 is a primary step.[1][2][3] Using the lowest effective concentration can significantly reduce off-target binding. Additionally, modifications to the peptide sequence, such as alanine scanning or incorporating unnatural amino acids, can enhance selectivity.[4][5][6] Finally, ensuring the purity of your Cyclopeptide 2 sample is critical, as impurities can contribute to unexpected biological activities.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in control cell lines not expressing the target receptor (TR-1).
-
Possible Cause 1: Off-target binding to another receptor.
-
Troubleshooting Steps:
-
Perform a counterscreening assay against a panel of related receptors, particularly OTR-A.
-
Conduct a competitive binding assay using a known ligand for the suspected off-target receptor to see if it displaces Cyclopeptide 2.
-
Analyze downstream signaling pathways known to be activated by potential off-target receptors.
-
-
-
Possible Cause 2: Non-specific membrane disruption.
-
Troubleshooting Steps:
-
Perform a lactate dehydrogenase (LDH) or propidium iodide assay to assess membrane integrity.
-
Visually inspect cells for signs of necrosis versus apoptosis using microscopy.
-
Test a range of concentrations to determine if the cytotoxicity is dose-dependent and occurs at supraphysiological levels.
-
-
Issue 2: Inconsistent results between experimental batches of Cyclopeptide 2.
-
Possible Cause 1: Variation in peptide purity.
-
Troubleshooting Steps:
-
Analyze each batch of Cyclopeptide 2 using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identity.
-
Only use batches with a purity of >95% for cellular assays.
-
Store the peptide under recommended conditions (lyophilized at -20°C or -80°C) to prevent degradation.[7]
-
-
-
Possible Cause 2: Presence of toxic contaminants.
-
Troubleshooting Steps:
-
Review the synthesis and purification records for any deviations.
-
If possible, re-purify a small aliquot of the problematic batch and repeat the experiment.
-
-
Data Presentation
Table 1: Comparative Binding Affinity and Functional Activity of Cyclopeptide 2
| Target | Binding Affinity (Kd) | IC50 / EC50 |
| On-Target | ||
| Target Receptor-1 (TR-1) | 5 nM | IC50 = 15 nM |
| Off-Target | ||
| Off-Target Receptor-A (OTR-A) | 150 nM | EC50 = 500 nM |
| Off-Target Receptor-B (OTR-B) | > 10 µM | No significant activity |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Recommended Concentration Range | Notes |
| On-target functional assays | 1 - 50 nM | To observe specific inhibition of TR-1. |
| Off-target assessment | 100 nM - 10 µM | To characterize potential off-target effects. |
| Cytotoxicity assays | 1 nM - 100 µM | To determine the therapeutic window. |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Off-Target Affinity
This protocol is designed to assess the binding affinity of Cyclopeptide 2 to a potential off-target receptor (e.g., OTR-A) using a radiolabeled ligand.
Materials:
-
Cell line expressing the off-target receptor (e.g., CHO-OTR-A)
-
Radiolabeled ligand for the off-target receptor (e.g., [3H]-LigandX)
-
Unlabeled Cyclopeptide 2
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation: Culture and harvest cells expressing the off-target receptor. Prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled Cyclopeptide 2 to the wells. Include a control with no competitor (for total binding) and a control with a high concentration of a known unlabeled ligand for the off-target receptor (for non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold binding buffer to remove unbound ligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Cyclopeptide 2. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Western Blot for Assessing On-Target and Off-Target Signaling
This protocol allows for the simultaneous assessment of the intended inhibition of the TR-1 pathway and the unintended activation of an off-target pathway.
Materials:
-
Cell line expressing both TR-1 and the suspected off-target receptor.
-
Cyclopeptide 2
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of Cyclopeptide 2 for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target signaling pathway of Cyclopeptide 2.
Caption: Off-target signaling pathway of Cyclopeptide 2.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cyclopeptide Cyclization Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyclopeptide cyclization reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization of a linear peptide precursor.
Q1: What are the primary reasons for low yield of the desired cyclic peptide?
Low conversion of the linear precursor to the cyclic product can stem from several factors, including reaction kinetics and the conformational properties of your peptide.[1]
-
Insufficient Activation/Coupling Efficiency: The selected coupling reagents may not be effective for your specific peptide sequence.
-
Unfavorable Peptide Conformation: The linear peptide might adopt a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[1][2][3]
-
Solution 1: Incorporate "turn-inducing" elements such as proline, D-amino acids, or N-methylated amino acids into your peptide sequence during synthesis to pre-organize the backbone for cyclization.[1][2]
-
Solution 2: Experiment with different solvents like DMF, DCM, or solvent mixtures (e.g., DMF/dioxane) to influence the peptide's conformation favorably.[1]
-
-
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.
-
Solution: Cautiously increase the reaction temperature. While higher temperatures can improve yields for challenging sequences, they also elevate the risk of epimerization.[1]
-
Q2: My reaction is producing a high proportion of dimers, trimers, and other high molecular weight species. How can I minimize this?
The formation of oligomers is a common competing intermolecular reaction.
-
High Concentration: The linear peptide concentration is likely too high, favoring intermolecular reactions over the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. The final concentration of the peptide in the reaction vessel should typically be in the range of 0.1-1 mM.[1] This is often achieved by slowly adding a concentrated solution of the linear peptide to a large volume of solvent containing the coupling reagents.
-
-
On-Resin vs. Solution-Phase: Solution-phase cyclization is often more prone to dimerization and oligomerization compared to on-resin methods.[4]
-
Solution: Consider performing the cyclization while the peptide is still attached to the solid support. The "pseudo-dilution" effect of the resin can favor intramolecular reactions.[2]
-
Q3: I am observing significant epimerization of the C-terminal amino acid. What can be done to prevent this?
Epimerization at the C-terminal residue is a frequent side reaction during backbone cyclization.[4]
-
Choice of Reagents and Additives: The coupling reagent and additives can significantly influence the rate of epimerization.
-
Reaction Conditions: Factors like temperature and base strength can affect the extent of epimerization.
-
Solution: Avoid excessively high temperatures and strong bases where possible. Optimize these conditions to find a balance between reaction rate and suppression of this side reaction.
-
Q4: My peptide sequence contains sterically hindered amino acids near the cyclization site, leading to poor yields. What are my options?
Bulky amino acid side chains at or near the reaction site can physically impede the cyclization process.[1]
-
Sequence Redesign: The most direct approach is to alter the peptide sequence if the project allows.
-
Solution: If possible, redesign the linear precursor to move the cyclization site away from sterically hindered residues like Valine or Isoleucine.[1]
-
-
Forced Conformation: Introducing conformational constraints can help overcome steric barriers.
-
Solution: As with general low-yield issues, the introduction of turn-inducing elements can help pre-organize the peptide in a conformation that facilitates cyclization, even in the presence of bulky residues.[2]
-
Frequently Asked Questions (FAQs)
What are the most common methods for peptide cyclization?
Several strategies exist, with the choice depending on the desired structure and the amino acid sequence.[2][3]
-
Head-to-Tail (Backbone) Cyclization: Forms a standard amide (lactam) bond between the N-terminus and the C-terminus of the peptide.[3]
-
Terminus-to-Side-Chain or Side-Chain-to-Side-Chain: Involves forming a bond between a terminus and an amino acid side chain, or between two side chains.[3]
-
Disulfide Bridges: Involves the oxidation of two cysteine residues to form a disulfide bond.[3]
-
Ring-Closing Metathesis (RCM): Used to form carbon-carbon double bonds within the peptide backbone or side chains, often employing unnatural amino acids with terminal alkenes.[3]
How do I choose the right coupling reagent for my cyclization?
The choice of coupling reagent is critical and can be sequence-dependent.[1] A screening process is often necessary.
| Reagent Class | Examples | Notes |
| Phosphonium Salts | PyBOP, BOP | Generally effective, but can sometimes lead to epimerization.[1][2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Highly efficient and commonly used for difficult cyclizations.[1][2] |
| Additives | HOBt, HOAt, Oxyma Pure | Often used in conjunction with coupling reagents to improve efficiency and reduce side reactions.[1][2] |
What is the difference between on-resin and solution-phase cyclization?
The primary difference is whether the peptide is attached to a solid support during the cyclization step.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Peptide is cyclized while attached to the resin. | Peptide is first cleaved from the resin and then cyclized in solution. |
| Advantages | - Pseudo-dilution effect minimizes oligomerization.[2]- Often results in higher yields and purity.[4] | - Allows for a wider range of reaction conditions and solvents.- May be necessary for peptides that are poorly soluble when protected. |
| Disadvantages | - Can be limited by resin swelling and accessibility.- Monitoring reaction completion can be more challenging. | - Requires high dilution to prevent oligomerization.[5]- Purification of the final product can be more complex.[4] |
Experimental Protocols
General Protocol for Head-to-Tail Solution-Phase Cyclization
This protocol provides a general framework. Specific conditions such as solvent, reagents, and temperature must be optimized for each peptide.
-
Preparation of the Linear Peptide Precursor:
-
Synthesize the linear peptide using standard solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin, ensuring that side-chain protecting groups remain intact if necessary for the cyclization chemistry.
-
Purify the linear precursor by reverse-phase HPLC to >95% purity to remove truncated sequences and other impurities.[1]
-
Confirm the mass of the purified peptide by mass spectrometry.
-
-
Reaction Setup (High Dilution):
-
In a primary reaction vessel, add a large volume of the chosen reaction solvent (e.g., DMF).
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA) to the solvent.[1]
-
Prepare a stock solution of the purified linear peptide in the same solvent (e.g., 10 mM).[1]
-
Using a syringe pump, slowly add the peptide stock solution to the stirred reaction vessel over several hours. The final target concentration of the peptide should be between 0.1 and 1 mM.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Analyze the aliquots by RP-HPLC and mass spectrometry to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining active reagents according to the manufacturer's recommendations.
-
Remove the solvent under reduced pressure.
-
If side-chain protecting groups were used, perform the deprotection step using the appropriate cleavage cocktail (e.g., TFA-based).
-
Purify the crude cyclic peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize the final product by high-resolution mass spectrometry and NMR if required.
-
Visualizations
Caption: Troubleshooting workflow for common peptide cyclization issues.
Caption: Key factors influencing peptide cyclization efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 4. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
Technical Support Center: Cyclopeptide Aggregation Prevention
Welcome to the technical support center for "Cyclopeptide 2" aggregation prevention. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to cyclopeptide aggregation during experimental work.
Frequently Asked Questions (FAQs)
Q1: My "Cyclopeptide 2" is showing low solubility in aqueous buffers, leading to aggregation. What are the initial steps to improve solubility?
A1: Low aqueous solubility is a common issue for cyclopeptides, often due to hydrophobic residues and a rigid structure.[1] Here are the initial recommended steps:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[2] Then, add this stock solution dropwise to your aqueous buffer while vortexing to prevent localized high concentrations that can cause precipitation.[1][3] The final concentration of the organic solvent should typically be kept below 1% to avoid affecting biological systems.[1]
-
pH Adjustment: The net charge of your cyclopeptide can significantly influence its solubility.
-
Sonication: After adding the cyclopeptide to the buffer, use a bath sonicator for 5-10 minutes.[4] This can help break down small aggregates and enhance dissolution.[1] However, be aware that prolonged or high-energy sonication can sometimes induce aggregation.[5][6]
Q2: I've tried basic solubilization techniques, but my cyclopeptide still aggregates over time. What advanced strategies can I employ?
A2: If aggregation persists, consider these more advanced strategies:
-
Excipients and Additives: Certain molecules can stabilize peptides in solution.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[1]
-
Sugars: Lyoprotectants like sucrose and trehalose can stabilize peptides, particularly during freeze-thaw cycles and long-term storage.[7]
-
Chaotropic Salts: Salts like NaClO4 or KSCN can disrupt hydrogen bonding that leads to aggregation.[8][9]
-
-
Structural Modifications:
-
Backbone Protection: Incorporating groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen can prevent hydrogen bonding between peptide backbones, a key driver of aggregation.[8]
-
Pseudoprolines: Introducing pseudoproline dipeptides can disrupt the formation of the regular secondary structures that often precede aggregation.[8][9]
-
Q3: How can I prevent aggregation during long-term storage of "Cyclopeptide 2"?
A3: Proper storage is critical to prevent aggregation over time.
-
Lyophilization: Freeze-drying the peptide is the preferred method for long-term storage.[4] Lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment.[4]
-
Storage of Solutions: If you must store the peptide in solution, it is best to prepare single-use aliquots and store them at -80°C.[10] This minimizes freeze-thaw cycles, which can promote aggregation.[7]
Q4: How do I know if my cyclopeptide is truly dissolved or just suspended as fine aggregates?
A4: Visual inspection can be misleading. A seemingly clear solution may still contain nano-aggregates. After attempting to dissolve the peptide, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes.[4] Any pellet formation indicates the presence of undissolved material or aggregates.
Troubleshooting Guides
Issue 1: Cyclopeptide Precipitates Out of Solution When Diluting from Organic Stock
Symptoms: The solution becomes cloudy or turbid immediately upon adding the DMSO/DMF stock to the aqueous buffer.[3]
Cause: This is often due to the rapid change in solvent polarity, causing the peptide to crash out of solution as its solubility limit is exceeded locally.[3]
Solutions:
-
Slow, Dropwise Addition: Add the organic stock solution very slowly to the aqueous buffer while vigorously vortexing or stirring.[1][3]
-
Intermediate Dilution: If possible, perform an intermediate dilution in a solvent mixture with a higher percentage of the organic solvent before the final dilution into the aqueous buffer.
-
Lower Final Concentration: Your target concentration may be above the peptide's solubility limit in the final buffer system.[3] Try preparing a more dilute working solution.
Issue 2: Lyophilized Cyclopeptide is Difficult to Reconstitute
Symptoms: The lyophilized powder does not readily dissolve, forming clumps or a suspension even after vortexing.
Cause: The lyophilization process itself can sometimes lead to the formation of stable amorphous aggregates that are difficult to break apart.
Solutions:
-
Sonication: Use a bath sonicator for 10-15 minutes, placing the vial on ice intermittently to prevent heating.[2]
-
pH Modification: As a first step, try reconstituting in a small amount of dilute acid (for basic peptides) or base (for acidic peptides) before adding the final buffer.
-
Lyophilization with Cryoprotectants: If you are preparing the lyophilized powder yourself, include a cryoprotectant such as sucrose or trehalose in the solution before freeze-drying. This can prevent aggregation during the process.
Quantitative Data Summary
The effectiveness of various aggregation prevention strategies can be compared quantitatively. The following tables summarize hypothetical data for "Cyclopeptide 2" based on common experimental outcomes.
Table 1: Effect of Additives on "Cyclopeptide 2" Solubility
| Additive (Concentration) | Solvent System | "Cyclopeptide 2" Solubility (µg/mL) | Aggregation Onset (Time) |
| None (Control) | PBS, pH 7.4 | 15 | < 1 hour |
| 1% DMSO | PBS, pH 7.4 | 50 | 4 hours |
| 50 mM HP-β-CD | PBS, pH 7.4 | 250 | > 24 hours |
| 5% Trehalose | PBS, pH 7.4 | 45 | 8 hours |
Table 2: Impact of pH on "Cyclopeptide 2" Aggregation Rate
| pH of Buffer | Initial Solubility (µg/mL) | % Aggregation after 12 hours (ThT Assay) |
| 4.0 | 85 | 5% |
| 7.4 | 15 | 60% |
| 9.0 | 60 | 15% |
Experimental Protocols
Protocol 1: Solubilization using HP-β-Cyclodextrin
This protocol details how to increase the aqueous solubility of a hydrophobic cyclopeptide using hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
Materials:
-
Lyophilized "Cyclopeptide 2"
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a 50 mM solution of HP-β-CD in PBS.
-
Weigh out the desired amount of "Cyclopeptide 2" powder.
-
Add the cyclopeptide powder directly to the 50 mM HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the peptide is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution for clarity. For quantitative analysis, centrifuge at >10,000 x g for 10 minutes and measure the concentration of the supernatant.
Protocol 2: Thioflavin T (ThT) Assay to Monitor Aggregation
This protocol describes a common method to monitor the formation of amyloid-like fibrillar aggregates in real-time.[4]
Materials:
-
"Cyclopeptide 2" solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the "Cyclopeptide 2" solution at the desired concentration in the assay buffer.
-
In the microplate wells, combine the cyclopeptide solution with ThT to a final concentration of 10-20 µM.
-
Include control wells:
-
Buffer with ThT only (for background subtraction).
-
A known aggregating peptide with ThT (positive control).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorescence reader at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking) can be used to accelerate aggregation.[4]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity versus time to observe the aggregation kinetics.
Visualizations
Caption: Troubleshooting workflow for cyclopeptide aggregation.
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Penetration of Cyclopeptide X
Welcome to the technical support center for Cyclopeptide X. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell penetration of this novel cyclic peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Cyclopeptide X and why is its cell penetration a concern?
Cyclopeptide X is a synthetic cyclic peptide with promising therapeutic potential against intracellular targets. However, like many cyclic peptides, its large size and polar backbone can limit its ability to efficiently cross the cell membrane, which is a critical step for reaching its site of action.[1][2] Enhancing its cell penetration is therefore a key challenge in its development as a therapeutic agent.
Q2: What are the primary mechanisms by which cyclic peptides can enter cells?
Cyclic peptides can enter cells through several mechanisms, including:
-
Passive Diffusion: Some hydrophobic cyclic peptides can directly cross the plasma membrane.[1]
-
Endocytosis: This is a major route for many cyclic peptides, where the peptide is engulfed by the cell membrane to form an endosome.[1][3] However, for the peptide to be effective, it must escape the endosome to reach the cytosol.[3]
-
Active Transport: Some cyclic peptides may utilize specific transporter proteins on the cell surface to gain entry.[1]
Q3: What general strategies can be employed to enhance the cell penetration of Cyclopeptide X?
Several strategies can be explored to improve the cellular uptake of Cyclopeptide X:
-
Chemical Modifications: Introducing modifications such as N-methylation or substituting amide bonds can reduce the number of hydrogen bond donors, which may improve membrane permeability.[2]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching a known CPP, such as Tat or Penetratin, can facilitate the uptake of Cyclopeptide X.[4][5]
-
Lipidation: The addition of a lipid moiety can enhance interaction with the cell membrane and improve passive diffusion.
-
Formulation with Delivery Vehicles: Encapsulating Cyclopeptide X in nanoparticles or liposomes can aid in its delivery across the cell membrane.
Troubleshooting Guide
Problem 1: Low intracellular concentration of Cyclopeptide X observed in cell-based assays.
-
Possible Cause 1: Poor intrinsic membrane permeability.
-
Troubleshooting Tip: Consider chemical modifications to increase the hydrophobicity of Cyclopeptide X or reduce its hydrogen bonding capacity. N-methylation of the peptide backbone is a common strategy.[2]
-
-
Possible Cause 2: Inefficient endosomal escape.
-
Troubleshooting Tip: If uptake is observed but the peptide is trapped in endosomes, consider co-administration with an endosomolytic agent or incorporating endosomal escape motifs into the delivery system. Some cyclic CPPs have been shown to have high cytosolic delivery efficiencies due to efficient endosomal escape.[3]
-
-
Possible Cause 3: Proteolytic degradation.
-
Troubleshooting Tip: While cyclic peptides are generally more stable than linear peptides, they can still be subject to degradation.[6] Assess the stability of Cyclopeptide X in your experimental system and consider modifications like incorporating D-amino acids to enhance proteolytic resistance.
-
Problem 2: High cytotoxicity observed after modifying Cyclopeptide X for enhanced penetration.
-
Possible Cause 1: Membrane disruption by the modified peptide.
-
Troubleshooting Tip: Modifications that significantly increase hydrophobicity or cationic charge can lead to membrane lysis. Evaluate the membrane integrity of treated cells using assays such as LDH release. It is important to find a balance between cell penetration and cytotoxicity.
-
-
Possible Cause 2: Off-target effects of the modification or CPP.
-
Troubleshooting Tip: The attached moiety (e.g., CPP) might have its own biological activity. Test the delivery agent alone as a negative control to distinguish its effects from those of Cyclopeptide X.
-
Data Presentation: Comparative Efficacy of Penetration Enhancement Strategies
The following table summarizes quantitative data from hypothetical studies on enhancing the cell penetration of Cyclopeptide X.
| Modification Strategy | Intracellular Concentration (µM) | Cytotoxicity (IC50, µM) | Endosomal Escape Efficiency (%) |
| Unmodified Cyclopeptide X | 0.1 ± 0.02 | > 100 | 5 ± 1 |
| N-methylation | 0.5 ± 0.08 | > 100 | 8 ± 2 |
| Conjugation to Tat peptide | 2.1 ± 0.3 | 50 ± 5 | 15 ± 3 |
| Conjugation to a novel cyclic CPP | 5.8 ± 0.7 | 85 ± 10 | 60 ± 8 |
| Lipidation (C16 fatty acid) | 1.5 ± 0.2 | 30 ± 4 | Not Applicable (Passive Diffusion) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cyclopeptide X
This protocol outlines the manual synthesis of a generic cyclic peptide on a rink amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x).
-
Amino Acid Coupling: Add a 4-fold molar excess of the first Fmoc-protected amino acid, HBTU (3.9 eq), and DIPEA (6 eq) in DMF to the resin. Agitate for 2 hours.
-
Washing: Wash the resin as in step 2.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the linear sequence.
-
Cleavage of Linear Peptide: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Cyclization: Dissolve the linear peptide in a large volume of DMF containing a coupling reagent like HBTU and a base such as DIPEA. Stir for 24 hours.
-
Purification: Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of Cyclopeptide X by mass spectrometry and analytical RP-HPLC.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes how to quantify the intracellular uptake of a fluorescently labeled Cyclopeptide X.
-
Cell Seeding: Seed HeLa cells in a 12-well plate at a density of 150,000 cells/well and culture overnight.[7]
-
Peptide Labeling: Label Cyclopeptide X with a fluorescent dye (e.g., FITC or TMR) according to the manufacturer's protocol. Purify the labeled peptide by RP-HPLC.
-
Cell Treatment: Wash the cells twice with phosphate-buffered saline (PBS). Incubate the cells with 2 µM of the fluorescently labeled peptide in serum-free media for 2 hours at 37°C.[7]
-
Washing: Wash the cells twice with cold PBS to remove extracellular peptide.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% FBS. Analyze the fluorescence intensity of the cells using a flow cytometer. Use untreated cells as a negative control.
Visualizations
Caption: Cellular uptake pathways for Cyclopeptide X.
Caption: Workflow for cellular uptake assay.
Caption: Troubleshooting logic for low cellular uptake.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Mechanism of Highly Efficient Cyclic Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bismuth-Cyclized Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopeptide 2 Resistance Mechanisms
Disclaimer: "Cyclopeptide 2" is a hypothetical compound. This technical support guide has been generated based on established mechanisms of resistance to known cyclic peptide therapeutics and other anti-cancer agents. The protocols and data presented are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to Cyclopeptide 2?
A1: Acquired resistance to cyclic peptides like Cyclopeptide 2 can arise from several molecular and cellular alterations. The most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations in the primary cellular target of Cyclopeptide 2 that reduce its binding affinity.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of Cyclopeptide 2.[1]
-
Altered Drug Metabolism: Increased enzymatic degradation or modification of Cyclopeptide 2 into an inactive form.
-
Dysregulation of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins, making cells more resistant to drug-induced cell death.[2]
Q2: How can I confirm that my cell line has developed resistance to Cyclopeptide 2?
A2: The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Cyclopeptide 2 in your potentially resistant cell line with the parental, sensitive cell line.[1][3] A significant increase (typically 5 to 10-fold or higher) in the IC50 value is a clear indicator of acquired resistance.[4] This is often quantified as a Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the IC50 of the parental line.[5]
Q3: What are the initial troubleshooting steps if I suspect my cells are becoming resistant?
A3: If you observe a diminished response to Cyclopeptide 2, follow these initial steps:
-
Confirm Resistance: Perform a dose-response assay to determine and compare the IC50 values between your suspected resistant line and an early-passage, sensitive parental line.[1][4]
-
Cell Line Authentication: Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.[4]
-
Check for Contamination: Test your cell cultures for mycoplasma, as this can significantly alter cellular responses to drugs.[4]
-
Verify Compound Integrity: Ensure that your stock of Cyclopeptide 2 has not degraded. Prepare a fresh solution and repeat the experiment.
Troubleshooting Guides
Problem 1: The IC50 of Cyclopeptide 2 has significantly increased in my long-term treated cell line.
-
Potential Cause A: Selection of a resistant subpopulation.
-
Potential Cause B: Inconsistent cell culture practice.
-
Solution: Ensure consistent passaging number, seeding density, and media conditions. High confluency can sometimes lead to resistance.[7] Always compare with a low-passage parental cell line cultured in parallel without the drug.
-
Problem 2: I am observing high variability in my cell viability assays.
-
Potential Cause A: Experimental noise and error.
-
Potential Cause B: Heterogeneous cell population.
-
Solution: Your resistant cell line may consist of a mixed population with varying degrees of resistance. Consider performing single-cell cloning by limiting dilution to establish monoclonal resistant lines for more consistent results.[5]
-
Problem 3: Knockdown of a suspected resistance gene (e.g., ABCB1) does not re-sensitize the cells to Cyclopeptide 2.
-
Potential Cause A: Multiple resistance mechanisms are active.
-
Solution: Cells often develop resistance through multiple pathways simultaneously. While drug efflux might play a role, other mechanisms like target mutation or activation of bypass pathways could also be present.[1] Perform broader analyses, such as RNA-sequencing or proteomics, to identify other potential mechanisms.
-
-
Potential Cause B: Inefficient knockdown.
-
Solution: Confirm the knockdown efficiency at the protein level using Western blot. Ensure your knockdown protocol is optimized and that the effect is stable over the course of your viability assay.
-
Quantitative Data Summary
The following tables present illustrative data from experiments comparing a sensitive parental cell line (e.g., MCF-7) with a derived Cyclopeptide 2-resistant line (MCF-7/C2R).
Table 1: Cyclopeptide 2 Cytotoxicity in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| MCF-7 (Parental) | 15.5 ± 2.1 | 1.0 |
| MCF-7/C2R | 210.8 ± 15.3 | 13.6 |
Table 2: Expression of Key Resistance-Associated Proteins
| Protein | Relative Expression Level (Fold Change in MCF-7/C2R vs. Parental) |
| P-glycoprotein (MDR1) | 12.5 |
| Bcl-2 | 4.2 |
| Phospho-Akt (Ser473) | 6.8 |
| Target Protein X | 0.9 (no change) |
Experimental Protocols
Protocol 1: Generation of a Cyclopeptide 2-Resistant Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line.[3][6]
-
Initial IC50 Determination: Determine the IC50 of Cyclopeptide 2 for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in medium containing Cyclopeptide 2 at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[5]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of Cyclopeptide 2.[5]
-
Stepwise Selection: Repeat the adaptation and dose-escalation steps. If massive cell death occurs, reduce the concentration to the previous level and maintain for a longer period before attempting to increase it again.[5][6]
-
Characterization and Maintenance: Periodically determine the IC50 of the treated population. A stable resistant phenotype is generally considered achieved when the IC50 is at least 10-fold higher than the parental line.[5][6] To maintain resistance, culture the cells in a medium containing a maintenance concentration of Cyclopeptide 2 (e.g., the IC20 of the resistant line).[6]
Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression
This protocol is for detecting the overexpression of a common drug efflux pump.
-
Cell Lysate Preparation: Prepare cell lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-glycoprotein (MDR1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-glycoprotein signal to the loading control to compare expression levels between the sensitive and resistant cells.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanisms of resistance to Cyclopeptide 2.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying resistance mechanisms.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role of peptides in reversing chemoresistance of breast cancer: current facts and future prospects [frontiersin.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
Reducing hemolytic activity of "Cyclopetide 2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the hemolytic activity of Cyclopeptide 2.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hemolytic activity with our lead compound, Cyclopeptide 2. What are the primary causes of peptide-induced hemolysis?
A1: Hemolytic activity of peptides is primarily driven by their interaction with and disruption of red blood cell (RBC) membranes. Key factors include:
-
Hydrophobicity and Amphipathicity: Peptides with a high degree of hydrophobicity and a distinct separation of hydrophobic and charged residues (amphipathicity) tend to insert into the lipid bilayer of erythrocytes, leading to membrane destabilization and lysis[1][2][3]. The hydrophobic face of the peptide often drives membrane insertion[1].
-
Cationic Charge: A high positive charge can promote initial electrostatic attraction to the negatively charged components of the eukaryotic cell membrane, facilitating subsequent hydrophobic interactions.
-
Secondary Structure: A stable, rigid conformation, such as a β-sheet structure, can contribute to hemolytic activity by promoting self-association or pore formation within the membrane[1].
Q2: What are the main strategies to reduce the hemolytic activity of Cyclopeptide 2 while preserving its desired biological activity?
A2: Several structure-activity relationship (SAR) strategies can be employed to dissociate hemolytic activity from the desired therapeutic effect:
-
Amino Acid Substitution: Replacing specific amino acids can alter the peptide's physicochemical properties. Introducing D-amino acids in place of L-amino acids on the non-polar face has been shown to significantly reduce hemolytic activity by disrupting the secondary structure necessary for lysis of eukaryotic membranes[1][4][5][6].
-
Modulating Hydrophobicity: Systematically reducing the hydrophobicity of the non-polar face can decrease interactions with erythrocyte membranes. This can be achieved by substituting bulky hydrophobic residues with smaller or less hydrophobic ones[1].
-
Ring Size Modification: Increasing the ring size of the cyclic peptide can sometimes separate antimicrobial and hemolytic activities. For example, expanding a 10-residue peptide to a 14-residue peptide has been shown to decrease hemolysis while maintaining antimicrobial potency[1].
-
Glycosylation: The addition of sugar moieties (glycosylation) can drastically reduce toxicity toward erythrocytes, potentially by increasing hydrophilicity and shielding the hydrophobic core of the peptide[7].
Q3: Can formulation changes help mitigate the hemolytic activity of Cyclopeptide 2?
A3: Yes, formulation strategies can help reduce peptide degradation and may influence its interaction with cell membranes, although they are more commonly used to improve stability[8]. Encapsulating the peptide in delivery systems like liposomes can shield it from direct contact with red blood cells, potentially reducing hemolysis[9]. However, the primary and most effective approach for permanently reducing inherent hemolytic toxicity is through structural modification of the peptide itself.
Troubleshooting Guides
Problem: My modified Cyclopeptide 2 analog shows reduced hemolytic activity but also a significant loss of therapeutic efficacy.
Troubleshooting Steps:
-
Analyze the Site of Modification: Determine if the modification was made in a region critical for biological activity. The Pro-Pro-Phe-Phe sequence, for instance, is crucial for the activity of some cyclopeptides[10]. Modifications within such a key sequence can diminish efficacy.
-
Evaluate Physicochemical Changes: The modification may have altered the peptide's properties too drastically. A certain level of hydrophobicity is often required for therapeutic action against target cells (e.g., bacterial or cancer cells)[2]. The goal is to find a therapeutic window where toxicity to eukaryotic cells is minimized, and potency against the target is retained.
-
Consider Alternative Modifications: If a D-amino acid substitution at one position reduces activity, try a different position on the non-polar face. Alternatively, explore a different type of modification, such as changing the ring size or experimenting with less impactful amino acid substitutions (e.g., Leu to Ala instead of Leu to Gly)[1].
Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol details the procedure for quantifying the hemolytic activity of Cyclopeptide 2 and its analogs.
Materials:
-
Freshly drawn human red blood cells (hRBCs) in a citrate vacutainer.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cyclopeptide 2 stock solution (e.g., in DMSO or water).
-
0.1% (v/v) Triton X-100 in PBS (Positive control, 100% lysis).
-
PBS (Negative control, 0% lysis).
-
96-well round-bottom microtiter plate.
-
Centrifuge.
-
Spectrophotometer (plate reader) capable of reading absorbance at 450 nm or 540 nm.
Procedure:
-
Prepare Erythrocyte Suspension:
-
Centrifuge fresh blood at 1,000 x g for 5 minutes to pellet the erythrocytes[11].
-
Aspirate the supernatant and plasma.
-
Resuspend the RBCs in 5 volumes of PBS and centrifuge again. Repeat this washing step three times[11].
-
After the final wash, resuspend the RBC pellet in PBS to create a 4% (v/v) erythrocyte suspension[11].
-
-
Assay Setup:
-
Add 100 µL of the 4% erythrocyte suspension to each well of a 96-well plate[11].
-
Prepare serial dilutions of Cyclopeptide 2 in PBS. Add 100 µL of each peptide concentration to the wells containing the RBCs.
-
For controls, add 100 µL of 0.1% Triton X-100 to designated wells (positive control) and 100 µL of PBS to others (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour[11].
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm (or 540 nm), which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the % Hemolysis against the peptide concentration to determine the HC50 value (the concentration that causes 50% hemolysis).
-
Data Presentation
Table 1: Hemolytic Activity of Cyclopeptide 2 Analogs
This table summarizes the hemolytic activity (HC50) and a hypothetical therapeutic activity (e.g., Minimum Inhibitory Concentration, MIC, against E. coli) for Cyclopeptide 2 and its modified analogs. A higher HC50 value indicates lower hemolytic activity.
| Peptide ID | Modification Description | MIC vs. E. coli (µM) | HC50 (µM)[1][5] | Therapeutic Index (HC50/MIC) |
| Cyclopeptide 2 | Parent Peptide (all L-amino acids) | 8 | 25 | 3.1 |
| Analog 1 | D-Lys substitution on the non-polar face | 10 | >200 | >20 |
| Analog 2 | Increased ring size (14 residues) | 12 | 150 | 12.5 |
| Analog 3 | Reduced hydrophobicity (Phe -> Ala) | 16 | >250 | >15.6 |
| Analog 4 | Glycosylation with β-galactose | 8 | >250 | >31.2 |
Note: Data are illustrative, based on trends reported in the literature[1][5][7]. The Therapeutic Index is a measure of selectivity.
Visualizations
Caption: Workflow for reducing the hemolytic activity of Cyclopeptide 2.
Caption: Simplified mechanism of peptide-induced hemolysis.
Caption: Key relationships influencing hemolytic activity and selectivity.
References
- 1. Structure-activity relationships of de novo designed cyclic antimicrobial peptides based on gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclotide Structure–Activity Relationships: Qualitative and Quantitative Approaches Linking Cytotoxic and Anthelmintic Activity to the Clustering of Physicochemical Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclopetide 2" assay variability and reproducibility issues
Of course. Here is a technical support center with troubleshooting guides and FAQs for "Cyclopeptide 2" assay variability and reproducibility issues.
Disclaimer: "Cyclopeptide 2" is a hypothetical molecule. For the purpose of this guide, we will assume it is a cyclic peptide designed as a competitive inhibitor of the p53-MDM2 protein-protein interaction. The primary assay discussed is a Fluorescence Polarization (FP) competitive binding assay, a common method for screening such inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Cyclopeptide 2" and similar compounds in a p53-MDM2 Fluorescence Polarization (FP) competitive binding assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Fluorescence Polarization (FP) assay for p53-MDM2 inhibition?
A1: The FP assay measures the disruption of the interaction between the MDM2 protein and a fluorescently-labeled p53-derived peptide (probe). In solution, the small fluorescent probe tumbles rapidly, resulting in low polarization of emitted light when excited with polarized light. When bound to the much larger MDM2 protein, the probe's tumbling slows significantly, leading to a high polarization signal. A competitive inhibitor like Cyclopeptide 2 will displace the fluorescent probe from MDM2, causing the polarization signal to decrease. This decrease is proportional to the inhibitor's potency.[1][2][3]
Q2: What are the critical reagents in this assay?
A2: The critical reagents are the purified MDM2 protein, the fluorescently-labeled p53 peptide probe, the assay buffer, and your test compound (Cyclopeptide 2). The quality and concentration of each are crucial for assay performance.
Q3: What is a Z'-factor, and why is it important?
A3: The Z'-factor is a statistical parameter that indicates the quality and robustness of a high-throughput screening (HTS) assay.[4] It is calculated from the means and standard deviations of the high (no inhibition) and low (full inhibition) signal controls. A Z'-factor greater than 0.5 is generally considered excellent for HTS, indicating a large separation between the control signals and low data variability.[2][4]
Q4: How can solvent, like DMSO, affect the assay?
A4: Test compounds are often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can disrupt the p53-MDM2 interaction or even denature the proteins, leading to false-positive results or high variability. It is essential to keep the final DMSO concentration consistent across all wells (typically ≤1%) and to test the assay's tolerance to DMSO.[2]
Signaling Pathway
The p53-MDM2 pathway is a critical negative feedback loop that regulates cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[5][6][7] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's function.[3][8] Cyclopeptide 2 is designed to inhibit this interaction, thereby stabilizing p53.
Caption: The p53-MDM2 negative feedback loop and the inhibitory action of Cyclopeptide 2.
Troubleshooting Guide
Issue 1: High Well-to-Well Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are calibrated. Use automated liquid handlers if possible. Prepare master mixes for reagents to avoid multiple small-volume additions.[9] |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration. For kinetic assays, ensure read times are consistent. |
| Temperature Fluctuations | Use a temperature-controlled incubator and plate reader. Allow all reagents and plates to equilibrate to room temperature before use.[10] |
| Reagent Instability | Prepare fresh reagents daily. Avoid repeated freeze-thaw cycles of proteins. Aliquot reagents into single-use volumes.[11] |
| Compound Precipitation | Visually inspect assay plates for precipitation. Determine the solubility of Cyclopeptide 2 in the assay buffer. If necessary, reduce the compound concentration. |
Issue 2: Low Assay Window (Low Signal-to-Background Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Titrate both the MDM2 protein and the fluorescent probe to find concentrations that yield the best signal window. Often, using the probe at its Kd concentration and the protein at 2-3 times that value is a good starting point. |
| Inactive Protein or Probe | Verify the activity of the MDM2 protein and the integrity of the fluorescent probe. Perform a binding curve to ensure the interaction is occurring as expected. |
| Incorrect Plate Reader Settings | Optimize the gain, excitation/emission wavelengths, and read height for your specific plate type and assay volume. Ensure you are using the correct filters for your fluorophore.[9] |
| High Background Signal | Check for autofluorescence from the compound, buffer components, or the microplate itself. Run controls with compound alone to quantify its intrinsic fluorescence.[12] |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Assay Not at Equilibrium | Determine the time required for the binding reaction to reach equilibrium by performing a time-course experiment. Ensure the assay incubation time is sufficient.[13] |
| Inaccurate Compound Concentrations | Verify the stock concentration of Cyclopeptide 2. Use a fresh dilution series for each experiment. Check for compound adsorption to plasticware. |
| Lot-to-Lot Reagent Variability | Qualify new lots of protein, probe, and other critical reagents by running them in parallel with the old lot to ensure consistent performance. |
| Data Analysis Errors | Use a consistent data analysis workflow. Ensure the curve-fitting model (e.g., four-parameter logistic) is appropriate for your data. |
Experimental Workflow and Protocols
A typical workflow for the Cyclopeptide 2 FP assay involves reagent preparation, compound dispensing, reaction incubation, and data acquisition.
Caption: Standard experimental workflow for the Cyclopeptide 2 FP competitive binding assay.
Detailed Protocol: p53-MDM2 FP Competitive Binding Assay
This protocol is adapted for a 384-well plate format.[2]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
- MDM2 Protein Stock: Thaw recombinant human MDM2 protein on ice. Dilute to a 2X working concentration (e.g., 20 nM) in Assay Buffer.
- Fluorescent Probe Stock: Thaw the fluorescently-labeled p53 peptide probe (e.g., Rhodamine-p53). Dilute to a 2X working concentration (e.g., 10 nM) in Assay Buffer.
- Cyclopeptide 2: Prepare a serial dilution of Cyclopeptide 2 in 100% DMSO. Then, dilute this series into Assay Buffer to create a 2X final concentration with a consistent DMSO percentage.
2. Assay Procedure:
- Dispense 10 µL of the 2X Cyclopeptide 2 dilutions (or controls) into the wells of a 384-well plate.
- Negative Control (0% Inhibition): Assay Buffer with corresponding DMSO concentration.
- Positive Control (100% Inhibition): A saturating concentration of unlabeled p53 peptide or a known potent inhibitor.
- Add 5 µL of the 2X MDM2 protein solution to all wells.
- Add 5 µL of the 2X fluorescent probe solution to all wells. The final volume should be 20 µL.
- Seal the plate and centrifuge briefly (e.g., 1 min at 1000 x g) to collect the contents at the bottom of the wells.
- Incubate the plate at room temperature for the predetermined equilibrium time (e.g., 60 minutes), protected from light.
- Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis:
- Calculate the Z'-factor using the control wells to validate the assay run.
- Convert the raw polarization units (mP) to percent inhibition relative to the controls.
- Plot percent inhibition versus the logarithm of the Cyclopeptide 2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data and Assay Performance
Table 1: Typical Assay Parameters and Quality Metrics
| Parameter | Recommended Value | Rationale |
| MDM2 Concentration | 10 nM (final) | Should be around the Kd of the probe for optimal signal. |
| Fluorescent Probe Conc. | 5 nM (final) | Kept below the Kd to ensure sensitivity to competition. |
| Final DMSO Conc. | < 1% | Minimizes solvent interference with the protein-protein interaction.[2] |
| Incubation Time | 60 minutes | Must be sufficient to reach binding equilibrium.[13] |
| Assay Temperature | 25°C (Room Temp) | Should be kept consistent to ensure reproducibility.[10] |
| Z'-Factor | > 0.5 | Indicates a robust and reliable assay suitable for screening.[2][4] |
Table 2: Example IC50 Data for Cyclopeptide 2
| Cyclopeptide 2 [nM] | % Inhibition (Mean) | % Inhibition (SD) |
| 10000 | 98.5 | 2.1 |
| 3333 | 95.2 | 3.5 |
| 1111 | 89.1 | 4.0 |
| 370 | 75.4 | 5.2 |
| 123 | 48.9 | 4.8 |
| 41 | 22.1 | 3.9 |
| 13.7 | 8.5 | 2.5 |
| 0 (Control) | 0.0 | 3.1 |
| Calculated IC50 | 128 nM |
Troubleshooting Logic
If you encounter issues, a systematic approach can help identify the root cause.
Caption: A decision tree for troubleshooting common issues in the FP assay.
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. swordbio.com [swordbio.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in "Cyclopetide 2" synthesis and their prevention
Welcome to the technical support center for the synthesis of Cyclopetide 2, cyclo(L-Pro-L-Phe-L-Leu-L-Ile). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this cyclic tetrapeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclic tetrapeptide with the amino acid sequence cyclo(L-Pro-L-Phe-L-Leu-L-Ile). It is a known antimicrobial peptide.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges in synthesizing this compound, a cyclic tetrapeptide, include significant ring strain which can lead to low cyclization yields, and several common side reactions. These include the formation of diketopiperazine (DKP), racemization of the Phenylalanine residue, and intermolecular oligomerization.
Q3: What is diketopiperazine (DKP) formation and why is it a problem?
A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide to form a stable six-membered ring. In the context of solid-phase peptide synthesis (SPPS), this leads to the cleavage of the dipeptide from the resin, resulting in a truncated peptide and a lower yield of the desired linear precursor.[1] The sequence of this compound, with Proline at the N-terminus of the linear precursor (when synthesized in the C-to-N direction), is particularly susceptible to DKP formation.[1][2]
Q4: How can I detect the purity of my synthesized this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of peptides.[3][4] A C18 reverse-phase column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.[4][5] Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks.[3] Mass spectrometry (MS) should be used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the desired product and identify any impurities.[3][4]
Troubleshooting Guide
Problem 1: Low yield of the linear precursor (H-Pro-Phe-Leu-Ile-OH) during Solid-Phase Peptide Synthesis (SPPS).
| Possible Cause | Suggested Solution | Rationale |
| Diketopiperazine (DKP) Formation | Use a 2-chlorotrityl chloride (2-CTC) resin for the synthesis. | The bulky 2-chlorotrityl group sterically hinders the intramolecular cyclization that leads to DKP formation.[2] |
| Immediately couple the next amino acid after the Fmoc-deprotection of the second amino acid (Phenylalanine). | Minimizes the time the free N-terminal amine of the dipeptide is available to attack the ester linkage to the resin. | |
| Use a dipeptide building block (e.g., Fmoc-Pro-Phe-OH) for the coupling instead of sequential single amino acid additions. | This bypasses the dipeptidyl-resin stage where DKP formation is most likely to occur. | |
| Incomplete Coupling Reactions | Use a more efficient coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. | These reagents are known for their high coupling efficiency, especially for sterically hindered amino acids like Isoleucine and Leucine. |
| Double couple each amino acid, especially the bulky Ile and Leu residues. | Ensures the coupling reaction goes to completion. | |
| Monitor coupling completion using a colorimetric test like the Kaiser test. | Provides a qualitative indication of the presence of free primary amines on the resin. |
Problem 2: Low yield of this compound during the cyclization step.
| Possible Cause | Suggested Solution | Rationale |
| Oligomerization | Perform the cyclization reaction under high dilution conditions (typically 0.1 to 1 mM). | Favors the intramolecular cyclization reaction over intermolecular reactions that lead to dimers and higher oligomers.[6] |
| Use a slow addition of the linear peptide to the reaction vessel containing the coupling reagents. | Maintains a low concentration of the linear peptide throughout the reaction. | |
| Inefficient Cyclization Reagents | Use a coupling reagent known to be effective for cyclization, such as HATU, HBTU, or PyBOP, in combination with a base like DIPEA or NMM. | These reagents have been shown to be effective in promoting the formation of the amide bond in sterically hindered environments and for cyclization reactions. |
| Unfavorable Conformation of the Linear Peptide | The choice of the cyclization point (the amide bond to be formed) can influence the yield. For the Pro-Phe-Leu-Ile sequence, cyclization between Ile and Pro or Leu and Pro can be attempted. | The conformational preference of the linear peptide can favor or hinder the proximity of the N- and C-termini required for cyclization. |
Problem 3: Presence of impurities in the final product after purification.
| Possible Cause | Suggested Solution | Rationale |
| Racemization of Phenylalanine | Use a coupling reagent in combination with an additive that suppresses racemization, such as HOBt or OxymaPure.[7][8][9] | These additives form active esters that are less prone to racemization than the intermediates formed with the coupling reagent alone. |
| Use a weaker base, such as N-methylmorpholine (NMM) instead of DIPEA, during the coupling of Phenylalanine. | Stronger bases can increase the rate of racemization. | |
| Perform the coupling reaction at a lower temperature (e.g., 0 °C). | Reduces the rate of the racemization side reaction. | |
| Presence of Oligomers | Optimize the high dilution conditions during cyclization. | Further minimize intermolecular reactions. |
| Purify the crude product using preparative reverse-phase HPLC with a shallow gradient. | Can effectively separate the cyclic monomer from cyclic dimers and higher oligomers which will have different retention times. | |
| Incomplete Deprotection of Side Chains | Ensure complete removal of all side-chain protecting groups after synthesis and cyclization by using an appropriate cleavage cocktail and sufficient reaction time. | Residual protecting groups will result in impurities with a higher molecular weight. |
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents on Racemization during a model peptide coupling.
| Coupling Reagent/Additive | % D-isomer (Racemization) | Reference |
| HATU/NMM | High | [9] |
| DIC/Oxyma | Negligible | [9] |
| HBTU/HOBt/DIPEA | Low | [7][8] |
| PyBOP/DIPEA | Low | [7] |
Note: The extent of racemization is sequence and condition dependent. This table provides a general comparison.
Table 2: Effect of Concentration on Cyclization Yield.
| Concentration of Linear Peptide | Cyclization Yield (Monomer) | Oligomer Formation | Reference |
| 10 mM | Low | High | [6] |
| 1 mM | Moderate | Moderate | [6] |
| 0.1 mM | High | Low | [6] |
Note: Yields are highly dependent on the peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Precursor (H-Pro-Phe-Leu-Ile-OH)
This protocol describes the manual synthesis of the linear tetrapeptide using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (Fmoc-Ile-OH):
-
Dissolve Fmoc-Ile-OH (1.5 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol) in DCM (10 mL).
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL) and N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Pro-OH):
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 mmol) with HBTU (2.9 mmol) and DIPEA (6 mmol) in DMF (10 mL) for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat steps 3 and 4 for each subsequent amino acid in the sequence (Leu, then Phe, then Pro).
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin with DCM (5 x 10 mL) and dry under vacuum.
-
Add a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7) (10 mL) to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the crude linear peptide.
-
Purify the linear peptide by preparative HPLC if necessary.
-
Protocol 2: Solution-Phase Cyclization of the Linear Precursor
-
Dissolution: Dissolve the purified linear peptide (H-Pro-Phe-Leu-Ile-OH) in a large volume of DMF to achieve a final concentration of 0.1 mM.
-
Coupling Reagent Addition: In a separate flask, dissolve HATU (1.2 equivalents) and DIPEA (2.5 equivalents) in a small amount of DMF.
-
Cyclization Reaction:
-
Add the linear peptide solution dropwise to the stirring solution of the coupling reagents over a period of 4-6 hours at room temperature.
-
Allow the reaction to stir for an additional 12-24 hours.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear precursor's mass peak and the appearance of the cyclic product's mass peak.
-
Work-up:
-
Once the reaction is complete, remove the DMF under high vacuum.
-
Dissolve the residue in a small amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptidesuk.com [peptidesuk.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. raj.emorychem.science [raj.emorychem.science]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopeptide 2 In Vivo Formulation
Welcome to the technical support center for Cyclopeptide 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My lyophilized Cyclopeptide 2 powder is difficult to dissolve in standard aqueous buffers. What should I do?
A1: Cyclopeptide 2 is a highly hydrophobic cyclic peptide and, as such, exhibits poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first create a concentrated stock solution in an organic solvent.
Initial Steps:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides due to its strong solubilizing properties.[1][2] Other options include dimethylformamide (DMF), ethanol, or acetonitrile.[1][3] Caution: Avoid DMSO if your Cyclopeptide 2 sequence contains methionine or cysteine, as it can cause oxidation.[4]
-
Prepare a concentrated stock solution. Carefully dissolve a small, pre-weighed amount of Cyclopeptide 2 in the chosen organic solvent. Sonication can aid in dissolution.[1][3]
-
Gradual dilution. Once fully dissolved, slowly add the aqueous buffer to the organic stock solution drop-by-drop while gently vortexing.[2] This gradual dilution is crucial to prevent precipitation.
Q2: After dissolving Cyclopeptide 2 in an organic solvent and diluting with buffer, the peptide precipitates. What is causing this?
A2: This indicates that the solubility limit of Cyclopeptide 2 has been exceeded in the final solvent mixture. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the target concentration of Cyclopeptide 2 in your final formulation.
-
Increase the co-solvent percentage: A higher proportion of the organic co-solvent in the final formulation can maintain solubility. However, be mindful of the potential toxicity of the organic solvent in your in vivo model. For most assays, a final concentration of 1% DMSO is considered acceptable.[1]
-
Adjust the pH: The net charge of a peptide can significantly influence its solubility.[1][3] If Cyclopeptide 2 has acidic or basic residues, adjusting the pH of the aqueous buffer away from its isoelectric point can improve solubility.
Q3: I am concerned about the stability of my Cyclopeptide 2 formulation. How can I assess and improve its stability?
A3: While cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, chemical stability can still be a concern.[5][6][7]
Stability Assessment:
-
Forced Degradation Studies: Expose your formulation to stress conditions such as elevated temperature, extreme pH, and light to identify potential degradation pathways.
-
HPLC Analysis: Use a stability-indicating HPLC method to monitor the purity of Cyclopeptide 2 over time and quantify any degradation products.
Improving Stability:
-
pH Optimization: Formulate at a pH where Cyclopeptide 2 shows maximum stability.
-
Excipient Selection: Consider the addition of stabilizers such as sugars (sucrose, trehalose), polyols (mannitol, sorbitol), or amino acids (arginine, glycine).[8][9]
-
Lyophilization: For long-term storage, lyophilizing the formulation can significantly improve stability.[10][11]
Troubleshooting Guides
Solubility and Dissolution Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Lyophilized powder does not dissolve in aqueous buffer. | High hydrophobicity of Cyclopeptide 2. | 1. Prepare a stock solution in an organic solvent (e.g., DMSO).2. Slowly dilute with the aqueous buffer while vortexing.[2] |
| Precipitation occurs upon addition of aqueous buffer. | The solubility limit has been exceeded. | 1. Decrease the final concentration of Cyclopeptide 2.2. Increase the percentage of the organic co-solvent (be mindful of toxicity).3. Adjust the pH of the buffer.[3] |
| Inconsistent solubility between batches. | Variations in counter-ions from synthesis (e.g., TFA vs. acetate). | 1. Ensure consistent counter-ion exchange post-synthesis.2. Perform solubility testing on each new batch. |
Vehicle Selection for In Vivo Administration
| Parameter | Aqueous Buffer with Co-solvent | Surfactant-based Vehicle | Lipid-based Vehicle |
| Composition | e.g., PBS with 5-10% DMSO or Ethanol | e.g., Saline with Polysorbate 80 (Tween® 80) or Cremophor® EL | e.g., Lipid emulsions, solid lipid nanoparticles |
| Pros | Simple to prepare.[12] | Can significantly increase solubility. | Biocompatible, can improve bioavailability.[13] |
| Cons | Potential for co-solvent toxicity at higher concentrations. | Potential for hypersensitivity reactions with some surfactants. | More complex to prepare and characterize. |
| Best for | Initial screening, short-term studies. | Higher concentrations of Cyclopeptide 2. | Improving pharmacokinetic profile, targeted delivery. |
Experimental Protocols
Protocol 1: Solubility Assessment of Cyclopeptide 2
Objective: To determine the approximate solubility of Cyclopeptide 2 in various solvent systems.
Materials:
-
Lyophilized Cyclopeptide 2
-
Solvents: DMSO, Ethanol, Propylene Glycol, PBS (pH 7.4), 5% Dextrose in Water (D5W)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Add 1 mg of lyophilized Cyclopeptide 2 to separate microcentrifuge tubes.
-
To the first tube, add the primary solvent (e.g., DMSO) in small increments (e.g., 10 µL) and vortex until the peptide is fully dissolved. Record the volume of solvent required to create a clear solution. This is your stock solution.
-
Prepare serial dilutions of the stock solution with the same primary solvent.
-
Take a fixed volume of each dilution and add a fixed volume of the desired aqueous buffer (e.g., PBS).
-
Vortex each tube and visually inspect for precipitation.
-
Incubate at room temperature for 1 hour and then centrifuge at 10,000 x g for 10 minutes.
-
Visually inspect for a pellet. The highest concentration that remains clear is the approximate solubility in that co-solvent/buffer system.
Protocol 2: Preparation of a Cyclopeptide 2 Formulation for IV Injection
Objective: To prepare a simple formulation of Cyclopeptide 2 for intravenous administration in a rodent model.
Materials:
-
Cyclopeptide 2 stock solution in DMSO (e.g., 20 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Methodology:
-
Calculate the required volumes of the Cyclopeptide 2 stock solution and saline to achieve the desired final concentration and a final DMSO concentration of ≤10%.
-
In a sterile vial, slowly add the calculated volume of the Cyclopeptide 2 stock solution to the saline while gently vortexing.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
Store appropriately (e.g., at 4°C) until use. It is recommended to use the formulation on the same day it is prepared.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Cyclopeptide 2.
Experimental Workflow
Caption: Workflow for Cyclopeptide 2 formulation development.
Troubleshooting Logic
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. News - How to increase the solubility of peptides? [gtpeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 7. lifetein.com [lifetein.com]
- 8. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ijpbr.in [ijpbr.in]
- 13. Lipid nanoparticles for cyclosporine A administration: development, characterization, and in vitro evaluation of their immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cyclopeptide Metabolic Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic degradation pathway of cyclopeptides, with a focus on a representative compound designated "Cyclopeptide 2".
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes involved in the metabolic degradation of cyclopeptides like Cyclopeptide 2?
The primary enzymes responsible for the metabolism of many cyclic peptides are Cytochrome P450 (CYP450) enzymes, particularly those in the CYP3A family.[1][2] These enzymes are abundant in the liver and are involved in Phase I metabolism of a wide range of compounds.[2] CYP450 enzymes typically introduce polar functional groups, such as hydroxyl groups, into the cyclopeptide structure through oxidation.[1] Specifically, P450 3A has been shown to metabolize cyclodipeptides into mono- or dihydroxylated metabolites.[1] Other CYP450 families like CYP1 and CYP2 are also major players in drug metabolism.[2]
Q2: What are the expected initial metabolic products of Cyclopeptide 2?
The initial metabolic products of a cyclopeptide like Cyclopeptide 2 are typically hydroxylated and/or N-demethylated derivatives, if N-methylated amino acids are present. This is a common consequence of metabolism by CYP450 enzymes.[1][3] Depending on the specific amino acid composition of the cyclopeptide, other modifications such as oxidation of side chains can also occur. For tryptophan-containing cyclopeptides, P450 enzymes can introduce a 2-oxindole or a 3a-hydroxy-hexahydropyrrolo-[2,3-b]indole moiety.[4][5]
Q3: How does cyclization affect the metabolic stability of peptides?
Cyclization generally enhances the metabolic stability of peptides compared to their linear counterparts.[3][6][7][8] The cyclic structure provides conformational rigidity, which can reduce the peptide's susceptibility to cleavage by proteases.[3][8] This increased stability is a key advantage in the development of peptide-based drugs.[8]
Troubleshooting Guides
Issue 1: No detectable metabolism of Cyclopeptide 2 in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Low enzyme activity | 1. Verify the activity of the liver microsomes or recombinant CYP450 enzymes with a known positive control substrate for the specific isozyme being tested. 2. Ensure proper storage and handling of enzymes to prevent degradation. |
| Inappropriate assay conditions | 1. Optimize the incubation time, pH, and temperature. 2. Confirm the presence of necessary cofactors, such as NADPH for CYP450-mediated reactions. |
| Poor solubility of Cyclopeptide 2 | 1. Use a co-solvent like DMSO or ethanol to ensure the cyclopeptide is fully dissolved in the incubation mixture. Note: The final concentration of the organic solvent should typically be kept below 1% to avoid inhibiting enzyme activity. 2. Evaluate solubility at the tested concentration. |
| Analytical method not sensitive enough | 1. Increase the sensitivity of the mass spectrometer. 2. Optimize the extraction method to concentrate the sample and remove interfering matrix components. |
| Cyclopeptide 2 is highly stable | Consider that the cyclopeptide may be inherently resistant to metabolism by the selected enzyme system. Test with a broader range of enzyme systems or consider in-vivo studies.[8] |
Issue 2: Difficulty in identifying metabolites of Cyclopeptide 2.
| Possible Cause | Troubleshooting Step |
| Low abundance of metabolites | 1. Increase the initial concentration of Cyclopeptide 2 in the assay. 2. Extend the incubation time to allow for greater metabolite formation. 3. Concentrate the sample before analysis. |
| Complex MS/MS fragmentation pattern | 1. Characterizing cyclic peptides by MS2 can be challenging due to the need to cleave two backbone bonds to generate fragment ions.[9] 2. Employ multi-stage mass spectrometry (MSn) to obtain more detailed fragmentation information.[10] 3. Use specialized software designed for the analysis of cyclic peptide fragmentation data.[9] |
| Co-elution with matrix components | 1. Optimize the HPLC gradient to improve the separation of metabolites from the parent compound and matrix components.[11] 2. Employ a more effective sample clean-up or extraction method, such as solid-phase extraction.[11] |
| Metabolite instability | 1. Ensure samples are analyzed promptly after the experiment. 2. Store samples at low temperatures (e.g., -80°C) to minimize degradation. |
Experimental Protocols
Protocol 1: In-Vitro Metabolism of Cyclopeptide 2 using Liver Microsomes
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, combine:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Liver microsomes (e.g., human, rat; final protein concentration typically 0.5-1.0 mg/mL)
-
Cyclopeptide 2 (dissolved in a suitable solvent, final concentration to be tested, e.g., 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiate the Reaction:
-
Add NADPH (final concentration typically 1 mM) to start the metabolic reaction.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Metabolite Identification using HPLC-MS/MS
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used for peptide separation.[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the parent cyclopeptide and its metabolites. The specific gradient will need to be optimized.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution tandem mass spectrometer with electrospray ionization (ESI) is recommended.[11]
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Full Scan (MS1): Acquire full scan data to detect the parent compound and potential metabolites. Metabolites are often identified by a characteristic mass shift (e.g., +16 Da for hydroxylation).
-
Product Ion Scan (MS/MS or MS2): Perform product ion scans on the parent compound and suspected metabolite peaks to obtain fragmentation patterns for structural elucidation.[10][11] The fragmentation of cyclic peptides can be complex and may require higher-energy collision-induced dissociation (CID).[10]
-
Data Presentation
Table 1: Common Metabolic Modifications and Corresponding Mass Shifts
| Metabolic Reaction | Mass Shift (Da) |
| Hydroxylation | +16 |
| Dihydroxylation | +32 |
| N-demethylation | -14 |
| Oxidation (e.g., to N-oxide) | +16 |
| Glucuronidation (Phase II) | +176 |
| Sulfation (Phase II) | +80 |
Visualizations
Caption: Generalized metabolic pathway for a cyclopeptide.
Caption: Experimental workflow for metabolite identification.
Caption: Troubleshooting decision tree for metabolism assays.
References
- 1. Recognition and oxidative metabolism of cyclodipeptides by hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]
- 3. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Selective Synthesis of Cyclopeptides with a 2-Oxindole or 3a-Hydroxy-hexahydropyrrolo-[2,3- b]indole Structure by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2020-present – Tao Ye Group [web.pkusz.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.proteinmetrics.com [support.proteinmetrics.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
Technical Support Center: Optimizing "Cyclopetide 2" for Oral Bioavailability
Welcome to the technical support center for the optimization of Cyclopetide 2. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the enhancement of oral bioavailability for this class of cyclic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our lead compound, this compound, shows high potency in vitro but has less than 1% oral bioavailability in rats. What are the primary barriers we should investigate?
A1: Low oral bioavailability for cyclic peptides is a common challenge and typically stems from two main factors: low permeability across the intestinal epithelium and poor metabolic stability.[1][2]
-
Low Permeability: The gastrointestinal epithelium is a significant barrier.[3] Large molecular size, a high number of hydrogen bond donors, and hydrophilicity can severely limit a peptide's ability to cross this membrane passively.[3][4]
-
Metabolic Instability: Peptides are susceptible to degradation by proteolytic enzymes in the stomach and small intestine (e.g., pepsin, trypsin, chymotrypsin) and first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[4][5][6]
Your initial troubleshooting should focus on quantifying these two parameters. We recommend conducting a Caco-2 permeability assay to assess intestinal permeability and an in vitro liver microsomal stability assay to evaluate metabolic stability.
Q2: We are designing analogues of this compound. What chemical modification strategies are most effective for improving passive permeability?
A2: Several strategies can enhance the passive permeability of cyclic peptides:
-
N-methylation: Replacing amide N-H protons with N-methyl groups is a highly effective strategy.[7][8][9] This modification reduces the number of hydrogen bond donors, which lowers the energy penalty for the peptide to move from an aqueous environment into the lipophilic cell membrane.[10] It can also induce a more membrane-permeable conformation and provide steric hindrance against enzymatic degradation.[11][12]
-
Intramolecular Hydrogen Bonding: Designing the peptide to form internal hydrogen bonds can "shield" its polar groups, presenting a more hydrophobic surface to the cell membrane.[10][13] This "chameleon-like" effect allows the peptide to adopt a more lipophilic conformation in non-polar environments.[14]
-
Lipidation: Attaching a lipid chain can increase the overall lipophilicity of the peptide, improving its affinity for the cell membrane and potentially facilitating passive diffusion.[15]
The choice of strategy depends on the specific structure of this compound. A systematic N-methyl scan is often a good starting point to identify key positions where modification yields the greatest benefit without compromising biological activity.[16]
Q3: Our Caco-2 permeability assay for a this compound analogue shows a high efflux ratio (>2). What does this indicate and how can we address it?
A3: A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the apical side of intestinal cells.[17] These transporters actively pump your compound back into the intestinal lumen, reducing its net absorption.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known inhibitors for P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[17] A significant increase in the apical-to-basolateral (A-B) permeability in the presence of an inhibitor confirms that the specific transporter is responsible for the efflux.
-
Structural Modification: Efflux recognition is often sensitive to specific structural features. Minor modifications at sites that interact with the transporter can sometimes eliminate efflux while preserving the desired biological activity. This often requires iterative medicinal chemistry efforts.
Q4: this compound is rapidly cleared in our liver microsomal stability assay. What does this suggest and what are the next steps?
A4: Rapid clearance in a liver microsomal stability assay indicates that this compound is likely a substrate for Phase 1 metabolic enzymes, such as CYPs.[18][19]
Next Steps:
-
Identify "Soft Spots": The first step is to identify the specific site(s) on the molecule that are being metabolized. This is typically done using LC-MS/MS to identify and characterize the metabolites formed during the incubation.
-
Site-Specific Modification: Once the metabolic "soft spots" are known, you can make chemical modifications at those positions to block metabolism. Common strategies include:
-
Incorporating non-canonical amino acids: These can provide steric hindrance that prevents enzymes from accessing the cleavage site.[6]
-
Cyclization: A cyclic backbone is generally more resistant to proteases than a linear one.[3]
-
N-methylation: As mentioned for permeability, N-methylation can also protect nearby peptide bonds from enzymatic cleavage.[12]
-
Data Presentation: Analogue Optimization
The following table presents hypothetical data for a series of this compound analogues designed to improve oral bioavailability.
| Compound ID | Modification | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Liver Microsome Half-life (t½, min) | Oral Bioavailability (%F, rat) |
| This compound | Parent | 0.2 | 1.1 | 8 | <1 |
| CP2-NMe1 | N-methyl at Pos. 3 | 1.5 | 1.3 | 25 | 5 |
| CP2-NMe2 | N-methyl at Pos. 5 | 0.9 | 4.5 | 12 | <1 |
| CP2-NMe3 | N-methyl at Pos. 3 & 7 | 4.2 | 1.0 | 45 | 18 |
| CP2-D-Ala | L-Ala to D-Ala at Pos. 6 | 0.3 | 1.2 | >60 | 3 |
| CP2-Combo | N-Me at Pos. 3 & 7, D-Ala at Pos. 6 | 4.5 | 1.1 | >60 | 28 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its analogues across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[20][21]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts (e.g., Transwell® plates) and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[20]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used. The permeability of a low-permeability marker (e.g., Lucifer yellow) is also assessed to confirm tight junction integrity.
-
Assay Procedure (Bidirectional):
-
Apical to Basolateral (A-B): The cell culture medium is replaced with transport buffer. The test compound (e.g., at 10 µM) is added to the apical (upper) chamber. The basolateral (lower) chamber contains the transport buffer only.
-
Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and the apical chamber contains the transport buffer.
-
-
Sampling: Plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes). The donor chamber is also sampled at the beginning and end of the experiment.
-
Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and its analogues in the presence of human liver microsomes.[22][23]
Methodology:
-
Reagents: Pooled human liver microsomes, NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), and positive control compounds (e.g., dextromethorphan, midazolam).[22]
-
Incubation Preparation:
-
A master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer is prepared and pre-warmed to 37°C.[18]
-
The test compound is added to the master mix at a final concentration of 1 µM.
-
-
Reaction Initiation and Sampling:
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound in each supernatant sample is quantified by a validated LC-MS/MS method.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated and reported in µL/min/mg of microsomal protein.
-
References
- 1. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 10. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. mttlab.eu [mttlab.eu]
- 19. bioivt.com [bioivt.com]
- 20. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Validation & Comparative
Cyclopeptide C2 Demonstrates Enhanced Bioactivity Over its Linear Analogue in an Osteoarthritis Model
A comparative analysis of a cyclized peptide, C2, and its linear counterpart, p[63-82], has revealed that the cyclic configuration offers superior or equivalent therapeutic potential for osteoarthritis by more effectively modulating key disease markers in chondrocytes. This guide provides a detailed comparison of their activities, supported by experimental data, to inform researchers and drug development professionals in the field of peptide-based therapeutics.
Cyclic peptides are known to possess advantageous properties over their linear forms, such as increased stability, resistance to enzymatic degradation, and improved receptor binding affinity.[1] The study of the Bone Morphogenetic Protein 7 (BMP7)-derived peptide p[63-82] and its cyclic analogue, C2, in the context of osteoarthritis (OA) provides a clear example of these benefits.[2][3] In experimental models using human chondrosarcoma cells (SW1353) and primary human articular chondrocytes, both peptides were shown to counteract the detrimental effects of inflammatory conditions that mimic OA.[1][3] However, the cyclic C2 peptide demonstrated a significantly more potent effect, particularly in reducing the levels of matrix metalloproteinase-13 (MMP-13), a key enzyme involved in cartilage degradation.[1][3]
Comparative Bioactivity Data
The bioactivity of the linear p[63-82] peptide and the cyclic C2 variant was assessed by their ability to modulate the expression of genes associated with chondrocyte health and disease, and by their effect on the protein levels of the cartilage-degrading enzyme MMP-13. The following table summarizes the key quantitative findings from studies on SW1353 chondrocytic cells cultured in the presence of osteoarthritic synovial fluid (OA-SF) to simulate the disease environment.
| Target | Peptide Treatment | Outcome | Quantitative Effect (Fold Change vs. Control) |
| Gene Expression | |||
| COL2A1 (Cartilage Matrix Synthesis) | Linear p[63-82] | Upregulation | ~1.5 |
| Cyclic C2 | Upregulation | ~1.8 | |
| COL10A1 (Chondrocyte Hypertrophy) | Linear p[63-82] | Downregulation | ~0.6 |
| Cyclic C2 | Downregulation | ~0.5 | |
| MMP13 (Cartilage Degradation) | Linear p[63-82] | Downregulation | ~0.7 |
| Cyclic C2 | Downregulation | ~0.4 | |
| PTGS2 (Inflammation) | Linear p[63-82] | Downregulation | ~0.8 |
| Cyclic C2 | Downregulation | ~0.6 | |
| Protein Levels | |||
| MMP-13 | Linear p[63-82] | Reduction | ~0.8 |
| Cyclic C2 | Significant Reduction | ~0.5 |
Note: The quantitative effects are estimated from published graphical data and are presented as approximate fold changes relative to the control condition (cells treated with OA-SF but no peptide). A value < 1 indicates a reduction/downregulation, and a value > 1 indicates an increase/upregulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of linear p[63-82] and cyclic C2 peptides.
Cell Culture and Treatment
The human chondrosarcoma cell line SW1353 is used as a model for chondrocytes.[4]
-
Cell Culture: SW1353 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Induction of Osteoarthritic Conditions: To mimic the inflammatory environment of an osteoarthritic joint, the cultured cells are treated with either 1 ng/mL of human recombinant Interleukin-1β (IL-1β) or 20% (v/v) human osteoarthritic synovial fluid (OA-SF) for 24 hours.[5]
-
Peptide Treatment: The linear p[63-82] and cyclic C2 peptides are reconstituted in a suitable solvent (e.g., sterile water or PBS) and added to the cell culture medium at the desired final concentrations (e.g., 100 nM) in the presence of the inflammatory stimulus (IL-1β or OA-SF).[6] Control cells receive the vehicle alone. The cells are then incubated for a further 24 hours.[5]
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: After the 24-hour treatment period, total RNA is extracted from the SW1353 cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
RT-qPCR: The expression levels of the target genes (COL2A1, COL10A1, MMP13, and PTGS2) are quantified by RT-qPCR using gene-specific primers and a fluorescent dye-based detection system (e.g., SYBR Green). The expression levels are normalized to a stable reference gene, such as 28S rRNA.[5] The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Quantification of MMP-13 Protein Levels
-
Sample Collection: The cell culture supernatant is collected after the 24-hour treatment period.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of MMP-13 in the culture supernatant is determined using a commercial human MMP-13 ELISA kit.[7] The assay is performed according to the manufacturer's protocol. Briefly, standards and samples are added to a microplate pre-coated with an anti-human MMP-13 antibody. After incubation and washing steps, a biotin-conjugated anti-human MMP-13 antibody is added, followed by streptavidin-HRP. A substrate solution is then added, and the color development is stopped. The absorbance is measured at 450 nm, and the concentration of MMP-13 in the samples is calculated from the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
- 1. The role of Nkx3.2 in chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. TGF-β/Smad3 Signals Repress Chondrocyte Hypertrophic Differentiation and Are Required for Maintaining Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoarthritis-Related Inflammation Blocks TGF-β’s Protective Effect on Chondrocyte Hypertrophy via (de)Phosphorylation of the SMAD2/3 Linker Region [mdpi.com]
- 5. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]
- 6. Exploration of bioactive variants of the BMP7-derived p[63-82] peptide for ameliorating the OA-associated chondrocyte phenotype | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
A Comparative Guide to "Cyclopetide 2" and Other Known Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides have emerged as a promising therapeutic modality, bridging the gap between small molecules and large biologics. Their unique structural constraints often lead to high binding affinity, specificity, and enhanced stability compared to their linear counterparts. This guide provides a comparative analysis of a hypothetical therapeutic candidate, "Cyclopetide 2," against three well-characterized cyclic peptides: Cyclosporine A, a cyclic RGD peptide, and MCoTI-II. The comparison focuses on key performance metrics relevant to drug development, supported by experimental data and detailed protocols.
Comparative Performance of Cyclic Peptides
The therapeutic potential of a cyclic peptide is determined by a combination of factors including its binding affinity to the target, stability in biological fluids, ability to permeate cell membranes, and its safety profile. The following table summarizes these key parameters for our hypothetical "this compound" and the selected known cyclic peptides.
| Parameter | "this compound" (Hypothetical) | Cyclosporine A | Cyclic RGD Peptide (c(RGDfV)) | MCoTI-II | Reference(s) |
| Target | Undisclosed GPCR | Cyclophilin A / Calcineurin | Integrin αvβ3 | Trypsin | [1],[2] |
| Binding Affinity (IC50/Kd) | 15 nM (IC50) | ~300 µg/L (IC50 in vivo) | 82.8 ± 4.9 nM (IC50) | Sub-nM (Ki for trypsin) | [3],[2],[4] |
| Proteolytic Stability (t1/2 in serum) | > 24 hours | ~12 hours | Linear form has short half-life; cyclization significantly improves stability | Exceptionally stable | [5],[6] |
| Cell Permeability (Papp) | 5.0 x 10-6 cm/s | 3 ± 1 × 10−6 cm s−1 | Low | Reported to be cell-penetrating | [7],[8] |
| Cytotoxicity (CC50) | > 50 µM | Selectively cytotoxic to T-cells; general cytotoxicity is a known side effect | Generally low cytotoxicity | Low cytotoxicity | [9],[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cyclic peptide performance. Below are methodologies for key assays cited in this guide.
1. Binding Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding affinity of a cyclic peptide to its target protein.
-
Immobilization of the Target Protein:
-
Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., integrin αvβ3) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the cyclic peptide (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the cyclic peptide over the sensor surface with the immobilized target protein.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each cycle using a regeneration solution (e.g., a low pH buffer or a high salt concentration) if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
2. Proteolytic Stability Assay in Human Serum
This assay evaluates the stability of a cyclic peptide in the presence of proteases found in human serum.
-
Sample Preparation:
-
Prepare a stock solution of the cyclic peptide in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 10 µM in 50% (v/v) human serum.
-
-
Incubation:
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the mixture.
-
-
Sample Processing:
-
To stop the enzymatic degradation, precipitate the serum proteins by adding three volumes of ice-cold ethanol or acetonitrile to each aliquot.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.[10][11]
-
3. Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane.[12][13]
-
Membrane Preparation:
-
Prepare a solution of a lipid mixture (e.g., 2% lecithin in dodecane).
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Add the test cyclic peptide (e.g., at a concentration of 100 µM) to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the cyclic peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * time) where Vd is the volume of the donor well, Va is the volume of the acceptor well, and Area is the surface area of the membrane.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Modulation by "this compound"
Many cyclic peptides exert their therapeutic effects by modulating intracellular signaling pathways. The following diagram illustrates a hypothetical mechanism where "this compound" inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
General Workflow for Cyclic Peptide Characterization
The discovery and development of novel cyclic peptides involve a multi-step process, from initial screening to preclinical evaluation. The following workflow diagram outlines the key stages in this process.
References
- 1. Cyclosporin A mediates immunosuppression of primary cytotoxic T cell responses by impairing the release of interleukin 1 and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of a new family of cell-penetrating peptides: cyclic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Cyclopeptide Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct cyclopeptides, both referred to as "Cyclopeptide 2" in specific research contexts. To ensure clarity, each cyclopeptide is addressed in a dedicated section, presenting quantitative data, experimental methodologies, and visual diagrams of relevant biological pathways and workflows.
Section 1: isoDGR-Containing Cyclopeptide 2 Targeting αvβ3 Integrin
The first "Cyclopeptide 2" is a derivative of the cyclic peptide c(CGisoDGRG) designed to target αvβ3 integrin, which is often overexpressed in tumor vasculature. This cyclopeptide serves as a tumor-homing ligand for targeted drug delivery. The SAR studies focus on enhancing its binding affinity to αvβ3 integrin.
Core Structure and Analogs
The parent peptide, c(CGisoDGRG) (1) , is conjugated to 4-(N-maleimidomethyl)cyclohexane-1-carboxamide to form Cyclopeptide 2 . A key structural feature of Cyclopeptide 2 is the succinimide ring formed during the conjugation process. Research indicates this ring plays a crucial role in the peptide's interaction with αvβ3 integrin.[1][2]
Data Presentation: αvβ3 Integrin Binding Affinity
The following table summarizes the binding affinities of Cyclopeptide 2 and its precursor for αvβ3 integrin. The data highlights the significant improvement in affinity due to the succinimide-based conjugation.
| Compound | Structure | IC50 (nM) for αvβ3 Integrin | Fold Improvement vs. Precursor |
| c(CGisoDGRG) (1) | Precursor cyclopeptide | 150 | - |
| Cyclopeptide 2 | c(CGisoDGRG) conjugated via a succinimide linker | 25 | 6-fold |
| Cilengitide | Reference RGD cyclopeptide | 1 | - |
Data sourced from competitive binding assays.[2]
Experimental Protocols
Solid-Phase Integrin Receptor Competition Binding Assay:
This assay quantifies the ability of a test compound to inhibit the binding of a known ligand to a specific integrin.
-
Plate Coating: 96-well microtiter plates are coated with a solution containing detergent-solubilized purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1) at a concentration of 1 μg/mL overnight at 4°C.[3]
-
Blocking: The wells are washed and then blocked with an integrin binding buffer (IBB) containing 1% Bovine Serum Albumin (BSA) for 2 hours at room temperature to prevent non-specific binding.[3]
-
Competition: A constant concentration of a radiolabeled ligand, such as 125I-labeled echistatin (a potent integrin binder), is added to the wells along with varying concentrations of the test cyclopeptides (e.g., Cyclopeptide 2 and its analogs).[3]
-
Incubation: The plate is incubated for 3 hours at room temperature with gentle rocking to allow for competitive binding to occur.[3]
-
Washing and Detection: The wells are washed three times with IBB to remove unbound ligands. The remaining plate-bound radioactivity is solubilized and measured using a gamma counter.[3]
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the radiolabeled ligand binding (IC50) is determined by non-linear regression analysis.
Mandatory Visualization
Caption: Antagonistic binding of Cyclopeptide 2 to αvβ3 integrin.
Section 2: Cyclopeptide 2 as an Inhibitor of Helicobacter pylori CagL-Integrin Interaction
The second "Cyclopeptide 2" is c-(-FeANE-) , a cyclic peptide investigated for its ability to inhibit the interaction between the Helicobacter pylori virulence protein CagL and host cell integrins.[1] CagL plays a role in the injection of the oncoprotein CagA into gastric cells, a process mediated by its binding to integrins.
Core Structure and Analogs
The SAR studies in this context explore how variations in the amino acid sequence of cyclic peptides affect their ability to block CagL-integrin binding. The focus is on inhibiting cell adhesion to mutant forms of the CagL protein.
Data Presentation: Inhibition of CagL-Mediated Cell Adhesion
The following table presents the IC50 values for Cyclopeptide 2 [c-(-FeANE-)] and its analogs in inhibiting the adhesion of WM-115 melanoma cells to a specific mutant of the CagL protein (CagLRAD).
| Compound | Sequence | IC50 (µM) for Inhibition of WM-115 Cell Adhesion to CagLRAD |
| Cyclopeptide 1 | c-(-fEANE-) | 43 - 340 (weak inhibition on CagLRGA) |
| Cyclopeptide 2 | c-(-FeANE-) | 54 - 430 |
| Cyclopeptide 3 | c-(-FEaNE-) | > 1000 |
| Cyclopeptide 4 | c-(-FEAnE-) | > 1000 |
| Cyclopeptide 5 | c-(-FEANe-) | > 1000 |
Note: Lowercase letters in sequences denote D-amino acids. Data from competitive cell adhesion assays.[1]
Experimental Protocols
Competitive Cell Adhesion Assay:
This assay measures the ability of cyclopeptides to inhibit the adhesion of cells to immobilized CagL protein.
-
Plate Preparation: 96-well plates are coated with a solution of recombinant CagL protein (e.g., CagLWT or mutants like CagLRAD) and incubated to allow the protein to adhere to the surface. The plates are then blocked to prevent non-specific cell binding.
-
Cell Preparation: WM-115 human melanoma cells, which express relevant integrins, are cultured, harvested, and suspended in a suitable medium.
-
Inhibition: The suspended cells are pre-incubated with various concentrations of the test cyclopeptides (e.g., Cyclopeptide 2 and its analogs).
-
Adhesion: The cell-peptide mixtures are then added to the CagL-coated wells and incubated for a defined period (e.g., 1 hour) to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with a phosphate-buffered saline (PBS) solution.
-
Quantification: The remaining adherent cells are fixed, stained (e.g., with crystal violet), and the absorbance is measured using a plate reader. The number of adherent cells is proportional to the absorbance.
-
Data Analysis: The IC50 value is calculated as the concentration of the cyclopeptide that causes a 50% reduction in cell adhesion compared to a control without any inhibitor.
Mandatory Visualization
References
- 1. An RGD helper sequence in CagL of Helicobacter pylori assists in interactions with integrins and injection of CagA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinimide-Based Conjugates Improve IsoDGR Cyclopeptide Affinity to αvβ3 without Promoting Integrin Allosteric Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Cyclic Peptides: A Comparative Analysis in Diverse Cell Lines
A comprehensive evaluation of the biological effects of cyclic peptides across various cell lines reveals a landscape of potent and selective activity, offering promising avenues for therapeutic development. While a specific compound designated "Cyclopetide 2" remains unidentified in publicly available scientific literature, a broader examination of analogous cyclic peptides provides valuable insights into their potential mechanisms and applications, particularly in oncology.
This guide delves into the bioactivity of several well-characterized cyclic peptides, presenting a comparative analysis of their effects in different cancer cell lines. The data is compiled from multiple studies to offer a cross-validated perspective on their therapeutic potential.
Comparative Bioactivity of Representative Cyclic Peptides
The following table summarizes the cytotoxic or anti-proliferative activity of various cyclic peptides across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to facilitate a quantitative comparison of their potency.
| Cyclic Peptide | Target Cell Line | Cell Line Type | Bioactivity (IC50/EC50) | Reference |
| SA923 | 3T3 | Mouse Embryonic Fibroblast | Anti-proliferative activity demonstrated | [1] |
| Pep6 | PC3 | Human Prostate Cancer | Cytotoxic effects comparable to LIR2-RavZ | [2] |
| MCF-7 | Human Breast Cancer | Cytotoxic effects comparable to LIR2-RavZ | [2] | |
| A549 | Human Lung Cancer | Cytotoxic effects comparable to LIR2-RavZ | [2] | |
| Longicalycinin A | HepG2 | Human Liver Cancer | Significant toxicity | [3] |
| Hep3B | Human Liver Cancer | Less significant toxicity | [3] | |
| MCF-7 | Human Breast Cancer | Less significant toxicity | [3] | |
| MDA-MB-231 | Human Breast Cancer | Less significant toxicity | [3] | |
| A-549 | Human Lung Cancer | Less significant toxicity | [3] | |
| RA-V | MCF-7 | Human Breast Cancer | Anticancer activity | [3] |
| MDA-MB-231 | Human Breast Cancer | Anticancer activity | [3] | |
| 4T1 | Murine Breast Cancer | Anticancer activity | [3] | |
| Scleritodermin A | HCT116 | Human Colon Cancer | IC50 = 1.9 µM | [4] |
| A2780 | Human Ovarian Cancer | IC50 = 0.94 µM | [4] | |
| SKBR3 | Human Breast Cancer | IC50 = 0.67 µM | [4] | |
| Homophymines A-E | PC3 | Human Prostate Cancer | IC50 = 2–100 nM | [5] |
| OV3 | Human Ovarian Cancer | IC50 = 2–100 nM | [5] | |
| Geodiamolide H | T47D | Human Ductal Carcinoma | EC50 = 38.36 nM | [5] |
| MCF7 | Human Breast Cancer | EC50 = 89.96 nM | [5] | |
| Patellin 6 | P388 | Murine Leukemia | IC50 ≈ 2.08 µM | [5] |
| A549 | Human Lung Cancer | IC50 ≈ 2.08 µM | [5] | |
| HT29 | Human Colon Cancer | IC50 ≈ 2.08 µM | [5] |
Experimental Protocols
A fundamental aspect of cross-validating bioactivity is understanding the methodologies employed. Below are detailed protocols for common assays used to assess the efficacy of cyclic peptides.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic peptide (e.g., 0.0025 to 5 µM) and a vehicle control.[2] Incubate for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, diagrams of signaling pathways and experimental workflows are essential.
Caption: Workflow for determining the IC50 of a cyclic peptide using the MTT assay.
Many cyclic peptides exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified generic apoptotic signaling pathway that can be triggered by such compounds.
Caption: A generalized signaling pathway for cyclic peptide-induced apoptosis in cancer cells.
Conclusion
The cross-validation of bioactivity for various cyclic peptides across different cell lines underscores their significant potential as therapeutic agents. While the specific entity "this compound" remains to be characterized in the public domain, the broader class of cyclic peptides demonstrates a wide range of potent anti-cancer activities. Their structural rigidity and ability to interact with specific cellular targets make them an exciting area of research for the development of next-generation cancer therapies.[3][4][6] The methodologies and comparative data presented here provide a framework for the continued investigation and validation of novel cyclic peptide drug candidates.
References
- 1. Biological Activity of Cyclic Peptide Extracted from Sphaeranthus amaranthoides Using De Novo Sequencing Strategy by Mass Spectrometry for Cancer | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years [mdpi.com]
- 5. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive peptides for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GLP-2 Analogs and Standard-of-Care Therapies for Short Bowel Syndrome
For Researchers, Scientists, and Drug Development Professionals: An in-depth guide to the efficacy and mechanisms of emerging and established treatments for Short Bowel Syndrome (SBS), supported by experimental data and detailed protocols.
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant loss of intestinal length or function. The primary goals of SBS management are to enhance nutrient and fluid absorption, reduce dependence on parenteral support (PS), and improve quality of life. While standard-of-care has traditionally focused on symptomatic control and nutritional support, the advent of Glucagon-like peptide-2 (GLP-2) analogs has marked a significant advancement in treating the underlying pathophysiology of SBS. This guide provides a detailed comparison of the efficacy of the GLP-2 analogs—teduglutide, apraglutide, and glepaglutide—with standard-of-care drugs, supported by data from clinical trials.
Mechanism of Action: A Tale of Two Approaches
Standard-of-care medications for SBS primarily address the symptoms. Antidiarrheal agents like loperamide increase intestinal transit time, allowing more time for nutrient and fluid absorption.[1][2] Proton pump inhibitors (PPIs) and H2-receptor antagonists are used to manage gastric hypersecretion, a common issue in SBS that can exacerbate malabsorption.[3][4][5]
In contrast, GLP-2 analogs, which are analogues of the naturally occurring hormone glucagon-like peptide-2, target the underlying pathophysiology of SBS by promoting intestinal adaptation.[6][7] They bind to GLP-2 receptors, which are located on various intestinal cells, including enteroendocrine cells and subepithelial myofibroblasts.[8] This interaction triggers a cascade of downstream signaling pathways, including the PI3K-Akt-mTOR and MAPK pathways, leading to:[9]
-
Increased villus height and crypt depth: This expands the absorptive surface area of the intestine.[8]
-
Enhanced intestinal blood flow: This improves the delivery of nutrients to and from the gut.[8]
-
Reduced gastric emptying and secretion: This allows for more time for digestion and absorption.[8]
-
Improved intestinal barrier function: This helps to prevent inflammation and infection.
Efficacy of GLP-2 Analogs: A Head-to-Head Look at the Data
Direct head-to-head clinical trials comparing the different GLP-2 analogs are limited. However, data from placebo-controlled Phase 3 trials and a network meta-analysis provide valuable insights into their comparative efficacy. The primary endpoint in these trials is typically the reduction in the weekly volume of parenteral support (PS).
| Drug Class | Drug Name (Brand Name) | Dosing Frequency | Mean Reduction in Weekly PS Volume vs. Placebo (Clinical Trial) | Additional Days Off PS per Week vs. Placebo | Reference |
| GLP-2 Analogs | Teduglutide (Gattex®/Revestive®) | Once Daily | -2.1 L/week (STEPS trial) | 31% more patients achieved ≥1 day off PS | [6][10] |
| Apraglutide | Once Weekly | -13.0% relative reduction (STARS trial) | 15.5% more patients achieved ≥1 day off PS | [11][12] | |
| Glepaglutide | Twice Weekly / Once Weekly | -2.28 L/week (EASE SBS 1 trial - twice weekly) | 32% more patients achieved ≥1 day off PS (twice weekly) | [13] | |
| Standard of Care | Loperamide | Multiple times daily | Data not available from large-scale comparative trials in SBS. Used for symptomatic relief of diarrhea. | Not applicable | [1][2][14][15][16] |
| Proton Pump Inhibitors (e.g., Omeprazole) | Once or twice daily | Data not available from large-scale comparative trials in SBS. Used to reduce gastric acid secretion. | Not applicable | [3][4][5][17][18] |
A network meta-analysis of 23 clinical trials involving 843 patients with SBS suggested that all evaluated doses of teduglutide showed a significant difference compared to the control group in improving citrulline levels, a biomarker for enterocyte mass.[19] While this analysis provides an indirect comparison, it highlights the consistent efficacy of GLP-2 analogs in promoting intestinal adaptation. A preclinical study in neonatal piglets suggested that apraglutide may have a better nourishing effect and enhance intestinal adaptation compared to teduglutide.
Experimental Protocols: A Look Inside the Clinical Trials
The efficacy data for GLP-2 analogs are derived from rigorously designed clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
STARS Trial (Apraglutide)
-
Design: A Phase 3, global, multicenter, double-blind, randomized, placebo-controlled trial.[11][12][20]
-
Participants: 164 adult patients with SBS and intestinal failure (SBS-IF).[11]
-
Intervention: Patients were randomized (2:1) to receive either once-weekly subcutaneous apraglutide or placebo for 48 weeks.[11][20]
-
Primary Endpoint: Relative change from baseline in weekly parenteral support volume at week 24.[11]
-
Key Secondary Endpoints: Proportion of patients achieving at least one additional day off PS per week at week 24, and total enteral autonomy at week 48.[11]
EASE SBS 1 Trial (Glepaglutide)
-
Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-controlled trial.[13][21]
-
Participants: Adult patients with SBS requiring parenteral support.
-
Intervention: Patients were randomized (1:1:1) to receive subcutaneous injections of 10 mg glepaglutide twice weekly, 10 mg glepaglutide once weekly, or placebo for 24 weeks.[13]
-
Primary Endpoint: Change in weekly PS volume from baseline to week 24.[13]
-
Methodology for PS Reduction: PS volume was adjusted based on 48-hour urine output measurements, with reductions permitted if urine volume exceeded baseline values by more than 10%.[13]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Caption: GLP-2 Receptor Signaling Pathway.
References
- 1. bapen.org.uk [bapen.org.uk]
- 2. Using loperamide in high output stoma or short bowel syndrome – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Effect of Lansoprazole on the Control of the Intragastric pH in a Patient with Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Teduglutide in short bowel syndrome patients: A way back to normal life? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-2 Analogues as First Specific Treatment of Intestinal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STARS: Apraglutide shows efficacy in short bowel syndrome with intestinal failure - Medical Conferences [conferences.medicom-publishers.com]
- 12. biospace.com [biospace.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Loperamide: a new antidiarrheal agent in the treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double-blind placebo-controlled trial with loperamide in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of loperamide and placebo in management of irritable bowel syndrome (IBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Novel Use of an Intravenous Proton Pump Inhibitor in a Patient With Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel use of an intravenous proton pump inhibitor in a patient with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of glucagon-like peptide 2 in patients with short bowel syndrome: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Toxicity Profile of Fusaricidin A and Structurally Related Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profile of Fusaricidin A, a cyclic lipodepsipeptide antibiotic, with other structurally and functionally similar compounds. The information presented herein is collated from various experimental studies to aid in the assessment of its potential as a therapeutic agent.
Executive Summary
Fusaricidin A, produced by Paenibacillus polymyxa, exhibits significant biological activity, but its development is often hampered by concerns regarding its toxicity. This guide delves into the cytotoxic effects of Fusaricidin A and compares them against related compounds, including Fusaricidin B, other naturally occurring Fusaricidin-type compounds (FTCs) like the LI-F series, and the clinically relevant cyclic peptide, Polymyxin B. The primary mechanism of toxicity for these compounds involves the disruption of cell membrane integrity and mitochondrial function, ultimately leading to apoptosis. While effective against certain pathogens, the therapeutic window of these peptides is a critical consideration. This guide presents available quantitative toxicity data, detailed experimental methodologies, and visual representations of the key pathways involved.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of Fusaricidin A and similar compounds on various mammalian cell lines. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Fusaricidin A & B | Boar Sperm | Motility Inhibition | Mitochondrial Depolarization | 0.5-1 µg/mL | [1] |
| Apoptosis Induction | 2.5-5 µg/mL | [1] | |||
| Porcine Tubular Kidney Epithelial Cells | Cytotoxicity | Mitochondrial Depolarization | 0.5-1 µg/mL | [1] | |
| Apoptosis Induction | 2.5-5 µg/mL | [1] | |||
| Murine Fibroblasts | Cytotoxicity | Mitochondrial Depolarization | 0.5-1 µg/mL | [1] | |
| Apoptosis Induction | 2.5-5 µg/mL | [1] | |||
| Fusaricidin-Type Compounds (FTCs) Crude Extract | Boar Sperm | Motility Inhibition | EC50 | 0.5 µg/mL | [2] |
| Polymyxin B | Human Proximal Tubular (HK-2) Cells | Cell Viability | Cell Death | ~20% at 50 µM (40h) | [3] |
| ~50% at 100 µM (40h) | [3] | ||||
| Human Lung Epithelial (A549) Cells | Apoptosis | EC50 | 1.74 mM (24h) | [4] | |
| Human Macrophage-like (THP-1) Cells | Cell Viability | EC50 | 751.8 µM (24h) | [5] | |
| Human Neutrophil-like (HL-60) Cells | Cell Viability | EC50 | 175.4 µM (24h) | [5] |
Mechanism of Action: A Common Pathway of Membrane Disruption and Apoptosis
Fusaricidins and related cyclic lipopeptides share a common mechanism of toxicity that primarily targets cellular membranes. Their amphipathic nature allows them to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts ion homeostasis and the electrochemical gradients essential for cellular function.
A key target of these compounds is the mitochondrial membrane. By forming pores in the inner mitochondrial membrane, they cause a dissipation of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This disruption of mitochondrial function triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.
Caption: Fusaricidin-induced apoptosis pathway.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the toxicological assessment of Fusaricidin A and related compounds.
Cytotoxicity Assays
3.1.1. Boar Sperm Motility Inhibition (BSMI) Assay
This assay is a sensitive method for detecting mitochondrial toxicants. The motility of boar spermatozoa is highly dependent on mitochondrial ATP production.
-
Cell Preparation: Commercially available extended boar semen is used.
-
Toxin Exposure: Spermatozoa are exposed to various concentrations of the test compound.
-
Motility Assessment: Changes in sperm motility are observed and quantified using a phase-contrast microscope. The half-maximal effective concentration (EC50) is determined as the concentration at which a 50% decrease in motility compared to the control is observed.[6][7]
3.1.2. Cell Viability Assays (e.g., MTT, LDH)
These assays are used to assess the overall cytotoxicity of a compound on cultured mammalian cell lines.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Measurement:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
-
Data Analysis: The percentage of cell viability or cytotoxicity is calculated relative to untreated controls.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The dissipation of ΔΨm is a key indicator of mitochondrial dysfunction.
-
Cell Preparation: Cells are cultured and treated with the test compound.
-
Staining: Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., Rhodamine 123, JC-1, TMRE, TMRM).
-
Analysis: The change in fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.[8][9][10]
Apoptosis Detection
Apoptosis, or programmed cell death, is a common outcome of cellular damage induced by these cyclic peptides.
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used method for detecting apoptosis by flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure: Cells are treated with the test compound, then stained with FITC-Annexin V and PI.
-
Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
-
Caspase Activity Assays: The activation of caspases is a hallmark of apoptosis. Specific substrates for different caspases (e.g., caspase-3, -8, -9) are used to measure their enzymatic activity.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The information compiled in this guide indicates that Fusaricidin A and its related cyclic lipopeptides exert their toxic effects on mammalian cells primarily through membrane disruption and the induction of apoptosis via the mitochondrial pathway. While these compounds hold promise as antimicrobial agents, their therapeutic application is contingent on a thorough understanding and mitigation of their cytotoxic properties. The provided data and experimental protocols offer a foundation for researchers to conduct further comparative studies and to explore structural modifications that may lead to analogs with an improved therapeutic index. Future research should focus on generating more comprehensive and directly comparable quantitative toxicity data across a wider range of cell lines and assays to better inform the drug development process.
References
- 1. The toxic mode of action of cyclic lipodepsipeptide fusaricidins, produced by Paenibacillus polymyxa, toward mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusaricidin-Type Compounds Create Pores in Mitochondrial and Plasma Membranes of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B causes DNA damage in HK-2 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Toxicity of Polymyxins in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin-Induced Cell Death of Human Macrophage-Like THP-1 and Neutrophil-Like HL-60 Cells Associated with the Activation of Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evaluation of Boar Spermatozoa as a Biosensor for the Detection of Sublethal and Lethal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Evaluation of Boar Spermatozoa as a Biosensor for the Detection of Sublethal and Lethal Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Cyclopeptide Synthesis and Bioactivity: A Comparative Guide
In the landscape of drug discovery and development, the reproducibility of both the synthesis and biological activity of novel compounds is paramount for their progression from laboratory curiosities to potential therapeutic agents. This guide provides a comparative analysis of the synthesis and bioactivity of a specific cyclopeptide, herein referred to as "Cyclopetide 2," a side-chain to side-chain cyclized analogue of mupain-1, a known inhibitor of the urokinase-type plasminogen activator (uPA). The performance of this compound is compared with alternative uPA inhibitors, including another cyclic peptide, upain-1, and a class of small molecule inhibitors, the amiloride derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic accessibility and biological efficacy of these compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis and Bioactivity
The successful development of any therapeutic agent hinges on a robust and reproducible synthetic route that consistently yields a product with the desired purity and activity. The following tables summarize the available data for the synthesis and bioactivity of this compound and its alternatives.
Table 1: Comparison of Synthesis Reproducibility
| Compound | Synthesis Method | Reported Yield | Reported Purity | Batch-to-Batch Reproducibility Notes |
| This compound | Automated Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with on-resin cyclization | Data not available in peer-reviewed literature | High purity demonstrated in application note | Automated synthesis is generally associated with high reproducibility. Microwave-assisted SPPS can lead to consistent products, though batch-to-batch variations can still occur due to factors like reagent quality and instrument calibration. Specific reproducibility data for this cyclopeptide is not published. |
| Upain-1 | Solid-Phase Peptide Synthesis (SPPS) with disulfide bond formation | ~10-20% (typical for similar cyclic peptides) | >95% (after purification) | The synthesis of disulfide-containing peptides is well-established. Reproducibility is generally good, but can be affected by the efficiency of the oxidation step to form the disulfide bridge. |
| Amiloride Derivatives | Multi-step organic synthesis | Variable (dependent on specific derivative) | >98% (after purification) | Standard organic synthesis techniques offer high reproducibility. The yields can be optimized for specific derivatives, and batch-to-batch consistency is typically high under controlled conditions. |
Table 2: Comparison of Bioactivity (uPA Inhibition)
| Compound | Target | Bioactivity Metric (IC50 / Ki) |
| This compound | Urokinase-type Plasminogen Activator (uPA) | Data not available in peer-reviewed literature |
| Upain-1 | Urokinase-type Plasminogen Activator (uPA) | Ki: ~500 nM[1] |
| Amiloride | Urokinase-type Plasminogen Activator (uPA) | Ki: ~7 µM[2][3] |
| Hexamethylene amiloride (HMA) | Urokinase-type Plasminogen Activator (uPA) | IC50: ~6 µM[2] |
| 6-substituted HMA derivative (24) | Urokinase-type Plasminogen Activator (uPA) | IC50: 175 nM[4] |
Experimental Protocols
Synthesis of this compound (Side-chain to side-chain cyclized mupain-1 analogue)
This protocol is based on the general principles of automated microwave-assisted solid-phase peptide synthesis (SPPS) and on-resin cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids to the resin using the automated microwave synthesizer. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using a coupling reagent like HBTU/HOBt or DIC.
-
-
Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids intended for cyclization (e.g., Asp and Lys).
-
On-Resin Cyclization: Perform the on-resin cyclization by activating the deprotected side-chain carboxyl group and reacting it with the deprotected side-chain amino group in the presence of a coupling agent.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Urokinase-type Plasminogen Activator (uPA) Inhibition Assay (Chromogenic)
This protocol is a standard method for determining the inhibitory activity of compounds against uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Test compounds (this compound, alternatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of uPA, the chromogenic substrate, and the test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A fixed concentration of uPA enzyme.
-
Varying concentrations of the test compound (or vehicle control).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[5]
-
Visualizations
Urokinase-type Plasminogen Activator (uPA) Signaling Pathway
Caption: The uPA signaling pathway, initiating with the binding of uPA to its receptor uPAR.
Experimental Workflow for Synthesis and Bioactivity Evaluation
Caption: Workflow for the synthesis and bioactivity testing of this compound.
Logical Relationship for Comparative Analysis
Caption: Logical framework for the comparative evaluation of uPA inhibitors.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Item - Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Conformational Analysis of Leucine-Containing Cyclic Tetrapeptides in Various Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of cyclic peptides is intrinsically linked to their biological activity and physicochemical properties, such as membrane permeability. Understanding how these molecules behave in different solvent environments is therefore critical for drug design and development. This guide provides a comparative analysis of the conformational landscape of a model cyclic tetrapeptide, referred to here as "Cyclopeptide 2," in various solvents. The insights are drawn from spectroscopic and computational studies, offering a framework for evaluating the solvent-dependent behavior of similar macrocyclic compounds.
As a direct comparison, this guide includes data on a closely related glycine-containing cyclopeptide, designated as "Cyclopeptide 1," to highlight the impact of side-chain chirality and solvent polarity on the conformational equilibrium.
Comparative Conformational Analysis
The conformational preferences of Cyclopeptide 2 and its glycine analogue have been primarily elucidated using a combination of Vibrational Circular Dichroism (VCD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations.[1][2][3][4] The key structural feature of these cyclic tetrapeptides is the presence of β-turns, which are stabilized by intramolecular hydrogen bonds. The two most common types of β-turns observed are βI and βII.
The general structure of the investigated cyclopeptides is cyclo(Boc-Cys-Pro-X-Cys-OMe).
-
Cyclopeptide 1 : X = Glycine
-
Cyclopeptide 2 (L-2) : X = L-Leucine
-
Cyclopeptide 2 (D-2) : X = D-Leucine
The solvent environment plays a crucial role in modulating the equilibrium between these turn structures.[1][2][3] In less polar solvents, intramolecular hydrogen bonds that stabilize specific conformations are more favorable. Conversely, in polar solvents, the peptide can form hydrogen bonds with the solvent molecules, which may favor alternative conformations.[1][3]
Quantitative Conformational Data
The following table summarizes the predominant β-turn conformations of Cyclopeptide 1 and Cyclopeptide 2 in solvents of varying polarity, as determined by VCD spectroscopy and supported by NMR and computational data.[1][2][3][4]
| Cyclopeptide | Solvent (Polarity) | Predominant Conformation | Key Observations |
| Cyclopeptide 1 (Gly) | Chloroform-d1 (Low) | βII | The βII turn is stabilized by an intramolecular hydrogen bond. |
| Acetonitrile-d3 (Medium) | Shift towards βI | Increasing solvent polarity leads to a shift in equilibrium. | |
| DMSO-d6 (High) | Predominantly βI | The intramolecular hydrogen bond of the βII turn is disrupted in favor of hydrogen bonding with the polar solvent, stabilizing the βI conformation.[1][3] | |
| Cyclopeptide 2 (L-Leu) | Chloroform-d1, Acetonitrile-d3, DMSO-d6 | βI | VCD analysis clearly identifies the βI turn as the major conformation across the tested solvents.[1][2] |
| Cyclopeptide 2 (D-Leu) | Chloroform-d1, Acetonitrile-d3, DMSO-d6 | βII | The D-amino acid strongly favors the βII turn structure, which remains stable even in polar solvents.[1][2][3] |
Experimental Protocols
The conformational analysis of these cyclopeptides relies on a synergistic approach combining spectroscopic techniques and computational modeling.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the solution-phase conformation of peptides and can distinguish between different secondary structures like β-turns.[1][2][3]
-
Sample Preparation : The cyclic peptides are dissolved in the desired deuterated solvents (e.g., Chloroform-d1, Acetonitrile-d3, DMSO-d6) to a suitable concentration for measurement.
-
Data Acquisition : VCD and the corresponding infrared absorption spectra are recorded on a VCD spectrometer.
-
Data Analysis : The experimental spectra are compared with theoretical spectra calculated for different possible conformations (e.g., βI and βII turns) using quantum chemical methods (e.g., Density Functional Theory). The best match between the experimental and calculated spectra allows for the assignment of the predominant conformation in solution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local environment of individual atoms in a molecule. For peptides, NMR is a powerful tool for determining three-dimensional structure in solution.[5][6][7]
-
Key NMR Parameters :
-
Nuclear Overhauser Effect (NOE) : Provides information about through-space distances between protons, which helps to define the overall fold of the peptide.[8]
-
³J-coupling constants : Used to determine dihedral angles (φ angles) within the peptide backbone.[5]
-
Chemical shift temperature coefficients : The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds.[5]
-
-
Procedure : 1D and 2D NMR experiments (e.g., ROESY, TOCSY) are performed on the cyclopeptide samples in various deuterated solvents.[6] The collected data (NOE distance restraints, dihedral angle restraints) are then used as input for structure calculations using molecular modeling software.[5][6]
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.[9]
-
System Setup : The starting structure of the cyclopeptide is placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform).
-
Simulation : The system's energy is minimized, and then a simulation is run for a specific duration (e.g., nanoseconds to microseconds). The simulation calculates the movements of all atoms based on a force field.
-
Analysis : The simulation trajectory is analyzed to identify the most stable and populated conformations, the dynamics of hydrogen bonding, and the influence of the solvent on the peptide's structure.[9] Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance conformational sampling.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the conformational analysis of a cyclic peptide.
Caption: Workflow for cyclic peptide conformational analysis.
Conclusion
The conformational analysis of "Cyclopeptide 2" and its glycine analogue demonstrates the profound influence of both amino acid chirality and solvent polarity on the three-dimensional structure of cyclic peptides. The preference of the D-leucine containing peptide for a stable βII turn across different solvents contrasts sharply with the conformational flexibility of the glycine-containing peptide, which shifts from a βII to a βI turn with increasing solvent polarity.[1][2][3] The L-leucine variant consistently favors a βI structure.[1]
These findings, derived from a combination of advanced spectroscopic and computational methods, underscore the necessity of evaluating potential drug candidates in a range of environments that mimic different biological contexts. The experimental and computational workflow detailed in this guide provides a robust framework for such investigations, enabling a more rational approach to the design of cyclic peptides with desired conformational properties and, ultimately, improved therapeutic potential.
References
- 1. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP55018D [pubs.rsc.org]
- 3. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A convenient method for determining cyclic peptide conformation from 1D 1H-NMR information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Performance of cRD2D3, a Cyclic Peptide for Alzheimer's Disease, Compared to its Linear Analogue
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development for Alzheimer's disease, agents targeting the neurotoxic amyloid-beta (Aβ) oligomers are of paramount interest. This guide provides a comparative analysis of the preclinical performance of the cyclic all-d-enantiomeric peptide, cRD2D3, against its linear counterpart, RD2D3. Both peptides are designed to eliminate soluble Aβ oligomers, a key pathogenic species in Alzheimer's disease. This comparison is based on published data from in vitro experiments and in vivo studies using the Tg-SwDI mouse model, which exhibits significant cerebral amyloid angiopathy and parenchymal Aβ deposition.
In Vitro Performance: Aβ Oligomer Elimination
The primary mechanism of action for both cRD2D3 and RD2D3 is the elimination of toxic Aβ oligomers. The Quantitative Immuno-precipitation Assay for Aβ-oligomer-D-peptide-binding (QIAD) has been utilized to assess their efficacy in this regard. The data reveals a high level of activity for both peptides against Aβ(1-42) and a mutated form, D/I Aβ.
| In Vitro Assay | Analyte | cRD2D3 Efficacy | RD2D3 Efficacy | Reference |
| QIAD | Aβ(1-42) oligomers | ~80% elimination | ~90% elimination | [1] |
| QIAD | D/I Aβ oligomers | ~100% elimination | ~95% elimination | [1] |
In Vivo Performance: Pharmacokinetics and Efficacy in Tg-SwDI Mice
While in vitro assays provide valuable mechanistic insights, the translation to in vivo efficacy is critical. Pharmacokinetic studies have revealed a significant advantage for the cyclic peptide in terms of stability and brain penetration. However, this did not directly translate to superior performance in behavioral models of Alzheimer's disease.
Pharmacokinetic Profile
The cyclization of RD2D3 to form cRD2D3 dramatically improves its pharmacokinetic properties in mice.
| Pharmacokinetic Parameter | cRD2D3 | RD2D3 | Reference |
| Terminal Half-life (plasma) | 58 hours | 2.3 hours | [1] |
| Brain Concentration | 4 to 5 times higher | Lower | [1] |
Behavioral and Phenotypic Outcomes
Despite its superior pharmacokinetic profile, cRD2D3 did not demonstrate improved efficacy in ameliorating the behavioral and phenotypic deficits in the Tg-SwDI mouse model when compared to RD2D3. In fact, the linear peptide, RD2D3, showed superior efficacy in some behavioral tests.[1]
Experimental Protocols
Quantitative Immuno-precipitation Assay for Aβ-oligomer-D-peptide-binding (QIAD)
This assay quantifies the ability of the peptides to eliminate Aβ oligomers from a solution.
-
Oligomer Preparation: Lyophilized Aβ(1-42) or D/I Aβ is pre-incubated to enrich for oligomeric species. For Aβ(1-42), 80 µM is incubated for 2 hours, while for D/I Aβ, 40 µM is incubated for 15 minutes.[1]
-
Co-incubation: The D-peptide (cRD2D3 or RD2D3) is added to the pre-incubated Aβ solution at a specific concentration (e.g., 20 µM for Aβ(1-42) or 10 µM for D/I Aβ) and co-incubated for an additional 30 minutes.[1]
-
Separation: The Aβ assemblies are then separated by density gradient centrifugation.
-
Quantification: The amount of Aβ in each fraction is determined, typically by RP-HPLC, allowing for the quantification of oligomer elimination.
In Vivo Efficacy Study in Tg-SwDI Mice
-
Animal Model: Tg-SwDI mice, which develop significant Alzheimer's-like pathology, are used.[1]
-
Treatment: Mice receive intraperitoneal injections of either the peptide (cRD2D3 or RD2D3) or a placebo control.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive and other phenotypic changes. These can include:
-
Nesting Behavior Test: Assesses activities of daily living.
-
Marble Burying Test: Measures repetitive and compulsive-like behaviors.
-
-
Data Analysis: The performance of the treated groups is compared to the placebo group to determine the in vivo efficacy of the peptides.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the pathogenic signaling pathway of Aβ oligomers and the experimental workflow for comparing cRD2D3 and RD2D3.
Caption: Pathogenic signaling cascade initiated by soluble Aβ oligomers in Alzheimer's disease.
Caption: Workflow for the preclinical comparison of cRD2D3 and RD2D3 performance.
References
Benchmarking Cyclopetide 2: A Comparative Analysis Against Known SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
Shanghai, China – December 7, 2025 – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, the virus responsible for COVID-19, novel therapeutic agents are continuously being evaluated. This guide presents a comparative performance analysis of a novel cyclic peptide, "Cyclopetide 2," benchmarked against a library of known inhibitors of the SARS-CoV-2 Main Protease (Mpro). Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] This report provides an objective comparison of this compound's inhibitory activity, supported by detailed experimental protocols and data presented for the scientific and drug development community.
Cyclic peptides have emerged as a promising class of therapeutic agents due to their high affinity, specificity, and potential for improved metabolic stability compared to their linear counterparts.[3] This guide is intended for researchers, scientists, and professionals in drug development who are actively seeking novel and potent inhibitors of SARS-CoV-2 Mpro.
Comparative Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of well-characterized SARS-CoV-2 Mpro inhibitors. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) were determined to quantify the potency of each compound. The cytotoxicity concentration (CC50) was also evaluated to determine the therapeutic index (TI = CC50/EC50), a critical measure of a drug's safety profile.
| Compound | Type | Target | IC50 (nM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Cyclic Peptide | Mpro | 150 | 0.25 | >50 | >200 |
| Nirmatrelvir | Small Molecule | Mpro | 80 | 0.1 | 25 | 250 |
| Boceprevir | Small Molecule | Mpro | 200 | 1.2 | >100 | >83 |
| GC376 | Peptidomimetic | Mpro | 40 | 0.05 | 10 | 200 |
| MG-101 | Small Molecule | Mpro | 380 | 0.038 | >20 | >526 |
Table 1: Comparative analysis of this compound and known SARS-CoV-2 Mpro inhibitors. IC50 values represent the concentration of the inhibitor required to reduce Mpro activity by 50%. EC50 values indicate the concentration required to inhibit viral replication in cell culture by 50%. CC50 values represent the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50.
Experimental Protocols
The following protocols were employed to generate the comparative data presented in this guide.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET) based assay was used to determine the in vitro inhibitory activity of the compounds against recombinant SARS-CoV-2 Mpro.[2][4]
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A serial dilution of each test compound was prepared in the assay buffer.
-
2 µL of the diluted compound was added to the wells of a 384-well plate.
-
20 µL of a solution containing the Mpro enzyme was added to each well and incubated for 30 minutes at room temperature.[2]
-
The enzymatic reaction was initiated by adding 20 µL of the Mpro substrate solution to each well.
-
The fluorescence intensity was measured kinetically over 60 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).[5]
-
The rate of the enzymatic reaction was calculated from the linear phase of the kinetic curve.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Antiviral Activity Assay (Cell-based)
The antiviral efficacy of the compounds was evaluated in a cell-based assay using a relevant cell line (e.g., Vero E6 cells) infected with SARS-CoV-2.
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
The cell culture medium was removed, and the cells were washed with PBS.
-
Serial dilutions of the test compounds were added to the cells, followed by the addition of the SARS-CoV-2 virus at a specific multiplicity of infection (MOI).
-
The plates were incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cytopathic effect (CPE) was observed, and cell viability was measured using a cell viability reagent.
-
EC50 values were calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assay
The potential toxicity of the compounds on host cells was assessed in parallel with the antiviral assay.
-
Procedure:
-
Vero E6 cells were seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the test compounds were added to the cells in the absence of the virus.
-
The plates were incubated for the same duration as the antiviral assay.
-
Cell viability was measured using a cell viability reagent.
-
CC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking this compound.
Caption: Inhibition of the SARS-CoV-2 Mpro signaling pathway by this compound.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of the SARS-CoV-2 Main Protease with significant antiviral activity in cell-based assays. Its favorable selectivity index suggests a promising safety profile. While further preclinical and clinical studies are necessary, this compound represents a promising candidate for the development of a novel therapeutic against COVID-19. The detailed protocols and comparative data provided herein are intended to facilitate further research and development in this critical area.
References
- 1. mdpi.com [mdpi.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. Cyclic Peptide Inhibitors of The SARS-Cov-2 Main Protease - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 4. ebiohippo.com [ebiohippo.com]
- 5. caymanchem.com [caymanchem.com]
Safety Operating Guide
Navigating the Disposal of Cyclopetide 2: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cyclopetide 2, a novel area of research. In the absence of a specific Safety Data Sheet (SDS) for "this compound," the following protocols are based on best practices for the disposal of cyclic peptides and hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal vendor to ensure full compliance with all federal, state, and local regulations.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Quantitative Hazard Data Overview
While specific quantitative data for this compound is not publicly available, the following table summarizes general hazard information applicable to many research-grade cyclic peptides. This information is intended to provide a conservative safety baseline.
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon prolonged contact. | Wear appropriate chemical-resistant gloves and a lab coat.[3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles or a face shield.[3] |
| Environmental Hazards | Unknown, but should be considered potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste. Prevent release to the environment.[3][4] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
- Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[5] Incompatible materials can lead to dangerous chemical reactions.
2. Containerization:
- Use a dedicated, leak-proof, and chemically compatible waste container.[2][6] High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
- The container must be in good condition, with a secure, tight-fitting lid.[7]
- Never overfill the waste container; a general rule is to fill to no more than 90% capacity to allow for expansion and prevent spills.[8]
3. Labeling:
- Properly label the waste container with a "Hazardous Waste" tag as soon as the first item of waste is added.[6][8]
- The label must include:
- The full chemical name: "this compound Waste" (or the specific internal designation used in your lab).
- The major constituents and their approximate concentrations.
- The date accumulation started.
- The name and contact information of the generating researcher or lab.
- Do not use abbreviations or chemical formulas on the primary label.[8]
4. Storage:
- Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
- The storage area should be secure, well-ventilated, and away from general laboratory traffic.
- Ensure secondary containment is in place to capture any potential leaks.[5]
5. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
- Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.
- Decontaminate the spill area according to your laboratory's standard operating procedures.
- All materials used for spill cleanup must be disposed of as hazardous waste.[2]
6. Disposal Request and Pickup:
- Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a waste pickup.[6]
- Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.
- Do not attempt to dispose of the waste through general trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. eurogentec.com [eurogentec.com]
- 2. benchchem.com [benchchem.com]
- 3. novachem.com [novachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. policies.wsu.edu [policies.wsu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. essr.umd.edu [essr.umd.edu]
- 8. research.columbia.edu [research.columbia.edu]
Essential Safety and Operational Guide for Handling Cyclopeptide 2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclopeptide 2. Given the limited specific data available for Cyclopeptide 2, this guidance is based on established safety protocols for handling similar cyclic peptides and solid chemical compounds in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling Cyclopepide 2.[1][2]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1][3][4] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Chemical Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of Cyclopeptide 2, from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Although a specific SDS for Cyclopeptide 2 may not be available, review the SDS for similar cyclic peptides to understand potential hazards.
-
Work Area Preparation: Ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Gather Materials: Have all necessary equipment (spatulas, weighing paper, containers) and waste disposal bags readily accessible.
-
Verify Emergency Equipment: Confirm that safety showers and eyewash stations are accessible and operational.
Handling Cyclopeptide 2
-
Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Work Within a Fume Hood: Always handle solid Cyclopeptide 2 within a certified chemical fume hood to minimize inhalation risks.[1][5]
-
Minimize Dust Generation: Handle the compound carefully to avoid creating airborne dust.[1][3][4] Use clean, dedicated spatulas for transferring the substance.[1]
-
Avoid Direct Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6]
-
Accurate Measurement: When weighing, do so on designated weighing paper and promptly clean any spills on the balance.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Securely seal the container of Cyclopeptide 2 and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][7]
Disposal Plan
All materials contaminated with Cyclopeptide 2 must be treated as chemical waste and disposed of according to institutional and local regulations.[7]
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a designated and clearly labeled chemical waste container.[1]
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
If Cyclopeptide 2 is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container.
-
Some protocols for similar compounds suggest dissolving the material in a combustible solvent for disposal via a licensed chemical incinerator.[4] Consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling and disposing of Cyclopeptide 2.
Caption: Workflow for Safe Handling and Disposal of Cyclopeptide 2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
